molecular formula C59H53F2N3O26 B12386396 Oregon-BAPTA Green 1AM

Oregon-BAPTA Green 1AM

Numéro de catalogue: B12386396
Poids moléculaire: 1258.0 g/mol
Clé InChI: NQVWLDWXFNDFLA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Oregon-BAPTA Green 1AM is a useful research compound. Its molecular formula is C59H53F2N3O26 and its molecular weight is 1258.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C59H53F2N3O26

Poids moléculaire

1258.0 g/mol

Nom IUPAC

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate

InChI

InChI=1S/C59H53F2N3O26/c1-31(65)79-27-83-53(71)23-63(24-54(72)84-28-80-32(2)66)45-9-7-8-10-47(45)77-15-16-78-52-18-38(12-14-46(52)64(25-55(73)85-29-81-33(3)67)26-56(74)86-30-82-34(4)68)62-57(75)37-11-13-40-39(17-37)58(76)90-59(40)41-19-43(60)50(87-35(5)69)21-48(41)89-49-22-51(88-36(6)70)44(61)20-42(49)59/h7-14,17-22H,15-16,23-30H2,1-6H3,(H,62,75)

Clé InChI

NQVWLDWXFNDFLA-UHFFFAOYSA-N

SMILES canonique

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)F)OC(=O)C)OC(=O)C)F)OC3=O)OCCOC7=CC=CC=C7N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to Oregon Green 488 BAPTA-1 AM: A Fluorescent Probe for Intracellular Calcium

Author: BenchChem Technical Support Team. Date: December 2025

Oregon Green 488 BAPTA-1 AM is a high-affinity, cell-permeant fluorescent indicator widely utilized by researchers, scientists, and drug development professionals to measure intracellular calcium concentrations. This guide provides a comprehensive overview of its properties, mechanism of action, and detailed protocols for its application in various experimental settings, including fluorescence microscopy, flow cytometry, and microplate-based assays.

Core Principles and Mechanism of Action

Oregon Green 488 BAPTA-1 AM is comprised of two key components: the Oregon Green 488 fluorophore and the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). The acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to readily cross the plasma membrane of live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the now membrane-impermeant Oregon Green 488 BAPTA-1 in the cytosol.

The fluorescence of Oregon Green 488 is inherently quenched by the BAPTA chelator in its calcium-free state. Upon binding to intracellular calcium (Ca²⁺), the chelator undergoes a conformational change that relieves this quenching, resulting in a significant increase in fluorescence intensity. This direct correlation between calcium concentration and fluorescence makes it an excellent tool for monitoring intracellular calcium dynamics. The fluorescence intensity of Oregon Green 488 BAPTA-1 increases approximately 14-fold upon saturation with Ca²⁺.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of Oregon Green 488 BAPTA-1 AM, providing essential data for experimental planning and execution.

PropertyValueReference
Molecular Weight 1258.06 g/mol [1][4]
Chemical Formula C₅₉H₅₃F₂N₃O₂₆[1][4]
Excitation Wavelength (λabs) 494 nm[1][4]
Emission Wavelength (λem) 523 nm[1][4]
Extinction Coefficient (ε) 19,000 M⁻¹cm⁻¹[1][4]
Quantum Yield (φ) 0.91[1][4]
Dissociation Constant (Kd) 170 nM[1]
Solubility Soluble to 1 mM in DMSO[4]
Storage Conditions Store at -20°C, protect from light[1][4][5]

Signaling Pathway: Gq-Coupled GPCR Calcium Mobilization

A primary application of Oregon Green 488 BAPTA-1 AM is the study of intracellular calcium signaling cascades, particularly those initiated by G-protein coupled receptors (GPCRs). The diagram below illustrates the canonical Gq-coupled GPCR pathway leading to intracellular calcium release.

Gq_GPCR_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR Gq Gq Protein GPCR->Gq 2. Activation PLC PLCβ Gq->PLC 3. Activation PIP2 PIP₂ PLC->PIP2 4. Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R 5. Binding PKC PKC DAG->PKC Activation Ca_ER Ca²⁺ Ca_Cytosol [Ca²⁺]i ↑ Ca_ER->Ca_Cytosol OGB1 Oregon Green BAPTA-1 Ca_Cytosol->OGB1 7. Binding Fluorescence Fluorescence ↑ OGB1->Fluorescence 8. Signal Ligand Ligand Ligand->GPCR 1. Binding

Caption: Gq-coupled GPCR signaling pathway leading to an increase in intracellular calcium.

Experimental Workflow for Calcium Imaging

The following diagram outlines a typical experimental workflow for measuring intracellular calcium changes using Oregon Green 488 BAPTA-1 AM. This workflow is applicable to fluorescence microscopy, flow cytometry, and microplate reader assays with minor modifications.

Experimental_Workflow A 1. Cell Seeding & Culture (Prepare cells in appropriate vessel) B 2. Prepare Reagents (Stock solutions of OGB-1 AM, Pluronic F-127, Probenecid) C 3. Prepare Loading Buffer (Dilute OGB-1 AM and Pluronic F-127 in buffer) B->C D 4. Cell Loading (Incubate cells with loading buffer, e.g., 30-60 min at 37°C) C->D E 5. Wash Cells (Remove excess dye with buffer, optionally containing Probenecid) D->E F 6. Baseline Fluorescence Measurement (Acquire initial signal before stimulation) E->F G 7. Cell Stimulation (Add agonist or compound of interest) F->G H 8. Post-Stimulation Fluorescence Measurement (Continuously record signal changes) G->H I 9. Data Analysis (Quantify fluorescence intensity changes over time) H->I

Caption: A generalized experimental workflow for intracellular calcium measurement.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments using Oregon Green 488 BAPTA-1 AM.

I. Preparation of Stock Solutions
  • Oregon Green 488 BAPTA-1 AM Stock Solution (2-5 mM):

    • Dissolve the contents of a vial of Oregon Green 488 BAPTA-1 AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). For example, to prepare a 2 mM stock solution from 1 mg of the dye (MW = 1258.06), add approximately 397 µL of DMSO.

    • Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Pluronic® F-127 Stock Solution (10% w/v):

    • Pluronic® F-127 is a non-ionic surfactant used to aid the dispersion of the AM ester in aqueous media.

    • Dissolve 1 g of Pluronic® F-127 in 10 mL of deionized water. Gentle heating (40-50°C) may be required to fully dissolve the surfactant.

    • Store the stock solution at room temperature or as recommended by the manufacturer.

  • Probenecid (B1678239) Stock Solution (100 mM):

    • Probenecid is an inhibitor of organic anion transporters and can be used to reduce the leakage of the de-esterified indicator from the cells.

    • Prepare a stock solution in a suitable solvent, such as 1 M NaOH, and adjust the pH as needed. Water-soluble forms of probenecid are also commercially available.

    • Store the stock solution as recommended by the manufacturer.

II. Cell Loading Protocol (General)

This protocol provides a general guideline and should be optimized for specific cell types and experimental conditions.

  • Cell Preparation:

    • Plate cells on a suitable culture vessel (e.g., glass-bottom dishes for microscopy, 96-well plates for microplate assays, or suspension cultures for flow cytometry) and allow them to adhere or reach the desired confluency.

  • Preparation of Loading Buffer:

    • On the day of the experiment, thaw an aliquot of the Oregon Green 488 BAPTA-1 AM stock solution.

    • Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES) containing the desired final concentration of the dye (typically 2-5 µM) and Pluronic® F-127 (typically 0.02-0.04%).

    • To prepare the loading buffer, first dilute the Pluronic® F-127 stock solution into the buffer, then add the Oregon Green 488 BAPTA-1 AM stock solution. Vortex briefly to mix.

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator. The optimal loading time may vary depending on the cell type.

  • Washing:

    • Remove the loading buffer.

    • Wash the cells 2-3 times with fresh, pre-warmed buffer (e.g., HBSS with HEPES) to remove any extracellular dye. If dye leakage is a concern, include probenecid (e.g., 1 mM) in the wash buffer and the final assay buffer.

III. Application-Specific Protocols

A. Fluorescence Microscopy

  • Instrumentation:

    • Use a fluorescence microscope equipped with a filter set appropriate for fluorescein (B123965) (FITC) or Oregon Green, typically with an excitation filter around 490 nm and an emission filter around 525 nm. A 488 nm laser line is commonly used for excitation.[6]

  • Image Acquisition:

    • After the washing step, add the final assay buffer to the cells.

    • Acquire a baseline fluorescence image before adding the stimulus.

    • Add the agonist or compound of interest and immediately begin time-lapse imaging to capture the change in fluorescence intensity over time.

    • Ensure that the illumination intensity and exposure time are minimized to reduce phototoxicity and photobleaching.

B. Flow Cytometry

  • Instrumentation:

    • Use a flow cytometer equipped with a 488 nm laser for excitation.

    • Collect the emission signal using a standard FITC filter (e.g., 530/30 nm bandpass filter).[6]

  • Data Acquisition:

    • After loading and washing, resuspend the cells in the final assay buffer.

    • Acquire baseline fluorescence data for a portion of the cell population.

    • Add the stimulus and continue to acquire data to measure the change in fluorescence intensity in the cell population over time.

C. Fluorescence Microplate Reader Assay

  • Instrumentation:

    • Use a fluorescence microplate reader with excitation and emission wavelengths set to approximately 490 nm and 525 nm, respectively. A cutoff filter at 515 nm is often recommended.[6]

  • Data Acquisition:

    • Load and wash cells in a black-walled, clear-bottom microplate.

    • Measure the baseline fluorescence of each well.

    • If the plate reader has an integrated liquid handling system, inject the stimulus directly into the wells while simultaneously measuring the fluorescence.

    • If no injector is available, add the stimulus manually and immediately begin reading the plate.

Conclusion

Oregon Green 488 BAPTA-1 AM is a robust and versatile tool for the quantitative measurement of intracellular calcium. Its favorable spectral properties, high affinity for calcium, and significant fluorescence enhancement make it suitable for a wide range of applications in cell signaling research and drug discovery. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively employ this indicator to unravel the complexities of calcium-mediated cellular processes.

References

Oregon Green® 488 BAPTA-1 AM: A Technical Guide to its Spectral Properties and Application in Cellular Calcium Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties of Oregon Green® 488 BAPTA-1 AM, a widely used fluorescent indicator for measuring intracellular calcium. The content herein is designed to equip researchers, scientists, and drug development professionals with the essential knowledge for its effective application, including detailed experimental protocols and data interpretation.

Core Spectral and Chemical Properties

Oregon Green® 488 BAPTA-1 AM is a cell-permeant acetoxymethyl (AM) ester derivative of the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) calcium chelator, conjugated to the Oregon Green® 488 fluorophore. Its utility lies in its ability to exhibit a significant increase in fluorescence intensity upon binding to free calcium ions (Ca²⁺) within the cell. The AM ester form allows the molecule to passively diffuse across the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active, membrane-impermeant indicator in the cytoplasm.

The key quantitative spectral and binding properties of Oregon Green® 488 BAPTA-1 are summarized in the table below for easy reference and comparison.

PropertyValueReference
Excitation Wavelength (λex) ~494 nm[1]
Emission Wavelength (λem) ~523 nm[1]
Dissociation Constant (Kd) for Ca²⁺ ~170 nM[1]
Extinction Coefficient (ε) ~19,000 M⁻¹cm⁻¹[1]
Quantum Yield (Φ) ~0.91[1]
Fluorescence Intensity Increase upon Ca²⁺ Binding ~14-fold[1]

Principles of Intracellular Calcium Measurement

The fundamental principle behind the use of Oregon Green® 488 BAPTA-1 AM is the direct relationship between its fluorescence intensity and the concentration of free intracellular calcium. At resting intracellular Ca²⁺ levels (typically around 100 nM), the dye exhibits a basal level of fluorescence. Upon cellular stimulation that triggers an influx of Ca²⁺ from the extracellular space or its release from intracellular stores like the endoplasmic reticulum, the dye binds to these free calcium ions. This binding event induces a conformational change in the molecule, leading to a significant enhancement of its fluorescence emission when excited at its optimal wavelength.

Experimental Protocols

The following sections provide detailed methodologies for the preparation of reagents, loading of cells with the indicator, and subsequent in situ calibration to quantify intracellular calcium concentrations.

Reagent Preparation

1. Oregon Green® 488 BAPTA-1 AM Stock Solution:

  • Prepare a 2 to 5 mM stock solution of Oregon Green® 488 BAPTA-1 AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Aliquot the stock solution into single-use vials and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

2. Pluronic® F-127 Stock Solution (Optional but Recommended):

  • Prepare a 10% (w/v) stock solution of Pluronic® F-127 in distilled water. This non-ionic detergent aids in the dispersion of the AM ester in aqueous media, improving loading efficiency.

3. Loading Buffer:

  • A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • For the working solution, dilute the Oregon Green® 488 BAPTA-1 AM stock solution to a final concentration of 2 to 20 µM in the loading buffer.[2]

  • If using Pluronic® F-127, add it to the working solution at a final concentration of 0.04%.[2]

Cell Loading Protocol

This protocol provides a general guideline for loading adherent cells. Optimization may be required for different cell types and experimental conditions.

  • Cell Preparation: Plate cells on a suitable imaging dish or multi-well plate and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Preparation of Loading Solution: On the day of the experiment, thaw an aliquot of the Oregon Green® 488 BAPTA-1 AM stock solution. Prepare the working loading solution as described above.

  • Cell Loading:

    • Remove the cell culture medium.

    • Add the prepared loading solution to the cells.

    • Incubate for 30 to 60 minutes at 37°C in a CO₂ incubator. Longer incubation times (up to 1 hour) may improve signal intensity in some cell lines.[2]

  • Washing:

    • Remove the loading solution.

    • Wash the cells two to three times with a fresh, pre-warmed physiological buffer (e.g., HBSS) to remove any extracellular dye.

  • De-esterification: Incubate the cells in the fresh buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging: The cells are now ready for fluorescence imaging to measure intracellular calcium dynamics.

In Situ Calibration of Intracellular Calcium

To convert fluorescence intensity measurements into absolute calcium concentrations, an in situ calibration is necessary. This is typically achieved by permeabilizing the cells to Ca²⁺ using a calcium ionophore, such as ionomycin, and exposing them to a series of buffers with known calcium concentrations.

Materials:

  • Cells loaded with Oregon Green® 488 BAPTA-1.

  • Calcium-free buffer (e.g., HBSS with 10 mM EGTA).

  • High calcium buffer (e.g., HBSS with 10 mM CaCl₂).

  • Ionomycin stock solution (e.g., 10 mM in DMSO).

Procedure:

  • Baseline Fluorescence (F): After loading and de-esterification, measure the baseline fluorescence intensity of the cells in a standard physiological buffer.

  • Maximum Fluorescence (Fmax):

    • Add a calcium ionophore (e.g., 5-10 µM ionomycin) to the cells in a high calcium buffer.

    • Allow the fluorescence to reach a stable maximum. This represents the fluorescence of the dye when fully saturated with Ca²⁺.

  • Minimum Fluorescence (Fmin):

    • Remove the high calcium buffer and replace it with a calcium-free buffer containing the ionophore.

    • The fluorescence intensity will decrease to a stable minimum. This represents the fluorescence of the dye in the absence of Ca²⁺.

  • Calculation of Intracellular Calcium Concentration: The intracellular calcium concentration ([Ca²⁺]i) can be calculated using the Grynkiewicz equation:

    [Ca²⁺]i = Kd * [(F - Fmin) / (Fmax - F)]

    Where:

    • Kd is the dissociation constant of the indicator for Ca²⁺ (~170 nM).

    • F is the experimental fluorescence intensity.

    • Fmin is the minimum fluorescence intensity.

    • Fmax is the maximum fluorescence intensity.

Visualization of Key Processes

To further elucidate the application of Oregon Green® 488 BAPTA-1 AM, the following diagrams, generated using the DOT language, illustrate a common signaling pathway leading to intracellular calcium release and the experimental workflow for its measurement.

G_protein_coupled_receptor_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR Agonist->GPCR Binds PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates IP3R IP3 Receptor IP3->IP3R Binds Ca_release Cellular Response Cellular Response Ca_release->Cellular Response ER_Ca Ca²⁺ Store IP3R->ER_Ca Opens ER_Ca->Ca_release Releases experimental_workflow cluster_prep Preparation cluster_loading Loading & De-esterification cluster_measurement Measurement & Analysis A Prepare Cells C Incubate Cells with Loading Solution A->C B Prepare Loading Solution (OG488 BAPTA-1 AM) B->C D Wash Cells C->D E Incubate for De-esterification D->E F Acquire Baseline Fluorescence (F) E->F G Add Agonist & Record Fluorescence F->G H Perform In Situ Calibration (Fmax and Fmin) G->H I Calculate [Ca²⁺]i H->I

References

An In-depth Technical Guide to Oregon Green 488 BAPTA-1 AM: A Fluorescent Probe for Intracellular Calcium

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Oregon Green 488 BAPTA-1 AM, a widely used fluorescent indicator for measuring intracellular calcium concentrations. Tailored for researchers, scientists, and drug development professionals, this document details the probe's spectral properties, experimental protocols for its application, and its use in studying intracellular signaling pathways.

Core Properties and Spectral Characteristics

Oregon Green 488 BAPTA-1 AM is a cell-permeant dye that, upon entering a cell, is hydrolyzed by intracellular esterases into its active, calcium-sensitive form, Oregon Green 488 BAPTA-1. This active form exhibits a significant increase in fluorescence intensity upon binding to free calcium ions (Ca²⁺)[1][2][3]. Its popularity stems from its bright green fluorescence, high affinity for calcium, and a substantial fluorescence enhancement of approximately 14-fold upon saturation with Ca²⁺[1][2][3]. The dye is well-suited for excitation by the common 488 nm argon-ion laser line[3].

Quantitative Data Summary

The key photophysical and chemical properties of Oregon Green 488 BAPTA-1 are summarized in the table below for easy reference.

PropertyValueSource(s)
Excitation Maximum (λex)~494 nm[1][2][3]
Emission Maximum (λem)~523 nm[1][2][3]
Dissociation Constant (Kd) for Ca²⁺~170 nM[1][3]
Fluorescence Enhancement upon Ca²⁺ Binding~14-fold[1][2][3]
Molar Extinction Coefficient (ε)~19,000 M⁻¹cm⁻¹[1]
Quantum Yield (Φ)~0.91[1]
Molecular Weight~1258.06 g/mol [1]

Mechanism of Action and Cellular Processing

The functionality of Oregon Green 488 BAPTA-1 AM as an intracellular calcium indicator is a multi-step process. The acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the now membrane-impermeant Oregon Green 488 BAPTA-1 inside. This active form can then bind to free cytosolic calcium, leading to a conformational change that results in a dramatic increase in its fluorescence emission.

G Mechanism of Oregon Green 488 BAPTA-1 AM cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OGB1_AM_ext Oregon Green 488 BAPTA-1 AM (Lipophilic, Non-fluorescent) OGB1_AM_int Oregon Green 488 BAPTA-1 AM OGB1_AM_ext->OGB1_AM_int Passive Diffusion OGB1 Oregon Green 488 BAPTA-1 (Hydrophilic, Low fluorescence) OGB1_AM_int->OGB1 Hydrolysis Esterases Intracellular Esterases Esterases->OGB1_AM_int OGB1_Ca Oregon Green 488 BAPTA-1-Ca²⁺ Complex (High fluorescence) OGB1->OGB1_Ca Binding Ca2 Ca²⁺ Ca2->OGB1 Fluorescence Fluorescence OGB1_Ca->Fluorescence Emission at ~523 nm

Mechanism of Action of Oregon Green 488 BAPTA-1 AM.

Application in a Biological Context: GPCR-Mediated Calcium Release

A primary application for Oregon Green 488 BAPTA-1 AM is the study of intracellular calcium signaling cascades. A classic example is the Gq protein-coupled receptor (GPCR) pathway. Upon ligand binding, the GPCR activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃). IP₃ then diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This rise in intracellular Ca²⁺ can be detected by the increased fluorescence of Oregon Green 488 BAPTA-1.

G GPCR Gq Signaling Pathway cluster_er ER Membrane Ligand Ligand GPCR Gq-Coupled Receptor Ligand->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds ER Endoplasmic Reticulum Ca_store Ca²⁺ (stored) IP3R->Ca_store Opens channel Ca_cyto Ca²⁺ (cytosolic) Ca_store->Ca_cyto Release OGB1_Ca Oregon Green 488 BAPTA-1-Ca²⁺ Ca_cyto->OGB1_Ca Binds to Indicator Fluorescence Increased Fluorescence OGB1_Ca->Fluorescence

GPCR Gq-mediated intracellular calcium release pathway.

Detailed Experimental Protocols

The following protocols provide a general framework for using Oregon Green 488 BAPTA-1 AM. Optimal conditions may vary depending on the cell type and experimental setup.

Preparation of Stock and Working Solutions
  • Stock Solution (2-5 mM): Prepare a stock solution of Oregon Green 488 BAPTA-1 AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). For example, to make a 2 mM stock solution, dissolve 1 mg of the dye in approximately 397 µL of DMSO. Aliquot the stock solution into single-use vials and store at -20°C, protected from light and moisture.

  • Working Solution (2-20 µM): On the day of the experiment, thaw an aliquot of the stock solution. Prepare a working solution by diluting the stock solution in a buffer of your choice, such as Hanks' Balanced Salt Solution (HBSS) with HEPES. For most cell lines, a final concentration of 4-5 µM is recommended. To aid in the solubilization of the AM ester in aqueous media, Pluronic® F-127 can be added to the working solution at a final concentration of 0.02-0.04%.

Cell Loading Procedure
  • Cell Preparation: Culture cells to the desired confluency on a suitable platform for your experiment (e.g., coverslips for microscopy, 96-well plates for plate reader assays).

  • Dye Loading: Remove the culture medium and add the Oregon Green 488 BAPTA-1 AM working solution to the cells.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes to allow for dye uptake and de-esterification. The optimal incubation time may need to be determined empirically for each cell type.

  • Wash: After incubation, remove the dye-containing solution and wash the cells with fresh, warm buffer (e.g., HBSS) to remove any extracellular dye.

  • Resting Period: Allow the cells to rest for approximately 30 minutes at room temperature or 37°C to ensure complete de-esterification of the dye.

  • Experimentation: The cells are now ready for the experiment. Stimulate the cells with your agonist of interest and measure the resulting changes in fluorescence.

Instrumentation and Measurement
  • Fluorescence Microscopy: For imaging, use a microscope equipped with a standard fluorescein (B123965) isothiocyanate (FITC) filter set (excitation ~490 nm, emission ~525 nm). Acquire a baseline fluorescence reading before adding the stimulus and then record the changes in fluorescence intensity over time after stimulation.

  • Fluorescence Plate Reader: Use a microplate reader with appropriate filters for excitation and emission (e.g., Ex: 490 nm, Em: 525 nm, with a cutoff at 515 nm). The plate reader can be programmed to automatically inject the stimulus and record the fluorescence kinetics from each well.

  • Flow Cytometry: For flow cytometry applications, excite the cells with a 488 nm laser and collect the emission in the FITC channel (e.g., using a 530/30 nm bandpass filter). This allows for the analysis of calcium mobilization in individual cells within a population.

Experimental Workflow Diagram

G Experimental Workflow for Calcium Imaging Start Start Prepare_Cells 1. Prepare Cells (e.g., plate on coverslips) Start->Prepare_Cells Prepare_Dye 2. Prepare Working Solution of Oregon Green 488 BAPTA-1 AM Prepare_Cells->Prepare_Dye Load_Cells 3. Load Cells with Dye (30-60 min at 37°C) Prepare_Dye->Load_Cells Wash_Cells 4. Wash Cells (remove excess dye) Load_Cells->Wash_Cells Rest_Cells 5. Rest Cells (~30 min for de-esterification) Wash_Cells->Rest_Cells Acquire_Baseline 6. Acquire Baseline Fluorescence Rest_Cells->Acquire_Baseline Stimulate 7. Add Stimulus (e.g., agonist) Acquire_Baseline->Stimulate Record_Fluorescence 8. Record Fluorescence Changes Stimulate->Record_Fluorescence Analyze_Data 9. Analyze Data (e.g., ΔF/F₀) Record_Fluorescence->Analyze_Data End End Analyze_Data->End

A generalized workflow for intracellular calcium measurements.

Conclusion

Oregon Green 488 BAPTA-1 AM remains a valuable tool for the investigation of intracellular calcium dynamics. Its robust fluorescence response, high calcium affinity, and compatibility with standard instrumentation make it a reliable choice for a wide range of applications in cell biology and drug discovery. By understanding its properties and following optimized protocols, researchers can effectively utilize this indicator to unravel the complexities of calcium signaling.

References

An In-depth Technical Guide to Oregon Green BAPTA-1 AM for Intracellular Calcium Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Oregon Green BAPTA-1 AM (OGB-1 AM), a widely used fluorescent indicator for measuring intracellular calcium. Below, you will find detailed information on its mechanism of action, key properties, experimental protocols for various cell types, and troubleshooting advice.

Introduction to Oregon Green BAPTA-1 AM

Oregon Green BAPTA-1 AM is a high-affinity, single-wavelength fluorescent dye used to measure intracellular calcium concentrations ([Ca²⁺]i). It is a derivative of the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and the fluorophore Oregon Green 488. The acetoxymethyl (AM) ester group makes the molecule cell-permeant, allowing it to be loaded into live cells non-invasively.

Mechanism of Action

The process of measuring intracellular calcium using OGB-1 AM involves several key steps. The lipophilic AM ester form of OGB-1 readily crosses the plasma membrane of live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant Oregon Green BAPTA-1 in the cytoplasm. This active form of the dye can then bind to free Ca²⁺ ions. Upon binding to calcium, the fluorescence intensity of Oregon Green BAPTA-1 increases significantly, with a reported enhancement of approximately 14-fold.[1][2] This change in fluorescence is directly proportional to the intracellular calcium concentration and can be measured using fluorescence microscopy, flow cytometry, or microplate readers.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OGB1_AM_out OGB-1 AM (Lipophilic) OGB1_AM_in OGB-1 AM OGB1_AM_out->OGB1_AM_in Passive Diffusion OGB1 OGB-1 (Active) OGB1_AM_in->OGB1 Cleavage by Esterases Intracellular Esterases Esterases->OGB1 Ca2 Ca²⁺ OGB1_Ca OGB-1-Ca²⁺ Complex (Fluorescent) Fluorescence Fluorescence OGB1_Ca->Fluorescence Emits Light OGB1Ca2 OGB1Ca2 OGB1Ca2->OGB1_Ca Binding

Mechanism of OGB-1 AM action.

Quantitative Data and Comparison with Other Indicators

The choice of a calcium indicator depends on the specific experimental requirements, such as the expected calcium concentration range and the instrumentation available. OGB-1 AM is known for its high affinity for Ca²⁺ and its bright fluorescence. The table below provides a summary of its key quantitative properties and a comparison with other commonly used green fluorescent calcium indicators.

PropertyOregon Green BAPTA-1 AMFluo-4 AMFura-2 AM
Excitation (max) 494 nm[3]494 nm340/380 nm
Emission (max) 523 nm[3]516 nm510 nm
Kd for Ca²⁺ ~170 nM[3]~345 nM[4]~145 nM
Fluorescence Increase ~14-fold[1][2]>100-foldRatiometric
Quantum Yield (Ca²⁺-bound) ~0.7~0.14~0.23 (at 380nm)
Photostability GoodModerateGood
Loading AM EsterAM EsterAM Ester
Ratiometric NoNoYes
Advantages High affinity for low Ca²⁺ levels, bright signal.Large dynamic range, bright.Ratiometric measurement reduces artifacts from dye concentration and photobleaching.
Disadvantages Smaller dynamic range than Fluo-4, potential for buffering at resting Ca²⁺ levels.Lower affinity than OGB-1, more susceptible to photobleaching.Requires a ratiometric imaging system, UV excitation can be phototoxic.

Experimental Protocols

Successful measurement of intracellular calcium with OGB-1 AM relies on proper cell loading and handling. The following protocols provide a general guideline for adherent cells, suspension cells, and neurons. These should be optimized for your specific cell type and experimental setup.

General Reagent Preparation
  • OGB-1 AM Stock Solution (2-5 mM): Dissolve OGB-1 AM in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[5][6]

  • Pluronic F-127 (10% w/v in DMSO): Pluronic F-127 is a non-ionic surfactant used to aid the dispersion of the lipophilic AM ester in aqueous media.[7]

  • Probenecid (B1678239) Stock Solution (100 mM in 1 M NaOH): Probenecid is an inhibitor of organic anion transporters and can be used to reduce the leakage of the de-esterified dye from the cells.[7]

  • Hanks' Balanced Salt Solution (HBSS): Use a buffer appropriate for your cells, with or without Ca²⁺ and Mg²⁺, depending on the experimental requirements.

Protocol for Adherent Cells
  • Cell Plating: Plate cells on glass-bottom dishes or appropriate microplates to allow for optimal imaging.

  • Loading Solution Preparation: Prepare the OGB-1 AM loading solution in HBSS. A typical final concentration of OGB-1 AM is 2-5 µM. To aid in solubilization, first mix the OGB-1 AM stock solution with an equal volume of 10% Pluronic F-127 before diluting in HBSS. If dye leakage is a concern, add probenecid to a final concentration of 0.5-1 mM.[6]

  • Cell Loading: Remove the culture medium from the cells and wash once with HBSS. Add the OGB-1 AM loading solution to the cells and incubate for 30-60 minutes at 37°C. The optimal loading time may vary between cell types.[5]

  • Washing: After incubation, gently wash the cells two to three times with warm HBSS to remove excess dye.

  • De-esterification: Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.[8]

  • Imaging: Proceed with your experiment and acquire fluorescence images using appropriate filter sets (e.g., FITC).

Protocol for Suspension Cells
  • Cell Preparation: Centrifuge the cell suspension and resuspend the cell pellet in HBSS at a suitable density.

  • Loading Solution Preparation: Prepare the OGB-1 AM loading solution as described for adherent cells.

  • Cell Loading: Add the loading solution to the cell suspension and incubate for 30-60 minutes at 37°C with gentle agitation.

  • Washing: Centrifuge the cells to pellet them, remove the supernatant containing the loading solution, and resuspend the cells in fresh, warm HBSS. Repeat the wash step twice.

  • De-esterification: Resuspend the cells in fresh HBSS and incubate for 30 minutes at 37°C.

  • Imaging: The cells can now be used for experiments in a microplate reader or for flow cytometry.

Protocol for Neurons

Loading neurons with AM ester dyes can be more challenging due to their delicate nature. The following is a general guideline that may need significant optimization.

  • Loading Solution Preparation: Prepare a loading solution with a slightly lower concentration of OGB-1 AM (e.g., 1-2 µM) to minimize potential toxicity.

  • Cell Loading: Carefully replace the culture medium with the loading solution and incubate for 20-40 minutes at 37°C. Monitor the cells for any signs of distress.[9]

  • Washing and De-esterification: Gently wash the neurons multiple times with pre-warmed HBSS and allow for de-esterification as described above.

In Situ Calibration of the Calcium Signal

To convert fluorescence intensity measurements into absolute intracellular calcium concentrations, an in situ calibration is necessary. This is typically achieved by using a calcium ionophore, such as ionomycin, to equilibrate intracellular and extracellular calcium concentrations.

  • Obtain Fmax: After your experiment, perfuse the cells with a high calcium buffer (e.g., HBSS with 5-10 mM CaCl₂) containing 1-5 µM ionomycin. The fluorescence will increase to a maximum level (Fmax) as the dye becomes saturated with Ca²⁺.[8][10]

  • Obtain Fmin: Following the Fmax measurement, perfuse the cells with a calcium-free buffer containing a strong calcium chelator like EGTA (e.g., 2-5 mM) and the same concentration of ionomycin. This will chelate all intracellular calcium, and the fluorescence will drop to its minimum level (Fmin).[8][11]

  • Calculate [Ca²⁺]i: The intracellular calcium concentration can then be calculated using the Grynkiewicz equation:

    [Ca²⁺]i = Kd * [(F - Fmin) / (Fmax - F)]

    Where:

    • [Ca²⁺]i is the intracellular calcium concentration.

    • Kd is the dissociation constant of OGB-1 AM for Ca²⁺ (~170 nM).

    • F is the fluorescence intensity of the experimental sample.

    • Fmin is the minimum fluorescence intensity in the absence of calcium.

    • Fmax is the maximum fluorescence intensity at calcium saturation.

Signaling Pathways and Visualizations

Intracellular calcium is a ubiquitous second messenger involved in a multitude of signaling pathways. OGB-1 AM is an excellent tool to study the dynamics of these pathways. Below are diagrams of two common calcium signaling pathways.

G-Protein Coupled Receptor (GPCR) Signaling

Many hormones and neurotransmitters signal through GPCRs, leading to an increase in intracellular calcium.

cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum Ligand Ligand GPCR GPCR Ligand->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC PLC Gq->PLC Activates DAG DAG PLC->DAG IP3 IP₃ PLC->IP3 Cleaves PIP₂ to PIP2 PIP₂ IP3R IP₃ Receptor Ca_cyto Cytosolic Ca²⁺ IP3R->Ca_cyto Releases Ca²⁺ Ca_ER Ca²⁺ Ca_ER->IP3R IP3->IP3R Binds to Downstream Downstream Cellular Responses Ca_cyto->Downstream

GPCR-mediated calcium signaling.

Store-Operated Calcium Entry (SOCE)

SOCE is a mechanism for replenishing calcium stores in the endoplasmic reticulum and for generating sustained calcium signals.

cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum ORAI1 ORAI1 Ca_influx Ca²⁺ Influx ORAI1->Ca_influx Mediates STIM1 STIM1 STIM1->ORAI1 Translocates and activates Ca_ER Ca²⁺ Ca_depletion ER Ca²⁺ Depletion Ca_depletion->STIM1 Activates Downstream Downstream Cellular Responses Ca_influx->Downstream

Store-Operated Calcium Entry pathway.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low fluorescence signal - Incomplete de-esterification- Low dye concentration- Dye leakage- Cell death- Increase de-esterification time.- Optimize loading concentration.- Use probenecid to inhibit anion transporters.- Check cell viability.
High background fluorescence - Incomplete removal of extracellular dye- Autofluorescence- Ensure thorough washing after loading.- Use a buffer without phenol (B47542) red.- Measure and subtract background fluorescence from a cell-free region.
Uneven dye loading - Inconsistent cell density- Incomplete solubilization of the AM ester- Ensure a monolayer of cells for adherent cultures.- Mix the loading solution well and use Pluronic F-127.
Rapid signal decay - Photobleaching- Dye leakage- Reduce excitation light intensity or exposure time.- Use an anti-fade reagent if possible.- Use probenecid.
No response to stimulus - Cells are not responsive- Problem with the stimulus- Dye is buffering the calcium signal- Use a positive control (e.g., ionomycin) to confirm cell viability and dye responsiveness.- Check the concentration and activity of your stimulus.- Use a lower dye concentration.
Cytotoxicity - High dye concentration- Prolonged loading time- Reduce the dye concentration and/or loading time.- Monitor cell morphology during loading.
Dye compartmentalization - Dye accumulating in organelles (e.g., mitochondria)- Lower the loading temperature (e.g., room temperature).- Use a lower dye concentration.

This guide provides a solid foundation for using Oregon Green BAPTA-1 AM for intracellular calcium measurements. Remember that optimization of the protocols for your specific experimental system is key to obtaining high-quality, reproducible data.

References

An In-Depth Technical Guide to Oregon-BAPTA Green 1 AM Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Oregon-BAPTA Green 1 AM, a widely used fluorescent indicator for measuring intracellular calcium concentration. We will delve into the core principles of its cell permeability, the mechanism of action, and detailed protocols for its application in cellular imaging and analysis.

Core Concepts: Mechanism of Action

Oregon-BAPTA Green 1 AM is a high-affinity, visible light-excitable calcium indicator. Its utility in live-cell imaging stems from its clever chemical design. The base molecule, Oregon-BAPTA Green 1, is a calcium chelator linked to a fluorescent reporter. In its native state, it is cell-impermeant due to its charged carboxyl groups. To overcome this, it is modified with acetoxymethyl (AM) esters.

The AM esters render the molecule uncharged and hydrophobic, allowing it to passively diffuse across the plasma membrane into the cell's cytoplasm. Once inside, ubiquitous intracellular esterases cleave the AM groups, regenerating the charged, cell-impermeant form of the dye. This process effectively traps the indicator inside the cell. Upon binding to intracellular calcium ions (Ca²⁺), the fluorescence intensity of Oregon-BAPTA Green 1 increases significantly, providing a direct measure of intracellular calcium concentration.

Quantitative Data Presentation

The following tables summarize the key quantitative properties of Oregon-BAPTA Green 1 and its AM ester form.

PropertyValueReference
Dissociation Constant (Kd) for Ca²⁺ ~170 nM
Excitation Wavelength (Max) ~494 nm[1]
Emission Wavelength (Max) ~523 nm[1]
Fluorescence Enhancement upon Ca²⁺ Binding ~14-fold[1]
Typical Working Concentration 2 - 20 µM (commonly 4-5 µM)[2][3]
Typical Incubation Time 30 - 60 minutes[2][3]
ReagentTypical ConcentrationPurpose
Pluronic® F-127 0.02% - 0.04%A non-ionic surfactant that aids in the solubilization of the hydrophobic AM ester in aqueous media, improving loading efficiency.[4][5][6][7]
Probenecid (B1678239) or Sulfinpyrazone 1-2.5 mM (Probenecid)Inhibitors of organic anion transporters in the cell membrane, which can otherwise extrude the cleaved, fluorescent form of the dye from the cell, leading to signal loss.[8][9][10][11][12]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solution Preparation: Prepare a 2 to 5 mM stock solution of Oregon-BAPTA Green 1 AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[2] Store this stock solution in small aliquots at -20°C, protected from light and moisture.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a working solution at a final concentration of 2 to 20 µM in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). For most cell lines, a final concentration of 4-5 µM is recommended.[2][3]

  • Addition of Pluronic® F-127: To aid in the dispersion of the AM ester in the aqueous loading buffer, Pluronic® F-127 can be added to the working solution at a final concentration of 0.02% to 0.04%.[13]

Cell Loading Procedure
  • Cell Culture: Plate cells on a suitable imaging dish or plate and allow them to adhere overnight.

  • Dye Loading: Replace the culture medium with the prepared working solution containing Oregon-BAPTA Green 1 AM.

  • Incubation: Incubate the cells for 30 to 60 minutes at 37°C.[2][3] Optimal incubation time may vary depending on the cell type.

  • Wash Step: After incubation, wash the cells with a fresh, dye-free buffer to remove any extracellular indicator. If dye leakage is a concern, include an organic anion transporter inhibitor like probenecid (1-2.5 mM) in the wash buffer and subsequent imaging buffer.[9]

  • Imaging: The cells are now ready for imaging using a fluorescence microscope, plate reader, or flow cytometer with the appropriate excitation and emission filters for Oregon Green.

Mandatory Visualizations

Signaling Pathway: Gq-Coupled GPCR and Calcium Release

This diagram illustrates a common signaling pathway investigated using calcium indicators. Activation of a G protein-coupled receptor (GPCR) coupled to Gq protein activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R) on the endoplasmic reticulum (ER), leading to the release of stored Ca²⁺ into the cytoplasm. This depletion of ER Ca²⁺ stores triggers the opening of store-operated calcium (SOC) channels in the plasma membrane, allowing for a sustained influx of extracellular Ca²⁺.

Gq_Signaling_Pathway Ligand Ligand GPCR Gq-Coupled GPCR Ligand->GPCR Gq Gq Protein GPCR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ IP3R->Ca_ER releases Ca_cyto Cytosolic Ca²⁺ (Measured by OGB-1) Ca_ER->Ca_cyto STIM1 STIM1 Ca_cyto->STIM1 sensed by Orai1 Orai1 (SOC Channel) STIM1->Orai1 activates Orai1->Ca_cyto Ca_extra Extracellular Ca²⁺ Ca_extra->Orai1

Caption: Gq-coupled GPCR signaling pathway leading to intracellular calcium release.

Experimental Workflow: Cellular Calcium Imaging

This diagram outlines the typical workflow for a cellular calcium imaging experiment using Oregon-BAPTA Green 1 AM.

Experimental_Workflow Start Start: Plate Cells Prepare_Dye Prepare Dye Working Solution (OGB-1 AM, Pluronic F-127) Start->Prepare_Dye Load_Cells Load Cells with Dye (30-60 min at 37°C) Prepare_Dye->Load_Cells Wash Wash Cells to Remove Extracellular Dye Load_Cells->Wash Image_Baseline Acquire Baseline Fluorescence Image Wash->Image_Baseline Stimulate Add Stimulus (e.g., Agonist) Image_Baseline->Stimulate Image_Response Acquire Time-Lapse Fluorescence Images Stimulate->Image_Response Analyze Analyze Data: Measure Fluorescence Change Image_Response->Analyze End End Analyze->End

Caption: A typical experimental workflow for cellular calcium imaging.

Logical Relationship: AM Ester Cell Permeation and Activation

This diagram illustrates the process by which the AM ester form of Oregon-BAPTA Green 1 enters the cell and becomes activated.

AM_Ester_Mechanism Extracellular Extracellular Space Intracellular Intracellular Space (Cytoplasm) Membrane OGB1_AM Oregon-BAPTA Green 1 AM (Lipophilic, Cell-Permeant) Diffusion Passive Diffusion OGB1 Oregon-BAPTA Green 1 (Hydrophilic, Cell-Impermeant) OGB1_AM->OGB1 Crosses Membrane Esterases Intracellular Esterases Esterases->OGB1 Hydrolysis Hydrolysis Fluorescence Increased Fluorescence OGB1->Fluorescence Ca_Binding Ca²⁺ Binding

Caption: Mechanism of Oregon-BAPTA Green 1 AM cell loading and activation.

References

Oregon-BAPTA Green 1AM: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Oregon-BAPTA Green 1AM (OGB-1 AM) is a high-affinity, cell-permeant fluorescent indicator for intracellular calcium (Ca²⁺). Its robust spectroscopic properties and ease of loading have established it as a valuable tool in neuroscience for investigating the intricate dynamics of Ca²⁺ signaling in both healthy and pathological states. This guide provides a comprehensive overview of OGB-1 AM's core principles, detailed experimental protocols for its application, and its utility in dissecting complex neuronal processes.

Core Principles of this compound

This compound is the acetoxymethyl (AM) ester form of the Ca²⁺ chelator 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) conjugated to the Oregon Green™ 488 fluorophore. The AM ester modification renders the molecule lipophilic, allowing it to readily cross the plasma membrane of live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now membrane-impermeant Oregon Green BAPTA-1 in the cytoplasm.

Upon binding to Ca²⁺, Oregon Green BAPTA-1 undergoes a conformational change that results in a significant increase in its fluorescence quantum yield. This property allows for the sensitive detection of changes in intracellular Ca²⁺ concentration. Notably, OGB-1 AM exhibits a substantial, approximately 14-fold increase in fluorescence intensity upon Ca²⁺ saturation with minimal wavelength shift, making it suitable for intensity-based measurements.

Quantitative Data

For precise and reproducible experimental design, a thorough understanding of the quantitative properties of OGB-1 AM is essential. The following table summarizes its key spectral and chemical characteristics.

PropertyValueReference
Excitation Wavelength (λex)~494 nm
Emission Wavelength (λem)~523 nm
Dissociation Constant (Kd) for Ca²⁺~170 nM
Quantum Yield (Φ)0.91
Molar Extinction Coefficient (ε)19,000 M⁻¹cm⁻¹
Fluorescence Intensity Increase~14-fold
Molecular Weight1258.06 g/mol

Experimental Protocols

The successful application of OGB-1 AM hinges on appropriate loading and imaging protocols. Below are detailed methodologies for common neuroscience research models.

Protocol 1: Loading of OGB-1 AM into Cultured Neurons

This protocol is suitable for primary neuronal cultures or neuronal cell lines.

Materials:

  • This compound (OGB-1 AM)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Probenecid (B1678239) (optional)

  • Cultured neurons on coverslips or in imaging plates

Procedure:

  • Stock Solution Preparation: Prepare a 2-5 mM stock solution of OGB-1 AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the OGB-1 AM stock solution. Prepare a loading buffer by diluting the stock solution in a physiological buffer (e.g., HBSS) to a final concentration of 2-10 µM. To aid in solubilization and prevent dye sequestration, add Pluronic® F-127 to a final concentration of 0.02-0.04%. If using cells that express organic anion transporters, which can extrude the dye, consider adding probenecid (1-2 mM) to the loading buffer.

  • Cell Loading: Remove the culture medium from the cells and replace it with the OGB-1 AM loading buffer.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal loading time may vary depending on the cell type and should be determined empirically.

  • Wash: After incubation, gently wash the cells two to three times with a fresh physiological buffer (with or without probenecid) to remove extracellular dye.

  • De-esterification: Incubate the cells in the fresh buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging: The cells are now ready for calcium imaging experiments.

G cluster_prep Preparation cluster_loading Cell Loading cluster_imaging Imaging Stock_Solution Prepare 2-5 mM OGB-1 AM in DMSO Working_Solution Prepare 2-10 µM OGB-1 AM in buffer with Pluronic F-127 Stock_Solution->Working_Solution Replace_Medium Replace culture medium with loading buffer Working_Solution->Replace_Medium Incubate_37C Incubate at 37°C for 30-60 min Replace_Medium->Incubate_37C Wash_Cells Wash cells 2-3 times with fresh buffer Incubate_37C->Wash_Cells De_esterification Incubate at RT for 30 min Wash_Cells->De_esterification Ready_for_Imaging Ready for Ca²⁺ Imaging De_esterification->Ready_for_Imaging

Protocol 2: In Vivo Two-Photon Calcium Imaging in Rodents

This protocol outlines the general steps for bulk loading of OGB-1 AM for in vivo two-photon imaging in the rodent brain.

Materials:

  • This compound (OGB-1 AM)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (20% solution in DMSO)

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthesia and surgical equipment

  • Two-photon microscope

Procedure:

  • Animal Preparation: Anesthetize the animal and secure it in a stereotaxic frame. Perform a craniotomy over the brain region of interest.

  • Dye Preparation: Prepare a 10 mM stock solution of OGB-1 AM in 20% Pluronic F-127 in DMSO. Immediately before injection, dilute this stock solution to 1 mM in aCSF.

  • Micropipette Loading: Load the OGB-1 AM solution into a glass micropipette.

  • Dye Injection: Carefully lower the micropipette into the brain to the desired depth. Pressure-eject the dye solution into the brain tissue. Multiple small injections can be made to cover a larger area.

  • Incubation: Allow 1-2 hours for the dye to be taken up by the cells and for the AM ester to be cleaved.

  • Imaging: The animal can then be transferred to the stage of the two-photon microscope for imaging. Use an appropriate excitation wavelength (typically around 800 nm for two-photon excitation of OGB-1).

G Anesthesia Anesthetize and secure animal in stereotaxic frame Craniotomy Perform craniotomy over region of interest Anesthesia->Craniotomy Injection Pressure-eject dye into brain tissue Craniotomy->Injection Dye_Prep Prepare 1 mM OGB-1 AM in aCSF with Pluronic F-127 Pipette_Loading Load dye solution into micropipette Dye_Prep->Pipette_Loading Pipette_Loading->Injection Incubation Allow 1-2 hours for dye uptake and cleavage Injection->Incubation Imaging Image with two-photon microscope Incubation->Imaging

Applications in Neuroscience

Visualizing Astrocyte-Neuron Communication

Astrocytes, once considered passive support cells, are now recognized as active participants in synaptic transmission. OGB-1 AM has been instrumental in revealing the complex Ca²⁺ dynamics within astrocytes and their communication with neurons. Astrocytes can respond to neurotransmitters released from presynaptic terminals with elevations in intracellular Ca²⁺, which can in turn trigger the release of gliotransmitters that modulate neuronal activity. OGB-1 AM allows for the visualization of these astrocytic Ca²⁺ signals, providing insights into the intricate signaling network of the tripartite synapse.

G cluster_presynaptic Presynaptic Terminal cluster_astrocyte Astrocyte cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release Receptor_Activation Neurotransmitter Receptor Activation Neurotransmitter_Release->Receptor_Activation Neurotransmitters Ca_Increase Intracellular Ca²⁺ Increase (Visualized with OGB-1) Receptor_Activation->Ca_Increase Gliotransmitter_Release Gliotransmitter Release Ca_Increase->Gliotransmitter_Release Modulation Modulation of Neuronal Excitability Gliotransmitter_Release->Modulation Gliotransmitters

Investigating NMDA Receptor-Mediated Calcium Influx in Synaptic Plasticity

Long-term potentiation (LTP), a cellular correlate of learning and memory, is often initiated by Ca²⁺ influx through N-methyl-D-aspartate (NMDA) receptors. OGB-1 AM can be used to directly visualize the postsynaptic Ca²⁺ transients that trigger the downstream signaling cascades leading to LTP. By combining OGB-1 AM imaging with electrophysiological recordings and pharmacological manipulations, researchers can dissect the precise role of Ca²⁺ in the induction and expression of synaptic plasticity.

G Glutamate_Release Presynaptic Glutamate Release NMDA_Activation Postsynaptic NMDA Receptor Activation Glutamate_Release->NMDA_Activation Ca_Influx Ca²⁺ Influx (Visualized with OGB-1) NMDA_Activation->Ca_Influx Downstream_Signaling Activation of Downstream Signaling (e.g., CaMKII) Ca_Influx->Downstream_Signaling LTP_Expression Expression of Long-Term Potentiation Downstream_Signaling->LTP_Expression

Data Analysis Workflow

A standard method for analyzing calcium imaging data obtained with single-wavelength indicators like OGB-1 AM is the calculation of the relative change in fluorescence (ΔF/F). This normalization corrects for variations in dye concentration and illumination intensity.

G Acquire_Images Acquire time-series of fluorescence images Select_ROIs Select Regions of Interest (ROIs) Acquire_Images->Select_ROIs Extract_Fluorescence Extract mean fluorescence intensity (F) for each ROI Select_ROIs->Extract_Fluorescence Determine_Baseline Determine baseline fluorescence (F₀) Extract_Fluorescence->Determine_Baseline Calculate_dFF Calculate ΔF/F = (F - F₀) / F₀ Determine_Baseline->Calculate_dFF Analyze_Signal Analyze Ca²⁺ transients (amplitude, frequency, duration) Calculate_dFF->Analyze_Signal

Conclusion

This compound remains a cornerstone of neuroscience research for its reliable and sensitive reporting of intracellular Ca²⁺ dynamics. Its versatility across various experimental models, from cultured cells to behaving animals, ensures its continued relevance in unraveling the complexities of neuronal function. By following the detailed protocols and understanding the core principles outlined in this guide, researchers can effectively leverage OGB-1 AM to advance our understanding of the brain in both health and disease.

Oregon Green BAPTA-1 AM: A Technical Guide to Calcium Dissociation Constant and Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Oregon Green 488 BAPTA-1 acetoxymethyl (AM), a widely used fluorescent indicator for measuring intracellular calcium concentrations. This document details its calcium dissociation constant (Kd), outlines the experimental protocols for its use and calibration, and illustrates key mechanisms and workflows through detailed diagrams.

Core Properties of Oregon Green 488 BAPTA-1

Oregon Green 488 BAPTA-1 is a high-affinity, single-wavelength fluorescent dye used to quantify calcium ions (Ca²⁺) within biological systems. Its acetoxymethyl ester form allows for passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the active, membrane-impermeable form of the indicator in the cytosol. Upon binding to Ca²⁺, the dye undergoes a conformational change that results in a significant increase in its fluorescence intensity, which can be detected using fluorescence microscopy, flow cytometry, or microplate readers[1][2][3][4]. The fluorescence excitation and emission maxima of the calcium-bound form are approximately 494 nm and 523 nm, respectively[1][2][5].

Quantitative Data: Calcium Dissociation Constant (Kd)

The dissociation constant (Kd) is a critical parameter that defines the affinity of Oregon Green 488 BAPTA-1 for calcium. A lower Kd value signifies a higher affinity. The reported Kd for Oregon Green 488 BAPTA-1 is consistently in the nanomolar range, making it particularly well-suited for detecting small changes in Ca²⁺ near resting intracellular levels[4][6]. The precise Kd value can be influenced by experimental conditions such as pH, temperature, ionic strength, and the presence of other ions like magnesium[7][8].

ParameterValueExperimental ConditionsSource
Kd for Ca²⁺ ~170 nMIn the absence of Mg²⁺[1][2][4][6][7]
Kd for Ca²⁺ ~140 nMNot specified[9]
Kd for Ca²⁺ 150 nMCalculated from emission intensities[10]
Fluorescence Increase ~14-foldUpon Ca²⁺ binding[1][2][11]
Excitation Maximum 494 nmCa²⁺-bound[1][2][5]
Emission Maximum 523 nmCa²⁺-bound[1][2][5]

Signaling Pathway and Mechanism of Action

The utility of Oregon Green BAPTA-1 AM as a calcium indicator relies on a two-step intracellular process. First, the non-polar AM esters facilitate its passage across the lipid bilayer of the cell membrane. Second, intracellular esterases hydrolyze these ester groups, rendering the molecule polar and thus trapping it within the cell. The de-esterified indicator, now in its active form, can bind to free cytosolic calcium, leading to a significant enhancement of its fluorescence.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space OGB1_AM_ext Oregon Green BAPTA-1 AM (Membrane Permeant) OGB1_AM_int Oregon Green BAPTA-1 AM OGB1_AM_ext->OGB1_AM_int Passive Diffusion Membrane OGB1 Oregon Green BAPTA-1 (Active Form) OGB1_AM_int->OGB1 Cleavage of AM esters Ca_OGB1 Calcium-Bound OGB-1 (High Fluorescence) Esterases Intracellular Esterases Esterases->OGB1_AM_int Ca2 Ca²⁺ OGB1Ca2 OGB1Ca2 OGB1Ca2->Ca_OGB1 Binding G cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Prep_Stock Prepare OGB-1 AM Stock Solution (in DMSO) Prep_Loading Prepare Loading Buffer (with Pluronic F-127, optional) Prep_Stock->Prep_Loading Load_Dye Incubate Cells with Loading Buffer (30-60 min) Prep_Loading->Load_Dye Prep_Cells Culture Cells on Coverslip/Plate Prep_Cells->Load_Dye Wash_Cells Wash to Remove Extracellular Dye Load_Dye->Wash_Cells Deesterify Incubate for De-esterification (30 min) Wash_Cells->Deesterify Image Acquire Baseline Fluorescence Deesterify->Image Stimulate Apply Stimulus Image->Stimulate Record Record Fluorescence Changes Stimulate->Record Analyze Calculate F/F₀ or [Ca²⁺]i using Kd Record->Analyze

References

An In-depth Technical Guide to Oregon-BAPTA Green 1AM: A Fluorescent Probe for Intracellular Calcium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement of intracellular calcium (Ca²⁺) is paramount to understanding a vast array of cellular processes, from signal transduction to apoptosis. Oregon-BAPTA Green 1AM (OGB-1 AM) stands as a critical tool in this endeavor. This technical guide provides a comprehensive overview of its chemical structure, properties, and experimental applications.

Core Properties and Chemical Structure

This compound is a cell-permeant fluorescent Ca²⁺ indicator.[1][2][3][4] It is composed of the green fluorescent probe Oregon Green 488 conjugated to the Ca²⁺ chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) in its acetoxymethyl (AM) ester form.[1] The AM ester modification renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant active indicator, Oregon-BAPTA Green, in the cytosol.[5]

Upon binding to Ca²⁺, the fluorescence intensity of Oregon-BAPTA Green increases approximately 14-fold with minimal wavelength shift.[6][7] This property allows for the sensitive detection of changes in intracellular Ca²⁺ concentration. The indicator is efficiently excited by the 488 nm argon-ion laser line and is compatible with standard FITC filter sets.[2][8]

The key quantitative properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₅₉H₅₃F₂N₃O₂₆
Molecular Weight 1258.06 g/mol [1]
Excitation Maximum (Ex) ~494 nm[6][7]
Emission Maximum (Em) ~523 nm[6][7]
Dissociation Constant (Kd) for Ca²⁺ ~170 nM
Fluorescence Intensity Increase upon Ca²⁺ Binding ~14-fold[6][7]
Quantum Yield (φ) 0.91
Extinction Coefficient (ε) 19,000 M⁻¹cm⁻¹

Mechanism of Action and Detection

The fundamental principle behind this compound lies in its conversion from a cell-permeant, non-fluorescent form to a cell-impermeant, Ca²⁺-sensitive fluorescent probe. The following diagram illustrates this process.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) OGB1_AM This compound (Lipophilic, Cell-Permeant) OGB1 Oregon-BAPTA Green (Hydrophilic, Cell-Impermeant) OGB1_AM->OGB1 Diffusion across cell membrane OGB1_Ca Oregon-BAPTA Green-Ca²⁺ Complex (Highly Fluorescent) OGB1->OGB1_Ca Binding of Ca²⁺ Esterases Intracellular Esterases Esterases->OGB1 Cleavage of AM esters Ca2_low Low [Ca²⁺] Ca2_high High [Ca²⁺]

Mechanism of this compound activation and Ca²⁺ detection.

Experimental Protocols

Accurate and reproducible results when using this compound hinge on proper experimental methodology. Below are detailed protocols for cell loading and fluorescence measurement.

Stock Solution Preparation
  • Reconstitution: Prepare a 2 to 5 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[2][8]

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[1][8]

Cell Loading Protocol

This protocol provides a general guideline and should be optimized for specific cell types and experimental conditions.

  • Cell Preparation: Plate cells in a suitable culture vessel (e.g., black-wall, clear-bottom microplate) and allow them to adhere overnight in growth medium.[2][8]

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution to room temperature.[2][8]

    • Prepare a 2X working solution by diluting the stock solution in a buffer of your choice, such as Hanks and Hepes buffer (HHBS), to a final concentration of 2 to 20 µM.[2][8] For most cell lines, a final concentration of 4-5 µM is recommended.[2][8][9]

    • To aid in the solubilization of the AM ester, the non-ionic detergent Pluronic® F-127 can be added to the working solution at a final concentration of 0.02% to 0.04%.[2][8][9]

    • To reduce the leakage of the de-esterified indicator from the cells, especially in cell types with active organic anion transporters, probenecid (B1678239) can be added to the working solution at a final concentration of 0.5-1 mM.[8]

  • Cell Loading:

    • If the growth medium interferes with the dye loading, replace it with an equal volume of HHBS.[2][8]

    • Add an equal volume of the 2X working solution to each well containing cells and medium (or HHBS), resulting in a 1X final concentration of the dye.[9]

    • Incubate the cells at 37°C for 30 to 60 minutes.[2][8] Incubation times may need to be optimized for different cell lines.[2][8]

  • Wash Step: After incubation, remove the dye-loading solution and wash the cells with HHBS or your buffer of choice to remove any excess extracellular dye.[2][8] If using probenecid, it is recommended to include it in the wash buffer as well.[8]

Fluorescence Measurement

The fluorescence of intracellular Oregon-BAPTA Green can be measured using a fluorescence microscope, microplate reader, or flow cytometer.[2][3][4][8]

  • Fluorescence Microscope: Use a FITC filter set for excitation and emission.[2][8]

  • Fluorescence Microplate Reader: Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm, with a cutoff of ~515 nm.[8]

  • Flow Cytometer: Use a 488 nm laser for excitation and a 530/30 nm filter for emission (FITC channel).[2][8]

The following diagram outlines the general experimental workflow.

G start Start: Plate and Culture Cells prep_stock Prepare OGB-1 AM Stock Solution (in DMSO) start->prep_stock prep_work Prepare 2X Working Solution (in HHBS, with Pluronic F-127) prep_stock->prep_work load_cells Load Cells with Dye (Incubate 30-60 min at 37°C) prep_work->load_cells wash_cells Wash Cells to Remove Excess Dye load_cells->wash_cells add_stimulant Add Stimulant of Interest wash_cells->add_stimulant measure_fluor Measure Fluorescence (Ex: ~494 nm, Em: ~523 nm) add_stimulant->measure_fluor analyze Analyze Data: Fluorescence Intensity vs. Time measure_fluor->analyze end End analyze->end

Experimental workflow for measuring intracellular Ca²⁺ with this compound.

Applications in Research and Drug Development

The ability to dynamically measure intracellular Ca²⁺ makes this compound invaluable in numerous research areas. It is widely used to study Ca²⁺ signaling in various cell types, including neurons and astrocytes.[10] In drug development, it serves as a crucial tool for high-throughput screening of compounds that modulate the activity of G-protein coupled receptors (GPCRs) and ion channels, both of which often trigger changes in intracellular Ca²⁺ levels. The robust and sensitive fluorescence response of this compound allows for the reliable identification and characterization of potential therapeutic agents.

References

Getting Started with Oregon Green BAPTA-1 AM: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Oregon Green BAPTA-1 AM (OGB-1 AM), a widely used fluorescent indicator for measuring intracellular calcium concentrations. We will delve into its core properties, provide detailed experimental protocols, and illustrate key processes with clear diagrams to facilitate its successful implementation in your research.

Core Properties of Oregon Green BAPTA-1 AM

Oregon Green BAPTA-1 AM is a cell-permeant dye that, upon binding to calcium, exhibits a significant increase in fluorescence intensity with minimal wavelength shift.[1] Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the indicator in the cytosol.[2] This property, combined with its high affinity for calcium and visible light excitation, makes it a valuable tool for studying calcium signaling pathways in various cell types.[3][4][5][6]

PropertyValue
Excitation Wavelength (max)~494 nm[1][7]
Emission Wavelength (max)~523 nm[1][7]
Dissociation Constant (Kd) for Ca2+~170 nM[7]
Fluorescence Intensity Increase upon Ca2+ Binding~14-fold[1][7]
Recommended Laser Line for Excitation488 nm[3][4]
Common Filter SetFITC[3][4][5][6]

Mechanism of Action and Cellular Localization

The utility of Oregon Green BAPTA-1 AM hinges on its chemical design. The BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) moiety serves as a highly selective chelator for calcium ions. This chelator is conjugated to the Oregon Green 488 fluorophore. The AM esters render the entire molecule lipophilic, enabling it to cross the plasma membrane. Inside the cell, ubiquitous esterase activity hydrolyzes the AM esters, leaving the polar, membrane-impermeant Oregon Green BAPTA-1 trapped within the cytoplasm.[2] This ensures that the fluorescence signal originates from the intracellular environment. Upon binding to free cytosolic calcium, the indicator undergoes a conformational change that dramatically enhances its fluorescence quantum yield.

G Mechanism of Oregon Green BAPTA-1 AM Activation OGB1_AM_ext Oregon Green BAPTA-1 AM (Extracellular, Lipophilic) OGB1_AM_int Oregon Green BAPTA-1 AM (Intracellular) OGB1_AM_ext->OGB1_AM_int Passive Diffusion Cell_Membrane Cell Membrane OGB1_active Oregon Green BAPTA-1 (Active, Polar) OGB1_AM_int->OGB1_active Cleavage of AM esters by Esterases Intracellular Esterases OGB1_bound OGB-1-Ca2+ Complex (Fluorescent) OGB1_active->OGB1_bound Binds to Calcium Ca2+ Fluorescence Increased Fluorescence OGB1_bound->Fluorescence

Mechanism of OGB-1 AM activation and calcium binding.

Experimental Protocols

Successful use of Oregon Green BAPTA-1 AM requires careful attention to reagent preparation and cell loading procedures. The following protocols provide a general framework that can be adapted to specific cell types and experimental conditions.

Reagent Preparation

1. Stock Solution (2-5 mM):

  • Dissolve the lyophilized Oregon Green BAPTA-1 AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[3][4]

  • For example, to prepare a 2 mM stock solution from 1 mg of the dye (MW ~1258 g/mol ), dissolve it in approximately 397 µL of DMSO.[8]

  • Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.[3][4] Avoid repeated freeze-thaw cycles.

2. Pluronic® F-127 Stock Solution (10% w/v):

  • Pluronic® F-127 is a non-ionic surfactant used to aid the dispersion of the lipophilic AM ester in aqueous media and prevent its precipitation.

  • To prepare a 10% stock solution, dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water. Gentle heating (40-50°C) for about 30 minutes can facilitate dissolution.[8]

3. Working Solution (2-20 µM):

  • On the day of the experiment, thaw an aliquot of the OGB-1 AM stock solution to room temperature.

  • Prepare a working solution in a buffer of your choice, such as Hanks' Balanced Salt Solution (HBSS) with HEPES.

  • The final concentration of OGB-1 AM typically ranges from 2 to 20 µM, with 4-5 µM being a common starting point for many cell lines.[3] The optimal concentration should be determined empirically for your specific application.

  • For improved dye loading, the working solution can be supplemented with 0.02-0.04% Pluronic® F-127.[3]

  • An organic anion transport inhibitor, such as probenecid (B1678239) (1 mM), can be included in the final wash buffer to prevent active extrusion of the dye from some cell types.[3]

Cell Loading Protocol
  • Cell Preparation: Plate cells on a suitable imaging dish or microplate and allow them to adhere overnight in growth medium.

  • Dye Loading:

    • Remove the growth medium.

    • Add the OGB-1 AM working solution to the cells. If serum components interfere with loading, you may pre-wash the cells with a serum-free buffer like HBSS.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes.[3][4] For some cell lines, a longer incubation time may be necessary to achieve sufficient signal.

  • Wash: Remove the dye-containing solution and wash the cells with fresh buffer (e.g., HBSS) to remove any extracellular dye. As mentioned, this wash buffer can be supplemented with probenecid if needed.

  • De-esterification: Incubate the cells for an additional 30 minutes at room temperature or 37°C to allow for the complete cleavage of the AM esters by intracellular esterases.

  • Imaging: The cells are now ready for imaging. Acquire fluorescence images using a fluorescence microscope, confocal microscope, or flow cytometer with settings appropriate for the FITC channel (Excitation: ~490 nm, Emission: ~525 nm).[3][4]

G Experimental Workflow for Cell Loading with OGB-1 AM Start Start Prepare_Cells Prepare Cells (Plate and adhere overnight) Start->Prepare_Cells Prepare_WS Prepare Working Solution (OGB-1 AM in buffer +/- Pluronic F-127) Prepare_Cells->Prepare_WS Load_Dye Load Cells with Working Solution Prepare_WS->Load_Dye Incubate Incubate (37°C for 30-60 min) Load_Dye->Incubate Wash Wash Cells (Remove extracellular dye) Incubate->Wash Deesterify De-esterification (Allow AM ester cleavage) Wash->Deesterify Image Acquire Fluorescence Data (Microscopy, Flow Cytometry, etc.) Deesterify->Image End End Image->End

General experimental workflow for using OGB-1 AM.

Data Interpretation and Considerations

The fluorescence intensity of Oregon Green BAPTA-1 is directly proportional to the intracellular free calcium concentration. Changes in fluorescence over time reflect dynamic changes in calcium levels in response to stimuli.

Important Considerations:

  • Calibration: For quantitative measurements of absolute calcium concentrations, in situ calibration is necessary.

  • Phototoxicity and Photobleaching: Like all fluorescent dyes, OGB-1 is susceptible to photobleaching and can induce phototoxicity with excessive light exposure. Use the lowest possible excitation intensity and exposure times that provide an adequate signal-to-noise ratio.

  • Dye Compartmentalization: While OGB-1 is designed to remain in the cytoplasm, some cell types may sequester the dye into organelles. It is advisable to visually inspect the dye distribution within the cells.

  • Metal Ion Specificity: While highly selective for Ca2+, BAPTA-based indicators can also bind to other divalent cations such as Zn2+, Cu2+, and Fe2+, which could be a consideration in certain experimental contexts.[9]

By following the guidelines and protocols outlined in this guide, researchers can effectively utilize Oregon Green BAPTA-1 AM to investigate the intricate role of calcium signaling in cellular physiology and pathophysiology.

References

Methodological & Application

Application Notes and Protocols: Oregon-BAPTA Green 1AM Loading for Calcium Imaging in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oregon-BAPTA Green 1, acetoxymethyl ester (AM), is a cell-permeant, visible light-excitable fluorescent indicator used for measuring intracellular calcium concentrations.[1][2][3][4][5][6][7][8] This high-affinity calcium indicator is widely utilized in various research areas, including neuroscience, cardiology, and pharmacology, to monitor calcium signaling events in real-time.[4] Upon binding to calcium, Oregon-BAPTA Green 1 exhibits a significant increase in fluorescence intensity with minimal wavelength shift.[3] The acetoxymethyl (AM) ester group renders the molecule hydrophobic, allowing it to easily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the now-hydrophilic fluorescent indicator in the cytosol. This process, known as de-esterification, is crucial for the effective loading of the dye.[9][10]

These application notes provide a detailed protocol for loading Oregon-BAPTA Green 1AM into cultured cells for subsequent calcium imaging studies.

Key Experimental Parameters

Successful loading of this compound is dependent on several critical parameters that may require optimization based on the specific cell type and experimental conditions.

ParameterRecommended RangeNotes
This compound Stock Solution 2 to 5 mM in anhydrous DMSOPrepare fresh or store in single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[1][2]
This compound Working Concentration 2 to 20 µM (typically 4-5 µM for most cell lines)The optimal concentration should be determined empirically to achieve adequate signal-to-noise while minimizing potential cytotoxicity.[1][2]
Pluronic® F-127 Concentration 0.02% to 0.04% (final in-well concentration)A non-ionic detergent that aids in the solubilization of the hydrophobic AM ester in aqueous media.[1][2][11] It is recommended to mix the this compound stock with a Pluronic F-127 solution before diluting into the final loading buffer.[12]
Loading Buffer Hanks and Hepes buffer (HHBS) or buffer of choiceIf compounds being tested interfere with serum, it is advisable to replace the growth medium with a serum-free buffer before dye loading.[1][2]
Incubation Temperature 37°C or Room TemperatureIncubation at 37°C is common.[1][2] However, lowering the temperature can sometimes reduce subcellular compartmentalization of the dye.[12]
Incubation Time 30 to 60 minutesLonger incubation times (beyond 1 hour) may improve signal intensity in some cell lines.[1][2] The optimal time should be determined for each cell type.
Probenecid (B1678239) Concentration (Optional) 1 to 2.5 mMAn organic anion-transport inhibitor that can be added to the loading buffer to reduce leakage of the de-esterified indicator from the cells.[2][12]

Experimental Protocols

This section outlines the step-by-step procedure for preparing solutions and loading this compound into cultured cells.

Reagent Preparation
  • This compound Stock Solution (2-5 mM):

    • Dissolve the appropriate mass of this compound in high-quality, anhydrous DMSO. For example, to prepare a 2 mM stock solution from 1 mg of the dye (MW ~1258.06 g/mol ), dissolve it in approximately 397 µL of DMSO.[11]

    • Vortex briefly to ensure complete dissolution.

    • Store the stock solution in small, single-use aliquots at -20°C, protected from light and moisture.

  • 10% Pluronic® F-127 Stock Solution (w/v):

    • Dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water.

    • Gentle heating (40-50°C) for about 30 minutes may be required to fully dissolve the solid.[11]

    • Store this solution at room temperature; do not freeze.[11]

  • Loading Buffer:

    • Prepare a suitable physiological buffer, such as Hanks and Hepes buffer (HHBS).

Loading Protocol for Cultured Cells

This protocol is a general guideline and should be adapted for specific experimental needs.

  • Cell Preparation:

    • Plate cells on a suitable culture vessel (e.g., black-walled, clear-bottom microplates for fluorescence microscopy or plate reader assays) and culture overnight to allow for adherence.

  • Preparation of Dye Working Solution:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution to room temperature.

    • To prepare the working solution, first mix the this compound stock solution with the 10% Pluronic® F-127 solution. For example, mix equal volumes.[12]

    • Dilute this mixture into the loading buffer to achieve the desired final concentrations of the dye and Pluronic® F-127. For a final in-well dye concentration of 5 µM and 0.04% Pluronic® F-127, you would prepare a 2X working solution of 10 µM dye and 0.08% Pluronic® F-127.[11]

    • If using, add probenecid to the working solution at this stage.

  • Cell Loading:

    • Remove the culture medium from the cells.

    • If the growth medium was replaced with a serum-free buffer, proceed to the next step.

    • Add the dye working solution to the cells. If using a 2X working solution, add a volume equal to the volume of culture medium already in the well.

    • Incubate the cells at 37°C for 30 to 60 minutes.

  • Wash and De-esterification:

    • Remove the dye loading solution.

    • Wash the cells once or twice with fresh, warm loading buffer (or buffer of your choice) to remove any excess extracellular dye. If probenecid was used during loading, it is recommended to include it in the wash buffer as well.

    • Add fresh buffer to the cells and incubate for an additional 30 minutes at room temperature or 37°C to allow for complete de-esterification of the dye by intracellular esterases.[9][10]

  • Calcium Imaging:

    • The cells are now loaded with Oregon-BAPTA Green 1 and are ready for fluorescence imaging.

    • Measure fluorescence using an appropriate instrument such as a fluorescence microscope, plate reader, or flow cytometer.

    • The excitation and emission wavelengths for Oregon-BAPTA Green 1 are approximately 494 nm and 523 nm, respectively, making it compatible with standard FITC filter sets.[1][2][3]

Visualization of Workflow and Signaling Pathway

Experimental Workflow

G cluster_prep Preparation cluster_loading Loading Procedure cluster_final Final Steps & Measurement prep_cells Prepare Cultured Cells load_cells Incubate Cells with Working Solution (30-60 min, 37°C) prep_cells->load_cells prep_stock Prepare OGB-1AM Stock (DMSO) mix_dye Prepare Working Solution (OGB-1AM + Pluronic in Buffer) prep_stock->mix_dye prep_pluronic Prepare Pluronic F-127 Stock prep_pluronic->mix_dye prep_buffer Prepare Loading Buffer prep_buffer->mix_dye mix_dye->load_cells wash Wash to Remove Excess Dye load_cells->wash deester De-esterification (30 min) wash->deester image Calcium Imaging (Ex/Em: ~494/523 nm) deester->image

Caption: Workflow for loading cultured cells with this compound.

Signaling Pathway: Calcium Detection

G cluster_cell Inside the Cell ogb1_am This compound (Cell Permeant, Non-fluorescent) ogb1 Oregon-BAPTA Green 1 (Trapped, Low Fluorescence) ogb1_am->ogb1 Cleavage of AM group esterase Intracellular Esterases ogb1_ca2 Oregon-BAPTA Green 1 - Ca2+ (High Fluorescence) ogb1->ogb1_ca2 Binds Ca2+ ca2_free Intracellular Ca2+ (Free) ogb1_ca2->ogb1 Releases Ca2+ membrane Cell Membrane ogb1_am_ext This compound (Extracellular) ogb1_am_ext->ogb1_am Crosses Membrane

Caption: Mechanism of this compound for intracellular calcium detection.

References

Application Notes and Protocols for Oregon Green BAPTA-1 AM in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oregon Green 488 BAPTA-1 AM (OG-1 AM) is a high-affinity, cell-permeant fluorescent indicator for intracellular calcium (Ca²⁺).[1][2][3] It is widely utilized in life science research to measure and image fluctuations in cytosolic Ca²⁺ concentrations, which are critical in a vast array of cellular signaling pathways. Upon entering the cell, the acetoxymethyl (AM) ester groups are cleaved by intracellular esterases, trapping the active, Ca²⁺-sensitive form of the dye (Oregon Green 488 BAPTA-1) inside the cell.[4] This indicator exhibits a significant increase in fluorescence intensity—approximately 14-fold—upon binding to Ca²⁺, with minimal wavelength shift.[2][5] Its bright green fluorescence is readily detectable with standard fluorescein (B123965) (FITC) filter sets, making it a versatile tool for fluorescence microscopy, flow cytometry, and microplate-based assays.[6][7][8][9]

Properties and Specifications

A summary of the key quantitative properties of Oregon Green 488 BAPTA-1 is provided in the table below for easy reference.

PropertyValueReference
Excitation Wavelength (λex) 494 nm[2]
Emission Wavelength (λem) 523 nm[2]
Dissociation Constant (Kd) for Ca²⁺ ~170 nM[2][10]
Fluorescence Intensity Increase ~14-fold[2][5]
Molecular Weight 1258.06 g/mol [2]
Quantum Yield (φ) 0.91[2]
Extinction Coefficient (ε) 19,000 M⁻¹cm⁻¹[2]
Recommended Laser Line 488 nm[2]
Cell Permeability Yes (as AM ester)[2][6][7]

Experimental Protocols

I. Reagent Preparation

A. Preparation of Stock Solution (2-5 mM)

  • Oregon Green 488 BAPTA-1 AM is typically supplied as a lyophilized solid.

  • To prepare a stock solution, dissolve the contents of the vial in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[6][7] For example, to make a 2 mM stock solution from 1 mg of the dye (MW = 1258.06), add 397.43 µL of DMSO.[11]

  • Vortex briefly to ensure the dye is fully dissolved.

  • Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.[1][6] Avoid repeated freeze-thaw cycles.[1][6]

B. Preparation of Working Solution (2-20 µM)

The optimal concentration of the working solution should be determined empirically for each cell type and experimental condition, though a final concentration of 4-5 µM is often a good starting point.[6][7]

  • On the day of the experiment, thaw an aliquot of the Oregon Green 488 BAPTA-1 AM stock solution.[6]

  • Dilute the stock solution into a physiological buffer of your choice, such as Hanks' Balanced Salt Solution (HBSS) with HEPES.[6][11]

  • To aid in the dispersion of the AM ester in the aqueous buffer, the nonionic detergent Pluronic® F-127 is often used.[6] A final concentration of 0.02-0.04% Pluronic® F-127 is recommended.[6][11]

  • Optional: To reduce the leakage of the de-esterified dye from the cells, an anion-transport inhibitor such as probenecid (B1678239) can be added to the working solution at a final concentration of 0.5-1 mM.[7][11] This is particularly important for certain cell lines like CHO cells.[12][13]

II. Cell Loading Protocol

This protocol provides a general guideline and may require optimization for specific cell types and experimental setups.

  • Cell Plating: Plate cells on a suitable imaging dish or plate (e.g., black-walled, clear-bottom plates) and allow them to adhere overnight in complete growth medium.[6][7]

  • Removal of Growth Medium: On the day of the experiment, aspirate the growth medium from the cells. If serum in the medium interferes with dye loading, wash the cells once with warm physiological buffer (e.g., HBSS).[6]

  • Dye Loading: Add the prepared Oregon Green 488 BAPTA-1 AM working solution to the cells.[6][11]

  • Incubation: Incubate the cells at 37°C for 30-60 minutes.[6][7] In some cases, longer incubation times (up to 2 hours) may improve signal intensity.[6][11]

  • Washing: After incubation, aspirate the dye-containing solution and wash the cells 2-3 times with warm physiological buffer to remove any excess, extracellular dye.[7][11] The final wash buffer can also contain probenecid to prevent dye leakage during imaging.[7][11]

  • De-esterification: Incubate the cells for an additional 30 minutes at room temperature or 37°C to allow for the complete de-esterification of the AM ester by intracellular esterases.[4]

  • The cells are now ready for imaging.

III. Fluorescence Microscopy and Data Acquisition
  • Microscope Setup: Use a fluorescence microscope equipped with a standard FITC filter set.[6][7]

  • Excitation and Emission: Excite the cells at ~490 nm and collect the emission at ~525 nm.[6][7]

  • Image Acquisition: Acquire baseline fluorescence images before stimulating the cells.

  • Cell Stimulation: Add the experimental stimulus (e.g., agonist, ionophore) and acquire a time-lapse series of images to monitor the change in fluorescence intensity, which corresponds to the change in intracellular Ca²⁺ concentration.[6][7]

Visualizations

Signaling Pathway: GPCR-Mediated Calcium Release

G_protein_coupled_receptor_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates IP3R IP3 Receptor IP3->IP3R Binds Ca_cytosol [Ca²⁺]i ↑ OGB1 Oregon Green BAPTA-1 Ca_cytosol->OGB1 Binds OGB1_Ca Fluorescent Complex OGB1->OGB1_Ca Forms Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Channel Ca_ER->Ca_cytosol Release Agonist Agonist Agonist->GPCR Binds

Caption: GPCR signaling cascade leading to intracellular calcium release.

Experimental Workflow for Calcium Imaging

experimental_workflow cluster_prep Preparation cluster_loading Dye Loading cluster_imaging Imaging cluster_analysis Analysis prep_cells 1. Plate Cells prep_reagents 2. Prepare Reagents (Stock & Working Solutions) prep_cells->prep_reagents load_dye 3. Load Cells with OG-1 AM prep_reagents->load_dye incubate 4. Incubate (30-60 min, 37°C) load_dye->incubate wash 5. Wash Cells incubate->wash deesterify 6. De-esterify (30 min) wash->deesterify baseline 7. Acquire Baseline Fluorescence deesterify->baseline stimulate 8. Add Stimulus baseline->stimulate record 9. Record Fluorescence Changes stimulate->record analyze 10. Analyze Data record->analyze

Caption: Workflow for using Oregon Green BAPTA-1 AM.

References

Oregon Green 488 BAPTA-1, AM: Application Notes and Protocols for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Oregon Green 488 BAPTA-1, acetoxymethyl (AM) ester, a high-affinity, fluorescent indicator for imaging intracellular calcium dynamics in live cells. This document outlines the key properties of the indicator, detailed protocols for cell loading and imaging, and its application in studying calcium signaling pathways.

Introduction to Oregon Green 488 BAPTA-1, AM

Oregon Green 488 BAPTA-1, AM is a cell-permeant dye widely used for the quantitative measurement of intracellular calcium concentrations ([Ca²⁺]i).[1][2][3][4] Its acetoxymethyl ester form allows it to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent indicator, Oregon Green 488 BAPTA-1, in the cytosol.[5][6] Upon binding to Ca²⁺, the fluorescence intensity of Oregon Green 488 BAPTA-1 increases approximately 14-fold, enabling the visualization of calcium transients. This indicator is particularly well-suited for fluorescence microscopy, flow cytometry, and microplate-based assays.[1][2][3][7]

Calcium is a ubiquitous second messenger that plays a critical role in a multitude of cellular processes, including signal transduction, muscle contraction, neurotransmission, and gene expression.[8][9][10][11] The ability to accurately measure changes in intracellular calcium is therefore fundamental to understanding cell physiology and pathology.

Quantitative Data Summary

The following tables summarize the key quantitative properties and recommended concentration ranges for Oregon Green 488 BAPTA-1, AM.

Table 1: Spectroscopic and Chemical Properties

ParameterValueReference
Excitation Wavelength (max)494 nm
Emission Wavelength (max)523 nm
Recommended Excitation (Microscopy/Plate Reader)490 nm[7][12]
Recommended Emission (Microscopy/Plate Reader)525 nm[7][12]
Cutoff Wavelength515 nm[7][12]
Dissociation Constant (Kd) for Ca²⁺~170 nM
Molecular Weight1258.06 g/mol

Table 2: Recommended Reagent Concentrations

ReagentStock Solution ConcentrationWorking Solution ConcentrationFinal Concentration in WellReference
Oregon Green 488 BAPTA-1, AM2 to 5 mM in anhydrous DMSO2 to 20 µM4 to 5 µM[3][7]
Pluronic® F-12710% (w/v) in distilled water0.04% to 0.08%0.02% to 0.04%[7][12]
Probenecid--0.5 to 1 mM[7]

Experimental Protocols

This section provides a detailed protocol for loading live cells with Oregon Green 488 BAPTA-1, AM and subsequent imaging. This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.[7]

Reagent Preparation
  • Oregon Green 488 BAPTA-1, AM Stock Solution (2-5 mM): Prepare a stock solution by dissolving the dye in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[3][7] Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[3]

  • Pluronic® F-127 Stock Solution (10% w/v): Dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water. Gentle heating (40-50°C) for about 30 minutes can aid dissolution.[12] Store at room temperature. Pluronic® F-127 is a non-ionic detergent used to improve the aqueous solubility of the AM ester.[7]

  • Hanks' Balanced Salt Solution with HEPES (HHBS): Prepare a standard HHBS buffer or use a buffer of your choice suitable for your cells.

Cell Loading Protocol
  • Cell Preparation: Plate cells on a suitable imaging dish (e.g., black-walled, clear-bottom plates) and culture overnight in growth medium.[7]

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the Oregon Green 488 BAPTA-1, AM stock solution. Prepare a 2X working solution by diluting the stock solution in HHBS to a concentration of 8-10 µM. Add Pluronic® F-127 to the working solution for a final concentration of 0.04% to 0.08%.[12]

  • Cell Loading: Add an equal volume of the 2X working solution to the cells in their culture medium. This will result in a final Oregon Green 488 BAPTA-1, AM concentration of 4-5 µM.[7][12] If serum in the medium interferes with loading, replace the growth medium with HHBS before adding the working solution.[7]

  • Incubation: Incubate the cells at 37°C for 30 to 60 minutes.[7] For some cell lines, a longer incubation of up to 120 minutes may improve signal intensity.[12]

  • Wash: After incubation, gently remove the loading solution and wash the cells 2-3 times with warm HHBS or your buffer of choice to remove excess dye.[7]

  • Probenecid (Optional but Recommended): To reduce the leakage of the de-esterified indicator from the cells, the wash buffer can be supplemented with 0.5-1 mM probenecid, an anion-exchange protein inhibitor.[7]

  • Ready for Imaging: The cells are now loaded and ready for imaging. Proceed to measure fluorescence to establish a baseline before stimulating the cells.

Live Cell Imaging
  • Microscopy Setup: Use a fluorescence microscope equipped with a filter set appropriate for FITC or green fluorescent protein (GFP).

  • Excitation and Emission: Excite the sample at ~490 nm and collect the emission at ~525 nm.[7][12]

  • Data Acquisition: Acquire baseline fluorescence images for a few minutes before adding your stimulant of interest.

  • Stimulation: Add the agonist or stimulus to elicit a calcium response and continue to record the fluorescence changes over time.

  • Analysis: Analyze the changes in fluorescence intensity over time to quantify the intracellular calcium dynamics.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a typical calcium signaling pathway and the experimental workflow for using Oregon Green 488 BAPTA-1, AM.

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Cytosol agonist Agonist (e.g., ATP) receptor G-Protein Coupled Receptor (GPCR) agonist->receptor 1. Binding plc Phospholipase C (PLC) receptor->plc 2. Activation pip2 PIP2 plc->pip2 3. Cleavage dag DAG pip2->dag ip3 IP3 pip2->ip3 ip3r IP3 Receptor (IP3R) ip3->ip3r 4. Binding voc Voltage-Operated Ca²⁺ Channel (VOC) ca_cyto Ca²⁺ voc->ca_cyto Ca²⁺ Influx soc Store-Operated Ca²⁺ Channel (SOC) soc->ca_cyto Ca²⁺ Influx ca_er Ca²⁺ ip3r->ca_er 5. Ca²⁺ Release er Endoplasmic Reticulum (ER) er->ca_cyto Release og Oregon Green BAPTA-1 ca_cyto->og 6. Binding og_ca Oregon Green BAPTA-1-Ca²⁺ (Fluorescent) og->og_ca downstream Downstream Cellular Responses og_ca->downstream 7. Signal

Caption: A simplified diagram of a common intracellular calcium signaling pathway.

G A 1. Prepare Cells (Plate and culture overnight) B 2. Prepare Reagents (Stock and Working Solutions) A->B C 3. Load Cells with Oregon Green BAPTA-1, AM (30-60 min incubation at 37°C) B->C D 4. Wash Cells (Remove excess dye, add probenecid) C->D E 5. Live Cell Imaging (Acquire baseline fluorescence) D->E F 6. Stimulate Cells (Add agonist) E->F G 7. Acquire Post-Stimulation Images (Record fluorescence changes) F->G H 8. Data Analysis (Quantify fluorescence intensity changes) G->H

Caption: The experimental workflow for live cell calcium imaging.

References

Application Notes and Protocols: Oregon Green BAPTA-1 AM with Pluronic F-127 for Intracellular Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger crucial for regulating a vast array of cellular processes, including signal transduction, gene expression, muscle contraction, and cell death.[1][2] The ability to accurately measure and visualize dynamic changes in intracellular Ca²⁺ concentration is therefore essential for research in numerous biological disciplines. Oregon Green™ 488 BAPTA-1, AM (OGB-1 AM) is a high-affinity, cell-permeant fluorescent indicator widely used for monitoring intracellular calcium.[3][4] Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the active, calcium-sensitive dye inside the cell.[5][6] Upon binding to Ca²⁺, OGB-1 exhibits a significant increase in fluorescence intensity (approximately 14-fold), making it a sensitive tool for detecting calcium transients.[4]

A key challenge in loading cells with AM ester dyes is their hydrophobic nature and poor solubility in aqueous media.[7][8] Pluronic® F-127, a nonionic surfactant polyol, is commonly used to overcome this issue by facilitating the dispersion and solubilization of OGB-1 AM in physiological buffers, thereby enhancing its loading efficiency into cells.[7][8][9][10][11] This document provides detailed application notes and protocols for the use of Oregon Green BAPTA-1 AM with Pluronic F-127 for loading cells to measure intracellular calcium.

Product Information and Specifications

ParameterSpecificationSource(s)
Product Name Oregon Green™ 488 BAPTA-1, Acetoxymethyl Ester (OGB-1 AM)[3][4]
Molecular Formula C₅₉H₅₃F₂N₃O₂₆
Molecular Weight ~1258.06 g/mol
Excitation Wavelength (Max) ~494 nm[4]
Emission Wavelength (Max) ~523 nm[4]
Calcium Dissociation Constant (Kd) ~170 nM
Fluorescence Increase upon Ca²⁺ Binding ~14-fold[4]
Form Cell-permeant AM ester[3]
Solubility Soluble in anhydrous DMSO[7][12]
Accessory Reagent Pluronic® F-127[7][8][9]
Pluronic® F-127 Molecular Weight ~12,500 Da[8][10][11]
Pluronic® F-127 Form Solid or solutions in water or DMSO[8][10]

Mechanism of Action

The workflow for using OGB-1 AM to measure intracellular calcium involves several key steps, from the initial loading of the inactive dye to the final detection of calcium-dependent fluorescence. The acetoxymethyl (AM) groups render the molecule lipophilic, allowing it to cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, converting the molecule into its membrane-impermeant, active form. This active form of Oregon Green BAPTA-1 is a highly specific calcium chelator. In its calcium-free state, the dye exhibits a low level of fluorescence. Upon binding to intracellular calcium ions, it undergoes a conformational change that results in a significant enhancement of its fluorescence emission.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) OGB1_AM_hydrophobic Oregon Green BAPTA-1 AM (hydrophobic, cell-permeant) OGB1_AM_cytosol Oregon Green BAPTA-1 AM OGB1_AM_hydrophobic->OGB1_AM_cytosol Passive Diffusion Membrane OGB1_active_low Oregon Green BAPTA-1 (active, low fluorescence) OGB1_AM_cytosol->OGB1_active_low Cleavage of AM esters Esterases Intracellular Esterases Esterases->OGB1_AM_cytosol OGB1_active_high Ca²⁺-bound Oregon Green BAPTA-1 (high fluorescence) OGB1_active_low->OGB1_active_high Binds Ca²⁺ Ca2 Ca²⁺ Ca2->OGB1_active_low Fluorescence Fluorescence Emission (~523 nm) OGB1_active_high->Fluorescence

Caption: Mechanism of OGB-1 AM cell loading and calcium detection.

Experimental Protocols

This section provides detailed protocols for preparing stock solutions and loading cells with Oregon Green BAPTA-1 AM using Pluronic F-127. Optimal conditions may vary depending on the cell type and experimental setup, so empirical optimization is recommended.

Reagent Preparation

1. Oregon Green BAPTA-1 AM Stock Solution (1-5 mM)

  • Materials: Oregon Green™ 488 BAPTA-1, AM (e.g., 1 mg vial), high-quality anhydrous Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • Allow the vial of OGB-1 AM to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 1 to 5 mM stock solution by dissolving the OGB-1 AM in anhydrous DMSO. For example, to make a 2 mM stock solution from a 1 mg vial (MW ~1258 g/mol ), add approximately 397 µL of anhydrous DMSO.[12]

    • Vortex briefly to ensure the dye is fully dissolved.

    • Store the stock solution in small, single-use aliquots at -20°C, protected from light and moisture.[6] Avoid repeated freeze-thaw cycles.

2. Pluronic® F-127 Stock Solution (10-20% w/v)

  • Materials: Pluronic® F-127 (solid or as a pre-made solution), anhydrous DMSO or distilled water.

  • Procedure for 20% (w/v) in DMSO:

    • Dissolve 2 g of Pluronic® F-127 powder in 10 mL of anhydrous DMSO.[8][10]

    • Heating to approximately 40-50°C for 5-10 minutes may be necessary to fully dissolve the solid.[7][8][10][12]

    • Store the solution at room temperature. Do not refrigerate or freeze, as this can cause the Pluronic F-127 to solidify or precipitate.[7][8][10] If solidification occurs, gently warm the solution to 50-65°C and vortex until it becomes a clear liquid again.[7]

  • Procedure for 10% (w/v) in Water:

    • Dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water.[9][12]

    • Heating may be required as described above.

    • Store at room temperature.

Cell Loading Protocol

The following is a general protocol for loading adherent cells. This protocol should be optimized for your specific cell type and experimental conditions.

1. Preparation of Dye Loading Solution

  • On the day of the experiment, thaw an aliquot of the OGB-1 AM stock solution to room temperature.

  • Prepare a dye-Pluronic mixture. In a microcentrifuge tube, mix equal volumes of the OGB-1 AM stock solution (e.g., 1-5 mM in DMSO) and the 20% Pluronic F-127 stock solution (in DMSO).[7][8] For example, mix 5 µL of 2 mM OGB-1 AM with 5 µL of 20% Pluronic F-127.

  • Dilute the dye-Pluronic mixture into your desired cell culture medium or physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES - HHBS) to achieve the final working concentration of OGB-1 AM. The final concentration typically ranges from 1 to 10 µM, with 4-5 µM being a common starting point.[7][8][12][13] The final concentration of Pluronic F-127 should be kept low, typically around 0.02% to 0.04%.[6][12]

2. Cell Loading Procedure

  • Culture cells on a suitable imaging substrate (e.g., glass-bottom dishes, 96-well plates).

  • Aspirate the culture medium from the cells.

  • Gently wash the cells once with pre-warmed physiological buffer (e.g., HHBS).

  • Add the freshly prepared dye loading solution to the cells.

  • Incubate the cells for a period of 10 minutes to 1 hour.[7][8] A common incubation time is 30-60 minutes at 37°C or room temperature.[13] Loading at room temperature may reduce dye compartmentalization into organelles like mitochondria.[7]

  • After incubation, remove the dye loading solution and wash the cells 2-3 times with fresh, pre-warmed buffer to remove excess, non-hydrolyzed dye.

  • Add fresh buffer to the cells. Anion-transport inhibitors like probenecid (B1678239) (typically 1 mM) can be included in the final buffer to prevent dye leakage from the cells.[13][14]

  • The cells are now ready for imaging. Proceed with fluorescence microscopy or other fluorescence-based assays.

Experimental_Workflow cluster_prep Reagent Preparation cluster_loading Cell Loading cluster_analysis Analysis Prep_OGB1 Prepare OGB-1 AM Stock Solution (1-5 mM in DMSO) Prep_Mix Mix OGB-1 AM and Pluronic F-127 Prep_OGB1->Prep_Mix Prep_Pluronic Prepare Pluronic F-127 Stock Solution (10-20%) Prep_Pluronic->Prep_Mix Prep_Working Dilute mixture into buffer to create Loading Solution (1-10 µM OGB-1 AM) Prep_Mix->Prep_Working Add_Loading Add Loading Solution to cells Prep_Working->Add_Loading Culture_Cells Culture cells on imaging substrate Wash_1 Wash cells with buffer Culture_Cells->Wash_1 Wash_1->Add_Loading Incubate Incubate (10-60 min at RT or 37°C) Add_Loading->Incubate Wash_2 Wash cells to remove excess dye Incubate->Wash_2 Add_Buffer Add fresh imaging buffer (optional: with probenecid) Wash_2->Add_Buffer Imaging Fluorescence Imaging / Analysis (Ex/Em: ~494/523 nm) Add_Buffer->Imaging

Caption: Experimental workflow for cell loading with OGB-1 AM.

Data Presentation: Recommended Loading Parameters

ParameterRecommended RangeTypical Starting PointSource(s)
OGB-1 AM Stock Concentration 1 - 5 mM in DMSO2 mM[7][8][12]
Pluronic F-127 Stock Concentration 10% in H₂O or 20% in DMSO20% in DMSO[7][8][9][12]
Final OGB-1 AM Concentration 1 - 10 µM4 - 5 µM[7][8][12][13]
Final Pluronic F-127 Concentration 0.02% - 0.1%0.02% - 0.04%[6][8][12]
Incubation Time 10 - 60+ minutes30 - 60 minutes[7][8][13]
Incubation Temperature Room Temperature or 37°C37°C[7][13]
Probenecid (optional) 1 - 2.5 mM1 mM[13][15]

Troubleshooting

ProblemPossible CauseSuggested SolutionSource(s)
Weak or No Fluorescent Signal - Inefficient dye loading- Low dye concentration- Cell type is difficult to load- Hydrolysis of AM ester stock solution- Optimize incubation time and temperature.- Increase the final concentration of OGB-1 AM.- Ensure anhydrous DMSO was used for stock solution and store properly.- Verify instrument settings (filters, laser lines).[16][17][18]
High Background Fluorescence - Incomplete removal of extracellular dye- Dye concentration is too high- Increase the number and duration of wash steps after loading.- Reduce the final concentration of OGB-1 AM used for loading.[16]
Heterogeneous Staining - Uneven dye distribution- Cell clumping- Ensure the loading solution is well-mixed before adding to cells.- Ensure a single-cell suspension for non-adherent cells.[16][19]
Cell Death or Toxicity - High concentrations of OGB-1 AM or Pluronic F-127- Prolonged incubation- Perform a titration to find the lowest effective concentrations of both reagents.- Reduce the incubation time.- Ensure Pluronic F-127 concentration is kept low, as it can affect membrane permeability.[16][20][21]
Rapid Signal Loss (Dye Leakage) - Activity of organic anion transporters- Add an anion-transport inhibitor like probenecid to the final imaging buffer.[13][15]
Dye Compartmentalization - Dye accumulating in organelles (e.g., mitochondria)- Lower the incubation temperature to room temperature during loading.[7]

Conclusion

The combination of Oregon Green BAPTA-1 AM and Pluronic F-127 provides a robust and sensitive method for measuring intracellular calcium dynamics. By facilitating the solubilization and cellular uptake of the dye, Pluronic F-127 is an essential component for achieving efficient and uniform cell loading. The protocols and data presented here offer a comprehensive guide for researchers to successfully implement this technique. However, it is crucial to optimize the loading conditions for each specific cell type and experimental system to ensure high-quality, reproducible data while maintaining cell health.

References

Measuring Calcium Flux with Oregon Green BAPTA-1 AM: An Application Note and Protocol for Plate Reader Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a pivotal role in a multitude of cellular processes, including signal transduction, gene expression, cell proliferation, and apoptosis. The ability to accurately measure changes in intracellular Ca²⁺ concentration is crucial for understanding cellular physiology and for the screening of novel therapeutic compounds. Oregon Green BAPTA-1 AM (OGB-1 AM) is a high-affinity, single-wavelength fluorescent indicator for intracellular calcium.[1][2] Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the active indicator inside the cell.[3] Upon binding to Ca²⁺, Oregon Green BAPTA-1 exhibits a significant increase in fluorescence intensity, with minimal wavelength shift.[4][5] This property makes it an ideal probe for monitoring Ca²⁺ flux in real-time using fluorescence plate readers.[4][6]

This application note provides a detailed protocol for measuring intracellular calcium flux in a 96-well plate format using Oregon Green BAPTA-1 AM and a fluorescence plate reader. The described assay is suitable for studying G-protein coupled receptor (GPCR) activation and other cellular events that trigger intracellular calcium release.

Principle of the Assay

The Oregon Green BAPTA-1 AM assay is based on the following principles:

  • Cell Loading: The cell-permeant OGB-1 AM dye is incubated with the cells.

  • De-esterification: Intracellular esterases cleave the AM esters, rendering the dye impermeant and trapping it in the cytoplasm.

  • Calcium Binding: In its active form, OGB-1 has a high affinity for Ca²⁺. In resting cells, with low intracellular Ca²⁺, the dye exhibits basal fluorescence.

  • Signal Generation: Upon stimulation (e.g., by an agonist), intracellular Ca²⁺ levels rise, leading to the binding of Ca²⁺ to OGB-1. This binding event causes a conformational change in the dye, resulting in a significant increase in its fluorescence emission.[4]

  • Detection: The change in fluorescence intensity is measured over time using a fluorescence plate reader, providing a kinetic profile of the intracellular calcium response.

Signaling Pathway Overview

A common application for this assay is to study Gq-coupled GPCRs. The activation of these receptors initiates a signaling cascade that leads to an increase in intracellular calcium.

Gq_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum GPCR Gq-coupled GPCR Gq Gq Protein GPCR->Gq activates PLC PLC PIP2 PIP2 PLC->PIP2 cleaves Agonist Agonist Agonist->GPCR Gq->PLC activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds Ca_ER Ca²⁺ Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto IP3R->Ca_ER releases ER_lumen Ca²⁺ Store

Gq-coupled GPCR signaling cascade leading to intracellular calcium release.

Materials and Reagents

ReagentSupplier (Example)Catalog # (Example)Storage
Oregon Green BAPTA-1 AMInvitrogenO6807-20°C, desiccated, protect from light
Anhydrous DMSOSigma-AldrichD2650Room Temperature
Pluronic® F-127InvitrogenP3000MPRoom Temperature
Probenecid (B1678239)Sigma-AldrichP8761Room Temperature
Hanks' Balanced Salt Solution (HBSS)Gibco140250922-8°C
HEPESSigma-AldrichH3375Room Temperature
Cell Culture Medium (e.g., DMEM)Gibco119650922-8°C
Fetal Bovine Serum (FBS)Gibco10270106-20°C
96-well black, clear-bottom platesCorning3603Room Temperature
Agonists/AntagonistsVariesVariesVaries
Ionomycin (Positive Control)Sigma-AldrichI9657-20°C
EGTA (Negative Control)Sigma-AldrichE3889Room Temperature

Experimental Protocol

Reagent Preparation

Table 1: Reagent Preparation

ReagentPreparation StepsFinal Concentration
OGB-1 AM Stock Solution Dissolve 50 µg of OGB-1 AM in 40 µL of high-quality anhydrous DMSO.1 mM
Pluronic® F-127 Stock Solution Provided as a 20% solution in DMSO.20% (w/v)
Probenecid Stock Solution Dissolve 285 mg of Probenecid in 10 mL of 1 M NaOH, then add 90 mL of HBSS and adjust pH to 7.4.100 mM
Assay Buffer (HBSS with HEPES) Supplement HBSS with 20 mM HEPES. Adjust pH to 7.4.20 mM HEPES
Dye Loading Solution For 10 mL of Assay Buffer, add 20 µL of 1 mM OGB-1 AM stock, 20 µL of 20% Pluronic® F-127, and (optional) 100 µL of 100 mM Probenecid.2 µM OGB-1 AM, 0.04% Pluronic® F-127, 1 mM Probenecid

Note: The nonionic detergent Pluronic® F-127 is used to increase the aqueous solubility of the AM ester.[6] Probenecid, an organic anion transport inhibitor, can be used to reduce leakage of the de-esterified dye from some cell types.[6][7]

Cell Preparation and Plating
  • Culture cells in appropriate medium at 37°C in a 5% CO₂ incubator.

  • On the day before the assay, harvest cells and seed them into a 96-well black, clear-bottom plate at a density that will result in a 90-95% confluent monolayer on the day of the experiment. Typical seeding densities range from 20,000 to 80,000 cells per well in 100 µL of growth medium.

  • Incubate the cell plate overnight at 37°C, 5% CO₂.

Dye Loading
  • On the day of the experiment, prepare the Dye Loading Solution as described in Table 1.

  • Remove the growth medium from the cell plate.

  • Add 100 µL of the Dye Loading Solution to each well.

  • Incubate the plate at 37°C for 45-60 minutes in the dark.[6][8] The optimal incubation time may vary depending on the cell type and should be determined empirically.

Cell Washing (Optional but Recommended)
  • After incubation, gently remove the Dye Loading Solution.

  • Wash the cells twice with 100 µL of Assay Buffer. For some cell lines, a wash step may not be necessary.[9] If dye leakage is a concern, include Probenecid in the wash buffer.

Compound Addition and Fluorescence Measurement
  • Prepare agonist and antagonist solutions at 2X to 10X the final desired concentration in Assay Buffer.

  • Set up the fluorescence plate reader with the appropriate parameters.

Table 2: Plate Reader Settings

ParameterRecommended Setting
Read Mode Kinetic, bottom read
Excitation Wavelength 490 nm[6][7]
Emission Wavelength 525 nm[6][7]
Cutoff 515 nm[6][7]
Data Acquisition Rate 1 read per second
Baseline Reading 10-20 seconds
Compound Injection Automated injector, if available
Post-injection Reading 60-180 seconds
  • Place the cell plate in the reader and initiate the kinetic read.

  • After establishing a stable baseline fluorescence, add the compound (agonist or antagonist) to the wells. If using an automated injector, this will be done automatically.

  • Continue recording the fluorescence for the desired duration to capture the full calcium response.

Experimental Workflow Diagram

Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture 1. Seed Cells in 96-well Plate Incubate_Overnight 2. Incubate Overnight (37°C, 5% CO₂) Cell_Culture->Incubate_Overnight Dye_Loading 3. Load Cells with OGB-1 AM Incubate_Overnight->Dye_Loading Incubate_Dye 4. Incubate (37°C, 45-60 min) Dye_Loading->Incubate_Dye Wash_Cells 5. Wash Cells (Optional) Incubate_Dye->Wash_Cells Plate_Reader 6. Place Plate in Reader & Establish Baseline Wash_Cells->Plate_Reader Add_Compound 7. Add Compound (Agonist/Antagonist) Plate_Reader->Add_Compound Measure_Fluorescence 8. Measure Kinetic Fluorescence Response Add_Compound->Measure_Fluorescence Data_Normalization 9. Normalize Data (ΔF/F₀) Measure_Fluorescence->Data_Normalization Dose_Response 10. Generate Dose-Response Curves (EC₅₀/IC₅₀) Data_Normalization->Dose_Response

Step-by-step workflow for the OGB-1 AM calcium flux assay.

Data Analysis

  • Baseline Correction: For each well, calculate the average fluorescence intensity of the baseline reading before compound addition (F₀).

  • Normalization: Normalize the entire kinetic trace by dividing the fluorescence at each time point (F) by the baseline fluorescence (F₀). This is expressed as ΔF/F₀ = (F - F₀) / F₀.[8]

  • Response Calculation: Determine the peak fluorescence response (or area under the curve) for each well.

  • Dose-Response Curves: For concentration-response experiments, plot the peak response against the logarithm of the agonist or antagonist concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Troubleshooting

IssuePossible CauseSuggested Solution
Low Signal-to-Noise Ratio - Insufficient dye loading- Low cell number- Instrument settings not optimal- Increase dye concentration or incubation time- Increase cell seeding density- Optimize plate reader gain settings
High Background Fluorescence - Incomplete removal of extracellular dye- Autofluorescence from compounds or medium- Ensure thorough washing after dye loading- Run a control with compound and no cells- Use phenol (B47542) red-free medium
Signal Decreases Over Time (Dye Leakage) - Active transport of de-esterified dye out of the cells- Add an organic anion transport inhibitor like probenecid or sulfinpyrazone (B1681189) to the loading and assay buffers[6][10]
Fluorescence Drop Upon Compound Addition - Cell detachment due to forceful injection- Reduce the injection speed or adjust the injector height[9]
No Response to Positive Control (Ionomycin) - Cells are not viable- Dye was not loaded properly- Check cell viability with a trypan blue exclusion assay- Verify dye loading procedure and reagent integrity

Conclusion

The Oregon Green BAPTA-1 AM plate reader assay is a robust and sensitive method for measuring intracellular calcium flux. Its compatibility with high-throughput screening formats makes it a valuable tool for drug discovery and for studying the pharmacology of receptors that signal through calcium. By following this detailed protocol and optimizing conditions for the specific cell type and instrumentation, researchers can obtain reliable and reproducible data on cellular calcium mobilization.

References

Oregon Green BAPTA-1 AM: Application Notes and Protocols for Two-Photon Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Oregon Green® BAPTA-1, AM (OGB-1 AM), a high-affinity, single-wavelength fluorescent calcium indicator, for two-photon microscopy. This document outlines the key properties of OGB-1 AM, detailed protocols for its application in brain slices and in vivo, and discusses its advantages and limitations for monitoring intracellular calcium dynamics.

Introduction to Oregon Green BAPTA-1 AM

Oregon Green BAPTA-1 AM is a cell-permeant derivative of the Oregon Green 488 fluorophore conjugated to the calcium chelator BAPTA. Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive indicator inside the cell.[1] Upon binding to Ca²⁺, OGB-1 exhibits a significant increase in fluorescence intensity, making it a robust tool for monitoring neuronal activity and other calcium-dependent signaling pathways.[2] Its compatibility with two-photon excitation microscopy makes it particularly valuable for deep-tissue imaging in living animals.[1][3]

Quantitative Data

The following tables summarize the key photophysical and chemical properties of Oregon Green BAPTA-1.

Table 1: Spectroscopic Properties of Oregon Green BAPTA-1

PropertyValueReference
One-Photon Excitation Maximum (λabs)494 nm
Emission Maximum (λem)523 nm
Optimal Two-Photon Excitation~800 nm
Extinction Coefficient (ε)19,000 M⁻¹cm⁻¹
Quantum Yield (φ)0.91

Table 2: Calcium Binding Properties of Oregon Green BAPTA-1

PropertyValueReference
Dissociation Constant (Kd) for Ca²⁺~170 nM[4]
Fluorescence Intensity Increase upon Ca²⁺ Binding~14-fold[2]

Signaling Pathway and Experimental Workflow

Calcium Binding Mechanism

The fundamental principle behind OGB-1 as a calcium indicator is its conformational change upon binding to free calcium ions. In its unbound state, the fluorescence of the Oregon Green fluorophore is partially quenched by the BAPTA chelator. The binding of Ca²⁺ to the BAPTA moiety alters its electron-donating properties, leading to a significant increase in the quantum yield of the fluorophore and a corresponding enhancement in fluorescence emission.

OGB-1_unbound OGB-1 (Low Fluorescence) OGB-1_bound OGB-1-Ca²⁺ Complex (High Fluorescence) OGB-1_unbound->OGB-1_bound Binding Ca2_ion Ca²⁺ OGB-1_bound->OGB-1_unbound Dissociation cluster_prep Preparation cluster_loading Dye Loading cluster_imaging Imaging & Analysis Prep_Dye Prepare OGB-1 AM Stock Solution Load_Slices Incubate Brain Slices with OGB-1 AM Prep_Dye->Load_Slices Load_Vivo In Vivo Bolus Loading of OGB-1 AM Prep_Dye->Load_Vivo Prep_Tissue Prepare Brain Slices or Animal for In Vivo Imaging Prep_Tissue->Load_Slices Prep_Tissue->Load_Vivo Setup_Microscope Configure Two-Photon Microscope Load_Slices->Setup_Microscope Load_Vivo->Setup_Microscope Acquire_Images Acquire Time-Lapse Image Series Setup_Microscope->Acquire_Images Analyze_Data Process and Analyze Calcium Transients Acquire_Images->Analyze_Data

References

Application Notes and Protocols for Live Cell Imaging of Calcium Dynamics with Oregon Green BAPTA-1 AM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (Ca²⁺) is a ubiquitous second messenger involved in a myriad of cellular processes, including signal transduction, gene expression, cell proliferation, and apoptosis.[1] The ability to monitor intracellular calcium dynamics in real-time is crucial for understanding cellular physiology and pathology. Oregon Green 488 BAPTA-1 acetoxymethyl ester (OGB-1 AM) is a high-affinity, single-wavelength fluorescent indicator used for the quantitative measurement of intracellular calcium concentrations.[2] Its cell-permeant nature allows for straightforward loading into live cells, where it is cleaved by intracellular esterases to its active, calcium-sensitive form.[3][4] Upon binding to Ca²⁺, OGB-1 exhibits a significant increase in fluorescence intensity, enabling the visualization of calcium transients with high spatial and temporal resolution.[5] These characteristics make OGB-1 AM an invaluable tool for researchers in various fields, including neuroscience, cardiology, and drug discovery, to study calcium signaling in live cells.[6][7]

Properties of Oregon Green BAPTA-1

A comprehensive understanding of the physicochemical and spectral properties of OGB-1 is essential for designing and interpreting calcium imaging experiments.

PropertyValueReference
Molecular Weight 1258.06 g/mol
Excitation Wavelength (max) ~494 nm[5]
Emission Wavelength (max) ~523 nm[5]
Dissociation Constant (Kd) for Ca²⁺ ~170 nM
Fluorescence Intensity Increase upon Ca²⁺ Binding ~14-fold[5]
Quantum Yield (φ) 0.91
Extinction Coefficient (ε) 19,000 M⁻¹cm⁻¹
Solvent for Stock Solution Anhydrous DMSO[8][9]
Cell Permeability Yes (as AM ester)[6][9]

Experimental Protocols

I. Reagent Preparation

1. OGB-1 AM Stock Solution (2-5 mM):

  • Prepare a stock solution of OGB-1 AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[8][9] For example, to make a 2 mM stock solution, dissolve 1 mg of OGB-1 AM in approximately 397 µL of anhydrous DMSO.[10]

  • Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.[9] Avoid repeated freeze-thaw cycles.[9]

2. Pluronic® F-127 Stock Solution (10% w/v):

  • Pluronic® F-127 is a non-ionic detergent used to aid the dispersion of the water-insoluble OGB-1 AM in aqueous media.[8]

  • To prepare a 10% stock solution, dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water.[10] Gentle heating (40-50°C) for about 30 minutes can facilitate dissolution.[10] Store at room temperature or as recommended by the supplier.

3. Probenecid (B1678239) Stock Solution (Optional):

  • Probenecid is an organic anion transport inhibitor that can be used to reduce the leakage of the de-esterified, active form of the dye from the cells.[8]

  • Prepare a stock solution of probenecid (e.g., 100 mM in a suitable buffer or as a water-soluble sodium salt).

4. Hanks' Balanced Salt Solution with HEPES (HHBS):

  • Prepare or obtain a sterile physiological buffer such as HHBS to maintain cell viability during the loading and imaging process.

II. Cell Loading Protocol

This protocol provides a general guideline for loading adherent cells with OGB-1 AM. Optimization may be required for different cell types and experimental conditions.

1. Cell Plating:

  • Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) and culture overnight to allow for adherence and recovery.[8]

2. Preparation of Loading Buffer:

  • On the day of the experiment, thaw an aliquot of the OGB-1 AM stock solution to room temperature.[9]

  • Prepare the loading buffer by diluting the OGB-1 AM stock solution and Pluronic® F-127 stock solution into HHBS. A typical final concentration for OGB-1 AM is 2-10 µM, and for Pluronic® F-127 is 0.02-0.04%.[8][9]

    • For example, to prepare 1 mL of loading buffer with 5 µM OGB-1 AM and 0.04% Pluronic® F-127:

      • Add 1 µL of 5 mM OGB-1 AM stock solution to 1 mL of HHBS.

      • Add 4 µL of 10% Pluronic® F-127 stock solution.

  • If using probenecid, add it to the loading buffer at a final concentration of 0.5-1 mM.[8]

3. Cell Loading:

  • Remove the culture medium from the cells and wash once with HHBS.

  • Add the prepared loading buffer to the cells.

  • Incubate the cells at 37°C for 30-60 minutes.[8] The optimal incubation time can vary between cell lines.[9]

4. Washing:

  • After incubation, remove the loading buffer and wash the cells 2-3 times with fresh, dye-free HHBS (containing probenecid if used during loading) to remove extracellular OGB-1 AM.[11]

5. De-esterification:

  • Incubate the cells in fresh HHBS for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.[12]

III. Live Cell Imaging

1. Microscope Setup:

  • Use a fluorescence microscope equipped with a suitable filter set for fluorescein (B123965) (FITC).[8]

  • Excitation is typically achieved using a 488 nm laser line.[9]

  • Emission should be collected around 525 nm.[8]

2. Image Acquisition:

  • Acquire a baseline fluorescence image of the loaded cells.

  • Stimulate the cells with an agonist or compound of interest to induce a calcium response.

  • Record the changes in fluorescence intensity over time using time-lapse imaging.

Data Presentation and Analysis

Quantitative analysis of the fluorescence changes provides insights into the dynamics of intracellular calcium. The change in fluorescence is typically expressed as a ratio (F/F₀) or a fractional change (ΔF/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.

ParameterDescriptionTypical Representation
Baseline Fluorescence (F₀) The initial, resting fluorescence intensity before stimulation.Average intensity of the first few frames before stimulus addition.
Peak Fluorescence (F_max) The maximum fluorescence intensity reached after stimulation.The highest intensity value recorded during the experiment.
Fluorescence Ratio (F/F₀) The fluorescence intensity at any time point (F) normalized to the baseline fluorescence (F₀).A plot of F/F₀ over time.
Fractional Fluorescence Change (ΔF/F₀) The change in fluorescence from baseline (F - F₀) normalized to the baseline fluorescence. Calculated as (F - F₀) / F₀.A plot of ΔF/F₀ over time.

Signaling Pathway and Experimental Workflow Diagrams

Calcium Signaling Pathway

The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway leading to an increase in intracellular calcium, a common pathway studied using OGB-1 AM.

G_protein_signaling cluster_ER Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_protein G Protein (Gq) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_cyto Cytosolic Ca²⁺ ER->Ca_cyto Release Ca_ER Ca²⁺ OGB1 OGB-1 Ca_cyto->OGB1 Binds Fluorescence Fluorescence Increase OGB1->Fluorescence Results in

Caption: GPCR-mediated calcium release from the endoplasmic reticulum.

Experimental Workflow

The following diagram outlines the key steps in a typical live cell calcium imaging experiment using OGB-1 AM.

OGB1_Workflow Start Start Plate_Cells Plate Cells on Imaging Dish Start->Plate_Cells Prepare_Reagents Prepare OGB-1 AM Loading Buffer Plate_Cells->Prepare_Reagents Load_Dye Incubate Cells with Loading Buffer (30-60 min) Prepare_Reagents->Load_Dye Wash Wash Cells to Remove Extracellular Dye Load_Dye->Wash De_esterify Allow for AM Ester De-esterification (30 min) Wash->De_esterify Image_Setup Mount on Microscope and Set Imaging Parameters De_esterify->Image_Setup Acquire_Baseline Acquire Baseline Fluorescence (F₀) Image_Setup->Acquire_Baseline Stimulate Add Stimulus (e.g., Agonist) Acquire_Baseline->Stimulate Record_Response Record Fluorescence Changes Over Time Stimulate->Record_Response Analyze_Data Analyze Data (Calculate ΔF/F₀) Record_Response->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for OGB-1 AM calcium imaging.

Conclusion

Oregon Green BAPTA-1 AM is a robust and widely used fluorescent indicator for monitoring intracellular calcium dynamics in live cells. Its favorable spectral properties, high affinity for calcium, and significant fluorescence enhancement upon binding make it an excellent choice for a variety of applications in cell biology and drug discovery. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can effectively utilize OGB-1 AM to gain valuable insights into the complex world of calcium signaling.

References

Application Notes and Protocols: Oregon-BAPTA Green 1AM De-esterification in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oregon Green® 488 BAPTA-1, AM (Oregon-BAPTA Green 1AM) is a high-affinity, cell-permeant fluorescent indicator used for the quantitative measurement of intracellular calcium concentration ([Ca²⁺]i). Its utility in cellular biology, neuroscience, and drug discovery lies in its ability to be effectively loaded into live cells and its significant increase in fluorescence intensity upon binding to Ca²⁺.[1][2] The acetoxymethyl (AM) ester moiety renders the molecule lipophilic, allowing it to passively diffuse across the plasma membrane. Once inside the cell, ubiquitous intracellular esterases hydrolyze the AM ester groups, trapping the now membrane-impermeant, Ca²⁺-sensitive indicator in the cytoplasm.[3][4][5] This document provides detailed application notes and protocols for the successful loading and de-esterification of this compound in cells.

Principle of De-esterification

The cell-loading mechanism of this compound relies on the enzymatic cleavage of its acetoxymethyl esters by non-specific intracellular esterases. This process, known as de-esterification, is crucial for two reasons:

  • Cellular Trapping: The hydrolysis of the AM esters reveals negatively charged carboxyl groups, transforming the molecule into a polar, membrane-impermeant form that is well-retained within the cytoplasm.[3][4]

  • Activation of Ca²⁺ Binding: The de-esterification process is essential for the proper folding of the BAPTA chelator, enabling it to bind to free Ca²⁺ with high affinity. The AM ester form of the indicator is insensitive to calcium.[6]

Upon successful de-esterification, the fluorescence intensity of Oregon Green 488 BAPTA-1 increases approximately 14-fold upon binding to calcium.[1][2]

Key Experimental Parameters and Quantitative Data

Successful loading and de-esterification of this compound are dependent on several factors. The following tables summarize key quantitative data and recommended starting concentrations for optimal results.

Table 1: Spectroscopic Properties of De-esterified Oregon Green 488 BAPTA-1

ParameterValueReference
Excitation Wavelength (λex)494 nm[1]
Emission Wavelength (λem)523 nm[1]
Kd for Ca²⁺~170 nM[1]
Fluorescence Intensity Increase~14-fold[1][2]
Quantum Yield (φ)0.91[1]
Extinction Coefficient (ε)19,000 M⁻¹cm⁻¹[1]

Table 2: Recommended Reagent Concentrations and Incubation Conditions

ParameterRecommended RangeNotesReference
This compound Stock Solution 2 to 5 mM in anhydrous DMSOPrepare fresh or store desiccated at -20°C for up to 3 months.[7][7][8]
This compound Working Concentration 1 to 10 µM (typically 4-5 µM)The optimal concentration should be determined empirically for each cell type.[4][7][8]
Pluronic® F-127 Stock Solution 10% (w/v) in distilled waterAids in the dispersion of the AM ester in aqueous media.[7]
Pluronic® F-127 Final Concentration 0.02% to 0.04%Helps to prevent dye aggregation and improve loading efficiency.[7][8]
Probenecid (B1678239) Stock Solution 100 mM in 1 M NaOHAnion-exchange transport inhibitor to prevent dye leakage.[7]
Probenecid Final Concentration 1.0 mMRecommended for long-term experiments to improve dye retention.[6][7]
Loading Temperature 20°C to 37°C37°C is commonly used, but lower temperatures may reduce compartmentalization.[6]
Loading Time 20 to 120 minutes (typically 30-60 minutes)Longer incubation may be necessary for some cell lines but can increase compartmentalization.[7][8]

Experimental Protocols

Protocol 1: Preparation of Reagent Stock Solutions
  • This compound Stock Solution (2 mM):

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • To 1 mg of the lyophilized powder, add 397.43 µL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[7]

    • Vortex thoroughly to ensure complete dissolution.

    • For storage, create small aliquots and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[7][9]

  • 10% Pluronic® F-127 Stock Solution:

    • Dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water.[7]

    • Gently heat the solution to 40-50°C for approximately 30 minutes to aid dissolution.[7]

    • Store at room temperature. Do not freeze.[7]

  • 1 M NaOH Stock Solution:

    • Slowly dissolve 400 mg of NaOH in 10 mL of distilled water. Caution: This process is exothermic.

  • 100 mM Probenecid Stock Solution:

    • Dissolve 285 mg of probenecid in 10 mL of 1 M NaOH.

Protocol 2: Cell Loading with this compound

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

  • Cell Preparation:

    • Plate cells on a suitable culture vessel (e.g., 96-well black wall/clear bottom plate, glass-bottom dish) and allow them to adhere overnight in a cell incubator.

  • Preparation of Dye Loading Solution (for one 96-well plate):

    • Prepare a sufficient volume of your preferred buffer (e.g., Hanks and Hepes Buffered Saline, HHBS).

    • In a separate tube, mix 10 µL of the 2 mM this compound stock solution with 20 µL of the 10% Pluronic® F-127 stock solution.

    • Add this mixture to 10 mL of the buffer to achieve a final dye concentration of approximately 2 µM and a Pluronic® F-127 concentration of 0.02%. The final working concentration of the dye may need to be optimized between 1-10 µM.[4][8]

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Add an equal volume of the dye loading solution to each well (e.g., 100 µL for a 96-well plate).[7]

    • Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time may vary depending on the cell type.[8]

  • Washing:

    • Remove the dye loading solution.

    • Wash the cells twice with warm (37°C) buffer to remove any extracellular dye.[6]

    • For experiments lasting longer than one hour, it is recommended to replace the final wash buffer with a buffer containing 1.0 mM probenecid to prevent dye leakage.[6][7][8]

  • De-esterification:

    • Incubate the cells in the final wash buffer for an additional 30 minutes at room temperature or 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.[7]

  • Imaging:

    • The cells are now ready for fluorescence imaging.

    • Measure the fluorescence using a fluorescence microscope, microplate reader, or flow cytometer with the appropriate filter sets (Excitation/Emission: ~494/523 nm).[1][8]

Visualizations

De_esterification_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) OGB1_AM_ext This compound (Lipophilic, Cell-Permeant) OGB1_AM_int This compound OGB1_AM_ext->OGB1_AM_int Passive Diffusion OGB1 Oregon-BAPTA Green 1 (Hydrophilic, Cell-Impermeant) OGB1_AM_int->OGB1 Hydrolysis Esterases Intracellular Esterases Esterases->OGB1_AM_int Ca2 Ca²⁺ OGB1_Ca Oregon-BAPTA Green 1-Ca²⁺ Complex (Fluorescent) OGB1Ca2 OGB1Ca2 OGB1Ca2->OGB1_Ca Binding

Caption: De-esterification and Ca²⁺ binding of this compound.

Experimental_Workflow A Prepare Stock Solutions (OGB1-AM, Pluronic F-127, Probenecid) C Prepare Dye Loading Solution A->C B Plate and Culture Cells D Incubate Cells with Loading Solution (30-60 min, 37°C) B->D C->D E Wash Cells to Remove Extracellular Dye D->E F Incubate for De-esterification (30 min) E->F G Acquire Fluorescence Data F->G

Caption: Experimental workflow for cell loading with this compound.

Troubleshooting and Considerations

  • Low Fluorescence Signal:

    • Increase the dye concentration or incubation time.[8]

    • Ensure the anhydrous nature of the DMSO used for the stock solution, as moisture can hydrolyze the AM ester.[4]

    • Confirm that the cell line has sufficient intracellular esterase activity.

  • High Background Fluorescence:

    • Ensure thorough washing to remove all extracellular dye.

    • Serum in the loading medium can contain esterases that cleave the AM ester extracellularly; use serum-free medium for loading.[6]

  • Cellular Compartmentalization:

    • The dye may accumulate in organelles such as mitochondria or the endoplasmic reticulum. This can be more pronounced at higher loading temperatures and longer incubation times.[6]

    • Lowering the loading temperature (e.g., to room temperature) may reduce compartmentalization.

  • Dye Leakage:

    • Anionic transporters in the cell membrane can extrude the de-esterified dye.

    • The use of anion-exchange transport inhibitors like probenecid can mitigate this issue.[6]

  • In Vivo Applications:

    • Extracellular esterases present in plasma can rapidly cleave the AM groups, preventing the probe from entering cells in living animals. This limits the utility of AM-based probes for in vivo studies.[5]

By following these detailed protocols and considering the potential challenges, researchers can successfully employ this compound to obtain reliable and quantitative measurements of intracellular calcium dynamics.

References

Preparing Oregon Green 488 BAPTA-1 AM Stock Solution in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oregon Green 488 BAPTA-1 AM is a high-affinity, cell-permeant fluorescent indicator for intracellular calcium (Ca²⁺) widely utilized in cellular biology and drug discovery. Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM groups, trapping the active indicator inside the cell. Upon binding to Ca²⁺, Oregon Green 488 BAPTA-1 exhibits a significant increase in fluorescence intensity, enabling the sensitive detection of changes in intracellular calcium concentration. This document provides detailed protocols for the preparation of stock solutions in dimethyl sulfoxide (B87167) (DMSO) and subsequent application in cell-based assays.

Quantitative Data Summary

For ease of reference, the key quantitative properties of Oregon Green 488 BAPTA-1 AM are summarized in the table below.

PropertyValueReference
Molecular Weight ~1258.06 g/mol [1]
Excitation Wavelength (Max) 494 nm[1]
Emission Wavelength (Max) 523 nm[1]
Recommended Stock Solution Concentration 2 to 5 mM in anhydrous DMSO[2][3]
Recommended Final Working Concentration 4 to 5 µM[2][3][4]
Storage of Stock Solution Aliquoted at -20°C for up to 3 months, protected from light and moisture. For longer-term storage, -80°C is recommended.[4][5]

Signaling Pathway: Gq-Coupled Receptor-Mediated Calcium Release

Oregon Green 488 BAPTA-1 AM is instrumental in studying signaling pathways that involve changes in intracellular calcium concentration. A prominent example is the Gq protein-coupled receptor (GPCR) pathway. Activation of a Gq-coupled receptor by its ligand initiates a cascade that leads to the release of calcium from intracellular stores, which can be visualized using this indicator.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand Ligand GPCR Gq-Coupled Receptor Ligand->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates OGB1 Oregon Green BAPTA-1 Ca_OGB1 Ca²⁺-Bound Oregon Green (Fluorescent) OGB1->Ca_OGB1 Fluoresces Ca Ca²⁺ IP3R->Ca Releases Ca_Store Ca²⁺ Store Ca->PKC Activates Ca->OGB1 Binds

Caption: Gq-coupled receptor signaling cascade leading to intracellular Ca²⁺ release.

Experimental Protocols

Protocol 1: Preparation of Oregon Green 488 BAPTA-1 AM Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution of Oregon Green 488 BAPTA-1 AM using anhydrous DMSO.

Materials:

  • Oregon Green 488 BAPTA-1 AM (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettors and sterile pipette tips

Procedure:

  • Equilibration: Allow the vial of lyophilized Oregon Green 488 BAPTA-1 AM to equilibrate to room temperature before opening to prevent moisture condensation.

  • Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (typically 2 to 5 mM).[2][3] Refer to the table below for recommended volumes.

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution of the powder. Gentle warming (37°C) and sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light and moisture, for up to 3 months.[4] For longer-term storage, -80°C is recommended.[5]

Stock Solution Preparation Table:

Desired ConcentrationMass of Oregon Green 488 BAPTA-1 AMVolume of Anhydrous DMSO to Add
2 mM1 mg397.43 µL
5 mM1 mg158.97 µL
2 mM5 mg1.987 mL
5 mM5 mg794.87 µL
Protocol 2: Loading Cells with Oregon Green 488 BAPTA-1 AM

This protocol describes the general procedure for loading cultured cells with the Oregon Green 488 BAPTA-1 AM indicator.

Materials:

  • Cultured cells in a suitable vessel (e.g., 96-well plate, culture dish)

  • Oregon Green 488 BAPTA-1 AM DMSO stock solution (from Protocol 1)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Pluronic® F-127 (10% w/v in distilled water or 20% in DMSO)

  • Cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Prepare Loading Buffer: On the day of the experiment, prepare a working solution of Oregon Green 488 BAPTA-1 AM in HBSS or a buffer of your choice. The final concentration should typically be between 4 to 5 µM.[2][3][4]

  • Incorporate Pluronic® F-127: To aid in the dispersion of the AM ester in the aqueous loading buffer, Pluronic® F-127 is often used. Add an equal volume of 20% Pluronic® F-127 in DMSO to your DMSO stock of the dye before diluting it into the final loading buffer. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.

  • Cell Loading: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed HBSS. c. Add the prepared loading buffer containing Oregon Green 488 BAPTA-1 AM to the cells.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes to allow for de-esterification of the AM ester and trapping of the dye within the cells.[2][3]

  • Washing: After incubation, remove the loading buffer and wash the cells 2-3 times with pre-warmed HBSS to remove any extracellular dye.

  • Ready for Imaging: The cells are now loaded with the calcium indicator and are ready for fluorescence imaging or measurement.

Experimental Workflow

The following diagram illustrates the general workflow for using Oregon Green 488 BAPTA-1 AM to measure intracellular calcium.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition A Prepare 2-5 mM Oregon Green BAPTA-1 AM Stock Solution in Anhydrous DMSO B Prepare Loading Buffer (4-5 µM Dye, 0.02-0.04% Pluronic F-127 in HBSS) A->B E Incubate Cells with Loading Buffer (37°C, 30-60 min) B->E C Plate and Culture Cells D Wash Cells with HBSS C->D D->E F Wash Cells to Remove Extracellular Dye E->F G Stimulate Cells with Agonist F->G H Measure Fluorescence (Ex: 494 nm, Em: 523 nm) G->H

References

Application Notes and Protocols for Oregon-BAPTA Green 1AM Staining in HEK293 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Oregon Green BAPTA-1 AM (OGB-1 AM), a high-affinity, visible light-excitable fluorescent indicator for measuring intracellular calcium ([Ca²⁺]i) in Human Embryonic Kidney 293 (HEK293) cells. This document includes detailed protocols for cell loading, experimental procedures for calcium mobilization assays, and a summary of key quantitative parameters.

Introduction to Oregon Green BAPTA-1 AM

Oregon Green BAPTA-1 AM is a cell-permeant acetoxymethyl (AM) ester form of the calcium chelator BAPTA conjugated to the Oregon Green 488 fluorophore. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester group, trapping the indicator in the cytoplasm. Upon binding to Ca²⁺, OGB-1 exhibits a significant increase in fluorescence intensity (approximately 14-fold) with minimal wavelength shift, making it an ideal tool for monitoring [Ca²⁺]i dynamics in real-time using fluorescence microscopy, flow cytometry, or fluorescence plate readers.[1][2] Its high affinity for Ca²⁺ (Kd ≈ 170 nM) makes it particularly well-suited for detecting small changes in cytosolic calcium concentrations from resting levels.[1]

Quantitative Data Summary

The following tables summarize key parameters and recommended concentration ranges for the use of Oregon Green BAPTA-1 AM in HEK293 cells, compiled from various sources.

Table 1: Spectroscopic and Chemical Properties of Oregon Green BAPTA-1

PropertyValueReference
Excitation Wavelength (max)494 nm[1]
Emission Wavelength (max)523 nm[1]
Dissociation Constant (Kd) for Ca²⁺~170 nM[1]
Fluorescence Intensity Increase upon Ca²⁺ Binding~14-fold[1][2]
Recommended Laser Line488 nm[1]
Recommended Filter SetFITC[3][4]

Table 2: Recommended Reagent Concentrations for HEK293 Cell Loading

ReagentRecommended Final ConcentrationPurposeReference
Oregon Green BAPTA-1 AM4-5 µMIntracellular Ca²⁺ indicator[3]
Pluronic® F-1270.02% - 0.04% (w/v)Non-ionic detergent to aid in dye solubilization[3][4]
Probenecid (B1678239)1 mMOrganic anion transport inhibitor to prevent dye leakage[3]
Anhydrous DMSO-Solvent for preparing stock solutions[3][4]

Experimental Protocols

Protocol 1: Preparation of Reagent Stock Solutions
  • Oregon Green BAPTA-1 AM Stock Solution (2-5 mM):

    • Prepare a stock solution of OGB-1 AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[3][4] For example, to make a 2 mM solution, dissolve 1 mg of OGB-1 AM in approximately 397 µL of anhydrous DMSO.[4]

    • Aliquot the stock solution into single-use vials and store at -20°C, protected from light and moisture.[4] Avoid repeated freeze-thaw cycles.[3]

  • Pluronic® F-127 Stock Solution (10% w/v):

    • Dissolve Pluronic® F-127 in distilled water to make a 10% (w/v) solution. Store at room temperature.[4] Do not freeze.

  • Probenecid Stock Solution (100 mM):

    • Prepare a stock solution of probenecid in a suitable buffer or water, adjusting the pH if necessary.

Protocol 2: Loading of HEK293 Cells with Oregon Green BAPTA-1 AM

This protocol is optimized for cells cultured in a 96-well microplate. Adjust volumes accordingly for other culture formats.

  • Cell Seeding:

    • Seed HEK293 cells in a black-wall, clear-bottom 96-well microplate at a density that will result in a confluent monolayer on the day of the experiment.

    • Culture the cells overnight in complete growth medium at 37°C in a humidified 5% CO₂ incubator.[3]

  • Preparation of Loading Buffer:

    • On the day of the experiment, prepare a 2X working solution of OGB-1 AM in a physiological buffer such as Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS).

    • For a final in-well concentration of 5 µM OGB-1 AM and 0.04% Pluronic® F-127, the 2X working solution should contain 10 µM OGB-1 AM and 0.08% Pluronic® F-127.[4]

    • To prepare the 2X working solution, first mix the required volume of the OGB-1 AM stock solution with the Pluronic® F-127 stock solution, and then add this mixture to the HHBS buffer.[4]

  • Cell Loading:

    • Remove the growth medium from the wells.

    • Add an equal volume of the 2X OGB-1 AM loading buffer to each well containing an equal volume of cell culture medium or HHBS.[4] For example, add 100 µL of 2X loading buffer to 100 µL of medium in each well.

    • Incubate the plate at 37°C for 30-60 minutes.[3] Incubation for longer than 60 minutes may improve signal intensity in some cases.[3]

  • Washing:

    • After incubation, gently remove the loading buffer.

    • Wash the cells twice with HHBS. To prevent dye leakage, the final wash and the assay buffer can be supplemented with 1 mM probenecid.[3]

    • After the final wash, add 100 µL of HHBS (with probenecid, if used) to each well.

Protocol 3: Calcium Mobilization Assay
  • Baseline Fluorescence Measurement:

    • Place the microplate in a fluorescence plate reader equipped with injectors.

    • Set the instrument to excite at ~490 nm and measure emission at ~525 nm.[3]

    • Record the baseline fluorescence for a short period before adding the stimulus.

  • Stimulation and Data Acquisition:

    • Add the agonist or compound of interest via the injector and immediately begin recording the fluorescence intensity over time.

    • The change in fluorescence (F/F₀) is proportional to the change in intracellular calcium concentration.

Visualizations

Signaling Pathway: GPCR-Mediated Calcium Mobilization in HEK293 Cells

HEK293 cells endogenously express several G-protein coupled receptors (GPCRs), such as muscarinic and β2-adrenergic receptors, that can trigger intracellular calcium release upon activation.[5] The diagram below illustrates a common pathway for GPCR-mediated calcium signaling.

GPCR_Calcium_Signaling cluster_ER Ligand Agonist (e.g., Acetylcholine) GPCR GPCR (e.g., M3 Muscarinic Receptor) Ligand->GPCR Binds to G_protein Gq Protein (α, β, γ subunits) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum Ca_cyto Cytosolic Ca²⁺ (Increase) ER->Ca_cyto Ca²⁺ Release Ca_ER Ca²⁺ OGB1 Oregon Green BAPTA-1 Ca_cyto->OGB1 Binds to Fluorescence Increased Fluorescence OGB1->Fluorescence

Caption: GPCR-mediated Ca²⁺ signaling pathway in HEK293 cells.

Experimental Workflow: OGB-1 AM Staining and Calcium Assay

The following diagram outlines the key steps in performing a calcium imaging experiment in HEK293 cells using Oregon Green BAPTA-1 AM.

Experimental_Workflow Start Start Seed_Cells Seed HEK293 Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO₂) Seed_Cells->Incubate_Overnight Prepare_Loading_Buffer Prepare OGB-1 AM Loading Buffer Incubate_Overnight->Prepare_Loading_Buffer Load_Cells Load Cells with OGB-1 AM (30-60 min, 37°C) Prepare_Loading_Buffer->Load_Cells Wash_Cells Wash Cells with HHBS (with Probenecid) Load_Cells->Wash_Cells Acquire_Baseline Acquire Baseline Fluorescence Wash_Cells->Acquire_Baseline Add_Stimulus Add Stimulus (e.g., Agonist) Acquire_Baseline->Add_Stimulus Measure_Fluorescence Measure Fluorescence (Ex: 490nm, Em: 525nm) Add_Stimulus->Measure_Fluorescence Analyze_Data Analyze Data (Calculate F/F₀) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for OGB-1 AM staining and calcium assay.

Discussion and Troubleshooting

  • Cell Health: Ensure HEK293 cells are healthy and in the logarithmic growth phase for optimal dye loading and response.

  • Dye Loading: The optimal loading concentration and time may vary slightly between different HEK293 cell passages and culture conditions. Empirical optimization is recommended.[3]

  • Dye Leakage: HEK293 cells can actively extrude the dye over time.[5] The use of an organic anion transport inhibitor like probenecid is highly recommended to ensure stable fluorescence signals.[3]

  • Phototoxicity: Oregon Green BAPTA-1 is excited by visible light, which reduces the potential for cellular photodamage compared to UV-excitable dyes.[2] However, it is still advisable to minimize light exposure to prevent phototoxicity and photobleaching.

  • Autofluorescence: While cellular autofluorescence is generally lower in the green spectrum compared to the UV range, it is good practice to have unstained control cells to determine the background fluorescence.

References

Application Notes and Protocols for Using Probenecid with Oregon Green BAPTA-1 AM to Prevent Dye Leakage

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oregon Green 488 BAPTA-1 AM (OGB-1 AM) is a widely used cell-permeant fluorescent indicator for measuring intracellular calcium concentrations.[1][2] Upon entering the cell, the acetoxymethyl (AM) ester groups are cleaved by intracellular esterases, trapping the now membrane-impermeant fluorescent dye, Oregon Green BAPTA-1, in the cytoplasm. However, many cell types, particularly cell lines like CHO and HeLa, actively extrude the de-esterified dye from the cytoplasm.[3] This leakage can lead to a decrease in the fluorescent signal over time, a lower signal-to-noise ratio, and inaccuracies in the quantification of intracellular calcium dynamics.

The primary mechanism for this dye extrusion is via organic anion transporters (OATs), a family of membrane proteins responsible for the transport of various endogenous and exogenous organic anions.[3][4][5] Probenecid (B1678239), a well-characterized inhibitor of OATs, can be co-incubated with OGB-1 AM to effectively block these transporters and prevent the leakage of the fluorescent indicator from the cells.[1][3] This application note provides detailed protocols and guidelines for the effective use of probenecid to enhance the retention of Oregon Green BAPTA-1 in live cells for improved calcium imaging experiments.

Mechanism of Action

The process of dye loading, activation, and subsequent leakage, along with the inhibitory action of probenecid, is a multi-step pathway.

G cluster_extracellular Extracellular Space cluster_extrusion cluster_inhibition OGB1_AM_ext Oregon Green BAPTA-1 AM OGB1_AM_int OGB1_AM_int OGB1_AM_ext->OGB1_AM_int Passive Diffusion OGB1 OGB1 OGB1_AM_int->OGB1 Cleavage OAT OAT OGB1->OAT Binding Esterases Esterases Esterases->OGB1_AM_int OGB1_leaked Leaked Dye OAT->OGB1_leaked Extrusion (Leakage) Probenecid Probenecid Probenecid->OAT Inhibition

Diagram of Dye Loading, Leakage, and Probenecid Inhibition. This diagram illustrates the cellular uptake and processing of Oregon Green BAPTA-1 AM and the mechanism of probenecid action.

Data Presentation

While direct quantitative data comparing the fluorescence intensity of Oregon Green BAPTA-1 with and without probenecid is not consistently published in standardized tables, the inhibitory effect of probenecid on organic anion transporters (OATs) is well-characterized. The following table summarizes the inhibition constants (Ki) of probenecid for human OAT1 and OAT3, two key transporters involved in the extrusion of organic anions. Lower Ki values indicate a higher binding affinity and more potent inhibition.

TransporterSubstrateProbenecid Inhibition Constant (Ki)Reference
Human OAT1p-aminohippurate (PAH)12.1 µM[6]
Human OAT3Estrone-3-sulfate (E3S)9.0 µM[6]

This data indicates that probenecid is a potent inhibitor of the key transporters responsible for dye leakage.

Experimental Protocols

Materials
  • Oregon Green 488 BAPTA-1 AM (OGB-1 AM)

  • Probenecid

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other suitable physiological buffer

  • Cultured cells on coverslips or in microplates

Stock Solution Preparation
  • OGB-1 AM Stock Solution (2-5 mM):

    • Dissolve OGB-1 AM in high-quality, anhydrous DMSO.

    • For example, to make a 1 mM stock solution, dissolve 50 µg of OGB-1 AM (MW ~1258 g/mol ) in approximately 40 µL of DMSO.

    • Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Probenecid Stock Solution (100 mM):

    • Probenecid has poor water solubility. To prepare a stock solution, dissolve probenecid in 1 M NaOH to a concentration of 100 mM.

    • Alternatively, water-soluble forms of probenecid are commercially available and can be dissolved directly in buffer.[1]

    • Store the stock solution at -20°C.

  • Pluronic F-127 Stock Solution (20% w/v in DMSO):

    • Dissolve Pluronic F-127 in DMSO. This solution may require gentle warming to fully dissolve.

    • Store at room temperature.

Experimental Workflow

G Start Start Prepare_Cells Prepare Cells (e.g., plate overnight) Start->Prepare_Cells Prepare_Loading Prepare Loading Solution (OGB-1 AM, Probenecid, Pluronic F-127 in buffer) Prepare_Cells->Prepare_Loading Incubate Incubate Cells with Loading Solution (30-60 min at 37°C) Prepare_Loading->Incubate Wash Wash Cells to Remove Excess Dye (HHBS with Probenecid) Incubate->Wash Image Image Cells (Fluorescence Microscopy) Wash->Image End End Image->End

Experimental workflow for OGB-1 AM loading with probenecid. A step-by-step overview of the cell preparation, dye loading, and imaging process.

Detailed Protocol for Cell Loading

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

  • Cell Preparation:

    • Plate cells on an appropriate imaging dish or plate (e.g., black-walled, clear-bottom 96-well plates) and culture overnight to allow for adherence.

  • Preparation of Loading Buffer:

    • On the day of the experiment, prepare the loading buffer. For a final in-well concentration of 4 µM OGB-1 AM, 1 mM probenecid, and 0.02% Pluronic F-127, the following can be prepared:

      • Thaw the OGB-1 AM, probenecid, and Pluronic F-127 stock solutions.

      • In a microcentrifuge tube, first add the required volume of HHBS.

      • Add the appropriate volume of the probenecid stock solution to the HHBS.

      • In a separate tube, mix the OGB-1 AM stock solution with the Pluronic F-127 stock solution before adding it to the HHBS/probenecid mixture. This helps to prevent precipitation of the dye.

      • Vortex briefly to ensure complete mixing.

  • Dye Loading:

    • Remove the culture medium from the cells.

    • Add the loading buffer to the cells.

    • Incubate at 37°C for 30-60 minutes. Incubation times may need to be optimized for different cell lines; longer incubation can sometimes improve signal intensity.[1]

  • Washing:

    • After incubation, remove the loading buffer.

    • Wash the cells 2-3 times with fresh HHBS containing 1 mM probenecid to remove any extracellular dye. The continued presence of probenecid in the wash and imaging buffer is crucial to prevent dye leakage during the experiment.

  • Imaging:

    • The cells are now ready for fluorescence imaging. For Oregon Green BAPTA-1, the approximate excitation and emission maxima are 494 nm and 523 nm, respectively. A standard FITC filter set is appropriate for imaging.

Troubleshooting and Considerations

  • Cell Toxicity: Probenecid can exhibit some cytotoxicity at higher concentrations or with prolonged incubation.[3] It is important to determine the optimal concentration that effectively blocks dye leakage without compromising cell health. A concentration range of 0.5-2.5 mM is typically effective.

  • Incomplete AM Ester Cleavage: If the fluorescent signal is weak, it could be due to incomplete hydrolysis of the AM esters. Ensure cells are healthy and metabolically active.

  • Compartmentalization: In some cases, the dye may accumulate in intracellular organelles. Reducing the loading temperature or dye concentration may help to minimize this effect.

  • Alternative Dyes: For cell types that exhibit very high rates of dye extrusion or for experiments where probenecid may interfere with the biological process being studied, consider using newer generation calcium indicators that are designed for improved intracellular retention and may not require the use of probenecid.[3]

By following these guidelines and protocols, researchers can effectively utilize probenecid to minimize the leakage of Oregon Green BAPTA-1 from live cells, leading to more stable and reliable measurements of intracellular calcium.

References

Application Notes and Protocols for Studying G-protein Coupled Receptor Signaling with Oregon Green™ 488 BAPTA-1 AM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are integral to a vast array of physiological processes, making them prominent targets for drug discovery. A significant subset of GPCRs, namely those coupled to the Gαq subunit, signal through the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and a subsequent increase in intracellular calcium concentration ([Ca²⁺]i). Monitoring these changes in [Ca²⁺]i provides a robust method for studying the activation and modulation of Gq-coupled GPCRs.

Oregon Green™ 488 BAPTA-1 AM is a high-affinity, cell-permeant fluorescent indicator for intracellular calcium. Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM groups, trapping the active indicator inside the cell. Upon binding to Ca²⁺, Oregon Green™ 488 BAPTA-1 exhibits a significant increase in fluorescence intensity, with minimal wavelength shift.[1][2] This property makes it an excellent tool for quantifying GPCR-mediated calcium mobilization in real-time using fluorescence microscopy, flow cytometry, and microplate-based assays.[3]

These application notes provide detailed protocols for utilizing Oregon Green™ 488 BAPTA-1 AM to study the pharmacology of Gq-coupled GPCRs, including methods for determining agonist potency and antagonist affinity.

Product Specifications and Spectral Properties

A summary of the key quantitative properties of Oregon Green™ 488 BAPTA-1 AM is presented in the table below.

PropertyValueReference
Excitation Wavelength (λex)494 nm[1]
Emission Wavelength (λem)523 nm[1]
Dissociation Constant (Kd) for Ca²⁺~170 nM[1]
Fluorescence Intensity Increase upon Ca²⁺ Binding~14-fold[1][2]
Molecular Weight~1258.06 g/mol ---

Gq-Coupled GPCR Signaling Pathway

The activation of a Gq-coupled GPCR by an agonist initiates a well-defined signaling cascade, leading to the release of intracellular calcium stores. The diagram below illustrates this pathway.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR Gq-Coupled GPCR Gq Gq Protein (α, β, γ) GPCR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binding PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_cytosol Increased [Ca²⁺]i Ca_cytosol->PKC Activation Cellular\nResponses Cellular Responses Ca_cytosol->Cellular\nResponses Downstream\nSignaling Downstream Signaling PKC->Downstream\nSignaling Phosphorylation Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Channel Ca_ER->Ca_cytosol Release Agonist Agonist Agonist->GPCR Binding

Gq-coupled GPCR signaling pathway leading to intracellular calcium release.

Experimental Protocols

The following protocols provide a detailed methodology for conducting a cell-based assay to measure Gq-coupled GPCR activation using Oregon Green™ 488 BAPTA-1 AM.

Experimental Workflow

The overall workflow for the GPCR calcium mobilization assay is depicted below.

Experimental_Workflow A 1. Cell Seeding (e.g., HEK293 expressing the target GPCR) B 2. Dye Loading with Oregon Green™ 488 BAPTA-1 AM A->B C 3. Incubation B->C D 4. Compound Addition (Agonist/Antagonist) C->D E 5. Fluorescence Measurement (Kinetic Read) D->E F 6. Data Analysis (e.g., EC50/IC50 determination) E->F

General workflow for a GPCR calcium mobilization assay.
Reagent Preparation

  • Oregon Green™ 488 BAPTA-1 AM Stock Solution (2-5 mM): Dissolve the contents of the vial in high-quality, anhydrous DMSO. For example, to make a 2 mM stock solution from 1 mg of the dye (MW ~1258.07), dissolve it in approximately 397 µL of DMSO. Aliquot and store at -20°C, protected from light and moisture.

  • Pluronic™ F-127 Solution (10% w/v): Dissolve 1 g of Pluronic™ F-127 in 10 mL of deionized water. This may require gentle warming and mixing.

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS): Prepare a standard HHBS solution and buffer it with 20 mM HEPES. Adjust the pH to 7.4.

  • Probenecid (B1678239) Stock Solution (200 mM): Dissolve probenecid in 1 M NaOH to a final concentration of 200 mM. Probenecid is an anion-exchange inhibitor that can reduce the leakage of the de-esterified dye from the cells.

  • Dye Loading Solution: On the day of the experiment, prepare the dye loading solution. For a final in-well concentration of 4 µM dye, dilute the 2 mM stock solution into HHBS. To aid in the dispersion of the AM ester in aqueous buffer, first mix the appropriate volume of the dye stock solution with an equal volume of 10% Pluronic™ F-127, and then dilute this mixture into the final volume of HHBS. The final concentration of Pluronic™ F-127 should be around 0.02-0.04%. If using probenecid, add it to the dye loading solution to a final concentration of 1-2 mM.

Protocol 1: Agonist Dose-Response Assay

This protocol is designed to determine the potency (EC₅₀) of a GPCR agonist.

  • Cell Seeding:

    • One day prior to the experiment, seed cells (e.g., HEK293 cells stably expressing the target Gq-coupled GPCR) into a black-walled, clear-bottom 96-well microplate at a density of 40,000-80,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • On the day of the assay, aspirate the culture medium from the wells.

    • Add 100 µL of the prepared Dye Loading Solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Cell Washing (Optional but Recommended):

    • Aspirate the Dye Loading Solution from each well.

    • Gently wash the cells twice with 100 µL of HHBS.

    • After the final wash, add 100 µL of HHBS (containing 1-2 mM probenecid if used in the loading step) to each well.

  • Agonist Addition and Fluorescence Measurement:

    • Prepare serial dilutions of the agonist in HHBS at 2X the final desired concentrations.

    • Place the microplate into a fluorescence plate reader equipped with kinetic reading capabilities and liquid handling. Set the excitation and emission wavelengths to ~490 nm and ~525 nm, respectively.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add 100 µL of the 2X agonist dilutions to the appropriate wells.

    • Immediately begin recording the fluorescence intensity every 1-2 seconds for 2-3 minutes.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F_max) after agonist addition (ΔF = F_max - F₀).

    • Normalize the data by expressing the response as a percentage of the maximum response observed with a saturating concentration of the agonist.

    • Plot the normalized response versus the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Protocol 2: Antagonist Dose-Response Assay

This protocol is designed to determine the affinity (IC₅₀) of a GPCR antagonist.

  • Cell Seeding and Dye Loading: Follow steps 1 and 2 from the Agonist Dose-Response Assay protocol.

  • Antagonist Incubation:

    • Prepare serial dilutions of the antagonist in HHBS at 2X the final desired concentrations.

    • After the dye loading and washing steps, add 50 µL of the 2X antagonist dilutions to the appropriate wells.

    • Incubate the plate at room temperature or 37°C for 15-30 minutes.

  • Agonist Addition and Fluorescence Measurement:

    • Prepare the agonist at a concentration that gives a response close to its EC₈₀ (e.g., 4X the final desired concentration).

    • Place the microplate into the fluorescence plate reader.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add 50 µL of the 4X agonist solution to each well.

    • Immediately begin recording the fluorescence intensity as described in the agonist assay.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data, setting the response in the absence of antagonist (agonist only) as 100% and the response in the absence of agonist as 0%.

    • Plot the normalized response versus the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation

The quantitative data obtained from these assays should be summarized in a clear and structured format.

Table 1: Example Agonist Potency Data

AgonistEC₅₀ (nM)Hill SlopeMax Response (% of Control)
Agonist X15.21.1100
Agonist Y89.70.985
Agonist Z5.41.3110

Table 2: Example Antagonist Affinity Data

AntagonistIC₅₀ (nM)Hill Slope
Antagonist A25.6-1.0
Antagonist B150.3-0.8
Antagonist C8.1-1.2

Troubleshooting and Considerations

  • Low Signal-to-Background Ratio:

    • Increase the dye loading concentration or incubation time.

    • Ensure complete removal of extracellular dye by thorough washing.

    • Optimize cell seeding density.

  • High Well-to-Well Variability:

    • Ensure uniform cell seeding and dye loading.

    • Check for and minimize any edge effects on the microplate.

  • Cell Health:

    • High concentrations of the dye or prolonged incubation can be toxic to cells. Optimize these parameters for your specific cell type.

    • Use of Pluronic™ F-127 at concentrations above 0.05% can also be detrimental to cell health.

  • Compound Interference:

    • Some test compounds may be fluorescent and interfere with the assay. Always run a control with the compound alone to check for autofluorescence.

By following these detailed protocols and considering the key aspects of the assay, researchers can effectively utilize Oregon Green™ 488 BAPTA-1 AM to investigate the pharmacology of Gq-coupled GPCRs with high sensitivity and reliability.

References

Quantitative Calcium Imaging with Oregon Green BAPTA-1 AM: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oregon Green 488 BAPTA-1 (OGB-1) is a high-affinity, single-wavelength fluorescent indicator for intracellular calcium ([Ca²⁺]ᵢ). Its acetoxymethyl (AM) ester form, Oregon Green BAPTA-1 AM, is cell-permeant, allowing for straightforward loading into a wide variety of cell types. Upon entering the cell, intracellular esterases cleave the AM group, trapping the active indicator in the cytosol. The fluorescence intensity of OGB-1 increases significantly upon binding to Ca²⁺, making it a valuable tool for monitoring intracellular calcium dynamics in response to various stimuli. This document provides detailed application notes and protocols for the quantitative imaging of intracellular calcium using OGB-1 AM.

Properties of Oregon Green BAPTA-1

A summary of the key quantitative properties of Oregon Green BAPTA-1 is presented in the table below. These parameters are crucial for experimental design and data interpretation.

PropertyValueReference
Dissociation Constant (Kd) for Ca²⁺ ~170 nM[1][2]
Excitation Maximum (λex) ~494 nm[1][3]
Emission Maximum (λem) ~523 nm[1]
Fluorescence Enhancement upon Ca²⁺ Binding ~14-fold[1][3]
Quantum Yield (φ) ~0.75 - 0.91[3][4]
Molar Extinction Coefficient (ε) ~19,000 M⁻¹cm⁻¹[1]
Recommended Laser Line 488 nm[1][3]

Experimental Protocols

I. Reagent Preparation

1. OGB-1 AM Stock Solution:

  • Prepare a 2 to 5 mM stock solution of Oregon Green BAPTA-1 AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[5][6]

  • Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[5][6]

2. Pluronic F-127 Stock Solution:

  • Prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO. This nonionic detergent helps to disperse the water-insoluble AM ester in aqueous media, facilitating cell loading.

3. Loading Buffer:

  • Prepare a suitable physiological buffer, such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

II. Cell Loading with OGB-1 AM

The following is a general protocol for loading adherent cells with OGB-1 AM. Optimization may be required for different cell types and experimental conditions.

1. Cell Preparation:

  • Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and culture to the desired confluency.

2. Preparation of Loading Solution:

  • For a final concentration of 4-5 µM OGB-1 AM, dilute the stock solution into the loading buffer.

  • To aid in the dispersion of the dye, first mix the OGB-1 AM stock solution with an equal volume of 10% Pluronic F-127 solution before diluting in the loading buffer.[5] The final concentration of Pluronic F-127 should be around 0.02-0.04%.

3. Cell Loading:

  • Remove the culture medium from the cells and wash once with the loading buffer.

  • Add the OGB-1 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[5][6] The optimal loading time and temperature should be determined empirically.

4. De-esterification:

  • After loading, wash the cells twice with fresh loading buffer to remove extracellular dye.

  • Incubate the cells in fresh loading buffer for an additional 30 minutes at room temperature or 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

5. Imaging:

  • The cells are now ready for imaging. Mount the dish or coverslip on a fluorescence microscope equipped for live-cell imaging.

  • Excite the cells at ~488 nm and collect the emission at ~525 nm.

III. In Situ Calibration for Quantitative [Ca²⁺]ᵢ Measurement

To convert fluorescence intensity measurements into absolute intracellular calcium concentrations, an in situ calibration is necessary. This procedure determines the minimum (Fmin) and maximum (Fmax) fluorescence intensities of the indicator within the cellular environment.

1. Reagents for Calibration:

  • Fmax Buffer: Loading buffer supplemented with a calcium ionophore (e.g., 5-10 µM ionomycin (B1663694) or A23187) and a high concentration of extracellular calcium (e.g., 1-2 mM CaCl₂).

  • Fmin Buffer: Calcium-free loading buffer containing the same calcium ionophore and a strong calcium chelator (e.g., 5-10 mM EGTA) to deplete intracellular calcium.

2. Calibration Procedure:

  • After recording the experimental calcium transients, perfuse the cells with the Fmax buffer. The fluorescence intensity will rise to a saturating level, which represents Fmax.

  • Following the Fmax measurement, perfuse the cells with the Fmin buffer. The fluorescence intensity will decrease to a minimal level, representing Fmin.

  • A background fluorescence measurement should be taken from a region of the coverslip without cells.

3. Calculation of [Ca²⁺]ᵢ:

  • The intracellular calcium concentration can be calculated using the Grynkiewicz equation:

    [Ca²⁺]ᵢ = Kd * [(F - Fmin) / (Fmax - F)]

    Where:

    • [Ca²⁺]ᵢ is the intracellular calcium concentration.

    • Kd is the dissociation constant of OGB-1 for Ca²⁺ (~170 nM).

    • F is the measured fluorescence intensity at a given time point.

    • Fmin is the minimum fluorescence intensity in the absence of calcium.

    • Fmax is the maximum fluorescence intensity at calcium saturation.

Data Presentation

ParameterDescriptionTypical Value/Range
Resting [Ca²⁺]ᵢ Basal intracellular calcium concentration in unstimulated cells.50 - 100 nM
Peak [Ca²⁺]ᵢ Maximum intracellular calcium concentration reached upon stimulation.200 nM - >1 µM
Time to Peak Time taken from stimulation to reach peak [Ca²⁺]ᵢ.Varies with stimulus and cell type
Decay Time Constant (τ) Time constant of the exponential decay of the calcium signal back to baseline.Varies with calcium clearance mechanisms
Signal-to-Noise Ratio (SNR) Ratio of the peak signal amplitude to the baseline noise.Dependent on imaging system and dye loading

Visualizations

Calcium_Signaling_Pathway cluster_stimulus External Stimulus cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Stimulus e.g., Neurotransmitter, Growth Factor Receptor GPCR / RTK Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (IP3R) IP3->IP3R binds to Ca_cytosol Increased [Ca²⁺]ᵢ Cellular_Response Cellular Response (e.g., Gene Expression, Contraction) Ca_cytosol->Cellular_Response triggers IP3R->Ca_cytosol releases Ca²⁺ Ca_ER Ca²⁺ Store Ca_ER->IP3R

Caption: Generalized intracellular calcium signaling pathway.

OGB1_Workflow prep 1. Prepare Cells & Reagents load 2. Load Cells with OGB-1 AM prep->load deesterify 3. De-esterification load->deesterify image 4. Acquire Baseline & Experimental Images deesterify->image calibrate 5. In Situ Calibration (F_max and F_min) image->calibrate analyze 6. Quantitative Analysis calibrate->analyze interpret 7. Data Interpretation analyze->interpret

Caption: Experimental workflow for quantitative calcium imaging.

Quantitative_Analysis_Logic raw_data Raw Fluorescence Data (F) t0 t1 ... tn calculation [Ca²⁺]ᵢ = K_d * [(F - F_min) / (F_max - F)] raw_data->calculation calibration_values Calibration Values F_max F_min calibration_values->calculation kd_value {K_d of OGB-1 | ~170 nM} kd_value->calculation result Quantitative [Ca²⁺]ᵢ Data Concentration vs. Time calculation->result

Caption: Logic for quantitative calcium concentration analysis.

Considerations and Limitations

  • Indicator Affinity: OGB-1 has a high affinity for Ca²⁺ (Kd ≈ 170 nM), making it well-suited for detecting small changes in calcium near resting levels.[2] However, it may become saturated during large, rapid calcium transients, potentially underestimating peak concentrations.

  • Single Wavelength Indicator: As a single-wavelength indicator, OGB-1 is susceptible to artifacts from changes in cell volume, focus, and dye concentration.[7] Ratiometric measurements are not possible with OGB-1 alone, but quantitative analysis can be achieved through careful in situ calibration.

  • Phototoxicity: Like all fluorescent dyes, OGB-1 can cause phototoxicity upon prolonged or high-intensity illumination. It is advisable to use the lowest possible excitation intensity and exposure times that provide an adequate signal-to-noise ratio.

  • Compartmentalization: In some cell types, AM ester dyes can accumulate in organelles such as mitochondria or the endoplasmic reticulum, leading to non-cytosolic signals. This should be assessed for the specific cell type being studied.

  • Buffering: The introduction of any calcium indicator will add to the cell's intrinsic calcium buffering capacity. This can potentially alter the kinetics and amplitude of the physiological calcium signals. The use of the lowest effective dye concentration is recommended to minimize this effect.

  • Fluorescence Lifetime Imaging (FLIM): For more advanced quantitative measurements that are independent of dye concentration, fluorescence lifetime imaging (FLIM) can be employed with OGB-1.[8][9][10] The fluorescence lifetime of OGB-1 is sensitive to Ca²⁺ concentration, providing a ratiometric readout that is less prone to the artifacts of intensity-based measurements.[8][10][11]

References

Troubleshooting & Optimization

troubleshooting poor Oregon-BAPTA Green 1AM loading

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oregon-BAPTA Green 1 AM (OGB-1 AM).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is Oregon-BAPTA Green 1 AM and how does it work?

Oregon-BAPTA Green 1 AM (OGB-1 AM) is a cell-permeant, visible light-excitable fluorescent indicator for intracellular calcium (Ca²⁺).[1][2][3][4] It consists of the Oregon Green 488 fluorophore linked to the Ca²⁺ chelator BAPTA, with acetoxymethyl (AM) ester groups attached.[2][4]

The AM esters render the molecule hydrophobic, allowing it to passively diffuse across the cell membrane.[5][6][7] Once inside the cell, ubiquitous intracellular esterases cleave off the AM groups.[5][6] This process traps the now hydrophilic and Ca²⁺-sensitive form of the dye within the cytoplasm.[5][6] Upon binding to Ca²⁺, the fluorescence intensity of Oregon Green 488 BAPTA-1 increases approximately 14-fold.[4][8][9]

Q2: My cells show a weak or no fluorescent signal after loading. What could be the problem?

Several factors can contribute to a poor fluorescent signal. Below are some common causes and troubleshooting steps:

  • Incomplete De-esterification: The AM ester groups must be cleaved for the dye to become fluorescently responsive to calcium. This process is dependent on intracellular esterase activity, which can vary between cell types and conditions.

    • Solution: Increase the incubation time to allow for more complete de-esterification.[1] Ensure the incubation temperature is optimal (typically 37°C).[1][10]

  • Insufficient Dye Concentration: The concentration of OGB-1 AM may be too low for your specific cell type.

    • Solution: Optimize the dye concentration. A typical starting range is 2-20 µM.[1] For most cell lines, a final concentration of 4-5 μM is recommended.[1]

  • Poor Dye Solubility: OGB-1 AM is hydrophobic and can precipitate out of aqueous solutions if not handled correctly.

    • Solution: Use Pluronic® F-127, a non-ionic detergent, to improve the solubility of the dye in your loading buffer.[1][7] The recommended final in-well concentration of Pluronic® F-127 is 0.02% to 0.04%.[11]

  • Dye Extrusion: Some cell types, particularly primary neurons and certain cancer cell lines, actively pump the dye out of the cytoplasm using multidrug resistance (MDR) transporters.[7][12]

    • Solution: Add an anion transporter inhibitor, such as probenecid (B1678239) (0.5-1 mM), to the loading and imaging buffers to reduce dye leakage.[1][7]

Q3: The fluorescence in my cells is patchy and unevenly distributed. What causes this and how can I fix it?

Uneven loading is often a sign of dye compartmentalization or aggregation.

  • Dye Aggregation: If the dye is not fully solubilized, it can form aggregates that are taken up by cells unevenly.

    • Solution: Ensure proper mixing of the OGB-1 AM stock solution (in anhydrous DMSO) into the loading buffer containing Pluronic® F-127.[1][11]

  • Subcellular Compartmentalization: The dye can be sequestered into organelles like mitochondria or lysosomes, leading to punctate staining.

    • Solution: Lower the loading temperature (e.g., room temperature or 4°C) to slow down active transport processes that can lead to compartmentalization.[13] Also, reduce the dye concentration and incubation time.

Q4: My cells appear unhealthy or die after loading with OGB-1 AM. What are the potential causes of toxicity?

Cell toxicity can arise from several aspects of the loading and imaging process.

  • Phototoxicity: Excitation with high-intensity light, especially blue light, can generate reactive oxygen species that damage cells.[12]

    • Solution: Use the lowest possible excitation light intensity and exposure time that still provides a good signal-to-noise ratio. Reduce the frequency of image acquisition to what is necessary for your experiment.[12]

  • DMSO Toxicity: The vehicle for the OGB-1 AM stock solution, DMSO, can be toxic to some cell types at higher concentrations.

    • Solution: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%).

  • Dye Overloading: High intracellular concentrations of the dye can buffer intracellular calcium, affecting normal signaling pathways, and can also be toxic.

    • Solution: Use the lowest effective concentration of OGB-1 AM and the shortest possible loading time.

Experimental Protocols

1. Preparation of OGB-1 AM Stock and Working Solutions

ReagentPreparationStorage
OGB-1 AM Stock Solution Prepare a 2 to 5 mM stock solution in high-quality, anhydrous DMSO.[1]Aliquot into single-use volumes and store at -20°C, protected from light and moisture.[2]
10% Pluronic® F-127 Stock Solution Dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water. This may require gentle warming and vortexing.Store at room temperature.
100 mM Probenecid Stock Solution Dissolve probenecid in an equal molar amount of 1 M NaOH, then bring to the final volume with your buffer of choice (e.g., HHBS).Store at 4°C for short-term use or -20°C for long-term storage.
OGB-1 AM Working Solution On the day of the experiment, thaw an aliquot of the OGB-1 AM stock solution. For a final concentration of 5 µM, dilute the stock solution into a suitable buffer (e.g., Hanks and Hepes buffer - HHBS) containing 0.02-0.04% Pluronic® F-127.[1][11] If dye extrusion is an issue, add probenecid to a final concentration of 0.5-1 mM.Prepare fresh for each experiment.

2. Cell Loading Protocol

  • Cell Preparation: Plate cells on a suitable imaging dish or plate and allow them to adhere overnight in a cell incubator.

  • Prepare Loading Buffer: Prepare the OGB-1 AM working solution as described above.

  • Loading: Remove the cell culture medium and replace it with the OGB-1 AM working solution.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes.[1][10] For some cell lines, longer incubation times may be necessary to improve the signal intensity.[1]

  • Wash: Remove the loading solution and wash the cells 2-3 times with a warm buffer of your choice (e.g., HHBS) to remove any excess dye.[1][10] If probenecid was used during loading, it is recommended to include it in the wash and final imaging buffer as well.

  • De-esterification: Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye.

  • Imaging: Proceed with fluorescence imaging. The excitation and emission maxima for OGB-1 are approximately 494 nm and 523 nm, respectively.[4][8] A standard FITC filter set is suitable for imaging.[1][3]

Quantitative Data Summary

Table 1: Recommended Loading Parameters for OGB-1 AM

ParameterRecommended RangeNotes
Final Dye Concentration 2 - 20 µM[1]4-5 µM is a good starting point for most cell lines.[1]
Incubation Time 30 - 60 minutes[1][10]May be extended for cells with low esterase activity.
Incubation Temperature 37°C[1][10]Can be lowered to reduce compartmentalization.
Pluronic® F-127 0.02% - 0.04%[11]Improves dye solubility.
Probenecid 0.5 - 1 mM[1][7]Reduces dye leakage via anion transporters.

Table 2: Spectroscopic Properties of Oregon Green BAPTA-1

PropertyValue
Excitation Wavelength (max) ~494 nm[4][8]
Emission Wavelength (max) ~523 nm[4][8]
Fluorescence Increase upon Ca²⁺ Binding ~14-fold[4][8][9]
Kd for Ca²⁺ ~170 nM[4]

Visualizations

OGB1_AM_Loading_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) OGB1_AM OGB-1 AM (hydrophobic) OGB1_AM_inside OGB-1 AM OGB1_AM->OGB1_AM_inside Passive Diffusion OGB1 OGB-1 (hydrophilic, Ca²⁺ sensitive) OGB1_AM_inside->OGB1 Cleavage Esterases Intracellular Esterases Esterases->OGB1_AM_inside Ca2 Ca²⁺ OGB1_Ca2 OGB-1 + Ca²⁺ (Fluorescent) OGB1Ca2 OGB1Ca2 OGB1Ca2->OGB1_Ca2 Binding

Caption: Workflow of OGB-1 AM loading and activation within a cell.

Troubleshooting_Logic Start Poor OGB-1 AM Signal Check_Signal Is the signal weak or non-existent? Start->Check_Signal Check_Distribution Is the signal patchy or uneven? Check_Signal->Check_Distribution No Increase_Conc Increase OGB-1 AM concentration Check_Signal->Increase_Conc Yes Check_Toxicity Are the cells dying? Check_Distribution->Check_Toxicity No Lower_Temp Lower loading temperature Check_Distribution->Lower_Temp Yes Reduce_Light Decrease excitation light intensity Check_Toxicity->Reduce_Light Yes Increase_Time Increase incubation time/temperature Increase_Conc->Increase_Time Add_Pluronic Use Pluronic F-127 for solubility Increase_Time->Add_Pluronic Add_Probenecid Add Probenecid to prevent extrusion Add_Pluronic->Add_Probenecid Check_Solubility Ensure proper dye solubilization Lower_Temp->Check_Solubility Reduce_Conc_Time Decrease dye conc. and loading time Reduce_Light->Reduce_Conc_Time

Caption: Troubleshooting logic for common OGB-1 AM loading issues.

References

how to reduce Oregon-BAPTA Green 1AM compartmentalization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of indicator compartmentalization when using Oregon-BAPTA Green 1 AM (OGB-1 AM).

Frequently Asked Questions (FAQs)

Q1: What is OGB-1 AM compartmentalization and why does it occur?

A1: OGB-1 AM is a cell-permeant dye used to measure intracellular calcium. It consists of the calcium indicator (OGB-1) linked to an acetoxymethyl (AM) ester group. This AM group makes the molecule hydrophobic, allowing it to cross the cell membrane.

Inside the cell, cytosolic esterases are supposed to cleave off the AM group, trapping the now hydrophilic and active OGB-1 indicator in the cytoplasm. However, this process can be inefficient.

Compartmentalization is the undesirable sequestration of the dye into subcellular organelles like mitochondria, lysosomes, or the endoplasmic reticulum, or its active removal from the cytoplasm. This leads to a punctate (spotty) fluorescence pattern instead of a diffuse, uniform cytosolic signal, resulting in inaccurate calcium measurements.

The primary causes include:

  • Incomplete de-esterification: If esterases do not fully cleave the AM groups, the partially hydrolyzed, lipophilic dye can readily cross organelle membranes.[1]

  • Active Transport: The fully de-esterified, negatively charged indicator can be actively pumped out of the cytosol by endogenous organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs).[2][3][4][5]

  • Overloading: Using high dye concentrations or long incubation times can overwhelm the cytosolic esterases, leading to an accumulation of partially cleaved dye that is prone to sequestration.[1]

Q2: How can I visually identify if my OGB-1 AM is compartmentalized?

A2: You can assess compartmentalization through fluorescence microscopy.

  • Ideal Staining: A properly loaded cell will exhibit a bright, diffuse fluorescence throughout the cytoplasm and nucleoplasm, with the nucleus often appearing slightly less bright. The signal should be uniform.

  • Compartmentalized Staining: This is characterized by a non-uniform, punctate appearance. You will observe bright, distinct fluorescent spots or patches within the cell, indicating the dye has accumulated in organelles. The overall cytosolic signal may be weak.

Q3: What are the main strategies to reduce or prevent OGB-1 AM compartmentalization?

A3: The three primary strategies involve optimizing your loading protocol, using chemical additives to block transport mechanisms, and ensuring proper handling of the dye.

  • Optimize Loading Conditions: Lowering the incubation temperature is a key strategy to reduce the activity of transport proteins responsible for sequestration.[4][6][7][8]

  • Use Chemical Assistants:

    • Organic Anion Transporter (OAT) Inhibitors: Reagents like probenecid (B1678239) or sulfinpyrazone (B1681189) can be added to the loading and wash buffers to block the active extrusion of the de-esterified dye from the cytosol.[2][3][4]

    • Dispersing Agents: The non-ionic detergent Pluronic® F-127 helps to solubilize the hydrophobic AM ester in your aqueous loading buffer, preventing dye aggregation and promoting a more uniform loading into cells.[3][6][9][10]

  • Adjust Dye Concentration and Incubation Time: Use the lowest effective concentration of OGB-1 AM and the shortest incubation time necessary to achieve adequate signal strength. This minimizes the risk of overloading the cell's esterase capacity.[1][4]

Troubleshooting Guide

This section provides specific troubleshooting steps in a question-and-answer format to address problems encountered during experiments.

Problem: My cells show a punctate fluorescence pattern instead of a diffuse cytosolic signal.

Cause: This is the classic sign of dye compartmentalization.

Solutions:

  • Lower the Loading Temperature: Active transport into organelles is an energy-dependent process that is reduced at lower temperatures.

    • Action: Instead of incubating at 37°C, try loading your cells at room temperature (20-25°C) or even at 4°C.[4][8][10][11] Note that this may require increasing the incubation time.

  • Add an Organic Anion Transporter (OAT) Inhibitor: The de-esterified dye is a substrate for OATs, which pump it out of the cytoplasm.

    • Action: Add probenecid or sulfinpyrazone to your loading and post-loading wash buffers.[3][4] This is one of the most effective methods for preventing dye leakage and sequestration.

  • Reduce Dye Concentration and Incubation Time: High concentrations and long incubation periods increase the likelihood of incomplete hydrolysis and off-target accumulation.[1]

    • Action: Titrate your OGB-1 AM concentration down (e.g., start with 1-5 µM) and reduce the loading time (e.g., 15-30 minutes) to find the optimal balance for your cell type.

  • Use a Dispersing Agent: OGB-1 AM is hydrophobic and can form aggregates in aqueous buffer, leading to uneven loading.

    • Action: Use Pluronic® F-127 (typically at a final concentration of 0.02% - 0.04%) to improve the solubility and dispersion of the dye.[3][9][12]

Quantitative Data Summary

The following tables summarize recommended concentrations and conditions for reagents used to minimize OGB-1 AM compartmentalization.

Table 1: Recommended Reagent Concentrations

Reagent Function Recommended Stock Conc. Recommended Final Conc. Reference(s)
OGB-1 AM Calcium Indicator 2-5 mM in anhydrous DMSO 1-10 µM [3][9]
Pluronic® F-127 Dispersing Agent 10-20% (w/v) in DMSO or H₂O 0.02% - 0.04% [3][6][12][13]
Probenecid OAT Inhibitor 25-250 mM in buffer (pH adjusted) 1 - 2.5 mM [2][3][4][12]

| Sulfinpyrazone | OAT Inhibitor | Varies | 0.1 - 0.25 mM |[3][4][7] |

Table 2: Comparison of Loading Strategies

Strategy Parameter Standard Condition Recommended Change Expected Outcome
Temperature Incubation Temp. 37°C 20-25°C (Room Temp) or 4°C Reduces active transport into organelles, decreasing punctate staining.[4][7][8][10]
Transport Inhibition OAT Inhibitors Absent Add Probenecid (1-2.5 mM) Blocks active extrusion of the dye, increasing cytosolic retention and signal.[2][3][4]

| Dye Dispersion | Dispersing Agent | Absent | Add Pluronic® F-127 (0.02-0.04%) | Improves dye solubility, leading to more uniform cell loading and reduced aggregates.[6][9] |

Experimental Protocols

Protocol: Optimized Low-Temperature Loading of OGB-1 AM in Adherent Cells

This protocol incorporates best practices to minimize compartmentalization.

Materials:

  • OGB-1 AM (Stock: 2-5 mM in anhydrous DMSO)

  • Pluronic® F-127 (Stock: 20% w/v in anhydrous DMSO)

  • Probenecid (Stock: 250 mM in 1 M NaOH/Buffer)

  • Hanks' Balanced Salt Solution with HEPES (HHBS) or preferred physiological buffer

  • Adherent cells cultured in a 96-well black-wall, clear-bottom plate

Procedure:

  • Prepare 2x Loading Buffer:

    • For a final OGB-1 AM concentration of 4 µM, you will prepare a 2x solution (8 µM).

    • In a microcentrifuge tube, first mix equal volumes of your OGB-1 AM DMSO stock and the 20% Pluronic® F-127 DMSO stock. For example, mix 2 µL of 2 mM OGB-1 AM with 2 µL of 20% Pluronic® F-127. Vortex vigorously.[10][14]

    • Add the appropriate volume of Probenecid stock to achieve a 2x final concentration (e.g., for a 1 mM final concentration, add Probenecid to 2 mM).

    • Add pre-warmed (20-25°C) HHBS to dilute the components to their 2x final concentration. Vortex again.

  • Cell Loading:

    • Aspirate the culture medium from the wells containing your cells.

    • Add an equal volume of the 2x Loading Buffer to the volume of fresh culture medium or HHBS already in the well. For example, add 100 µL of 2x Loading Buffer to 100 µL of HHBS in each well to achieve a 1x final concentration.[12]

    • Incubate the plate for 30-60 minutes at room temperature (20-25°C) , protected from light.[4][7] The optimal time should be determined empirically for your specific cell line.

  • Wash and De-esterification:

    • Prepare a wash buffer (HHBS) containing the final 1x concentration of Probenecid (e.g., 1 mM).

    • Remove the loading solution from the wells.

    • Gently wash the cells twice with the Probenecid-containing wash buffer to remove extracellular dye.[3][4]

    • Add fresh wash buffer (with Probenecid) to the wells.

    • Incubate the plate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye within the cytoplasm.[4]

  • Imaging:

    • You are now ready to perform fluorescence imaging. Excite the sample at ~494 nm and measure the emission at ~523 nm.[15][16]

Visualizations

Compartmentalization_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_organelle Organelle (e.g., Mitochondria) OGB1_AM_Ext OGB-1 AM (Hydrophobic) OGB1_AM_Int OGB-1 AM OGB1_AM_Ext->OGB1_AM_Int Passive Diffusion Membrane Esterases Cytosolic Esterases OGB1_AM_Int->Esterases Cleavage OGB1_Sequestered Sequestered Dye (Punctate Signal) OGB1_AM_Int->OGB1_Sequestered Incomplete Cleavage Leads to Sequestration OGB1_Active OGB-1 (Active) (Hydrophilic, Ca²⁺ Sensitive) Esterases->OGB1_Active Successful De-esterification OATs Organic Anion Transporters (OATs) OGB1_Active->OATs Active Transport OATs->OGB1_AM_Ext Extrusion Probenecid Probenecid Probenecid->OATs Inhibits

Caption: Mechanism of OGB-1 AM loading, compartmentalization, and inhibition by probenecid.

Troubleshooting_Workflow Start Start: Observe Punctate Fluorescence Temp Strategy 1: Lower Loading Temp (e.g., 37°C to 20°C) Start->Temp Probenecid Strategy 2: Add OAT Inhibitor (1-2.5 mM Probenecid) Start->Probenecid Concentration Strategy 3: Optimize Dye Conc. & Incubation Time Start->Concentration Pluronic Strategy 4: Ensure Use of Pluronic® F-127 Start->Pluronic Check Re-evaluate Staining Temp->Check Probenecid->Check Concentration->Check Pluronic->Check Success Result: Diffuse Cytosolic Signal Achieved Check->Success Improved Failure Problem Persists: Consider Alternative Indicator Check->Failure Not Improved

Caption: Troubleshooting workflow for resolving OGB-1 AM compartmentalization.

References

minimizing Oregon-BAPTA Green 1AM phototoxicity in live cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oregon-BAPTA Green 1AM (OGB-1 AM). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize phototoxicity during live cell calcium imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (OGB-1 AM) is a high-affinity, fluorescent calcium indicator used for measuring intracellular calcium concentrations in live cells.[1] It consists of a green fluorescent probe (Oregon Green 488) linked to a calcium chelator (BAPTA) and an acetoxymethyl (AM) ester group. The AM ester allows the dye to be cell-permeant. Once inside the cell, intracellular esterases cleave the AM ester, trapping the active, membrane-impermeant form of the dye in the cytosol.[2][3] Upon binding to calcium, the fluorescence intensity of OGB-1 increases approximately 14-fold, with excitation and emission maxima at approximately 494 nm and 523 nm, respectively.[4]

Q2: What is phototoxicity and why is it a concern when using OGB-1 AM?

Phototoxicity is cell damage or death caused by light exposure during fluorescence microscopy.[5][6] When a fluorescent molecule like OGB-1 is excited by light, it can react with molecular oxygen to produce reactive oxygen species (ROS).[7][8][9] These ROS can damage cellular components such as proteins, lipids, and DNA, leading to artifacts, altered cell physiology, and ultimately, cell death.[6][7] While OGB-1 is excited by visible light, which is generally less damaging than UV light, prolonged exposure to high-intensity light can still induce significant phototoxicity.[4]

Q3: What are the visible signs of phototoxicity in my cells?

Common morphological indicators of phototoxicity include:

  • Cell rounding and detachment from the substrate[6]

  • Plasma membrane blebbing[5][6]

  • Formation of intracellular vacuoles[5]

  • Swelling or fragmentation of mitochondria[6]

  • Apoptosis or necrosis

Q4: How can I reduce OGB-1 AM phototoxicity?

Minimizing phototoxicity involves a multi-faceted approach focused on reducing the overall light dose delivered to the cells. Key strategies include:

  • Optimize Illumination: Use the lowest possible excitation light intensity and the shortest possible exposure time that still provides an adequate signal-to-noise ratio.[6]

  • Use Efficient Detectors: Employ sensitive cameras (e.g., sCMOS, EMCCD) to maximize the capture of emitted photons, allowing for lower excitation light levels.[5]

  • Choose the Right Wavelength: While OGB-1 has a fixed excitation wavelength, using longer wavelength dyes (red-shifted indicators) when possible can reduce phototoxicity as longer wavelengths are less energetic and scatter less in tissue.[10][11][12]

  • Minimize Exposure Frequency: Acquire images only as frequently as your experiment requires. Avoid continuous illumination if not necessary.

  • Consider Advanced Microscopy Techniques: Techniques like spinning disk confocal or two-photon microscopy can reduce out-of-focus illumination and phototoxicity.[5][13][14]

Q5: Are there any chemical or environmental modifications that can help reduce phototoxicity?

Yes, several approaches can be implemented:

  • Use of Antioxidants: Supplementing the imaging medium with antioxidants like Trolox or N-acetylcysteine can help quench reactive oxygen species and reduce cellular damage.

  • Oxygen Scavenging Systems: In some cases, enzymatic oxygen scavenging systems (e.g., Oxyrase, glucose oxidase/catalase) can be used to reduce the availability of oxygen for ROS formation.[7]

  • Optimized Imaging Media: Using specialized live-cell imaging media that are formulated to reduce autofluorescence and phototoxicity can be beneficial. Some studies have shown that removing components like riboflavin (B1680620) from the media can decrease phototoxicity.[9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Cells appear stressed or die after imaging (blebbing, rounding). High excitation light intensity or prolonged exposure.Reduce laser power/LED intensity to the minimum required for a usable signal. Decrease exposure time and/or imaging frequency.
High concentration of OGB-1 AM.Titrate the OGB-1 AM concentration to the lowest effective level (typically 1-5 µM).[2]
Contaminants in the dye or imaging medium.Use high-quality, anhydrous DMSO for stock solutions.[2] Prepare fresh imaging medium.
Fluorescence signal is weak, requiring high illumination. Incomplete de-esterification of OGB-1 AM.Ensure cells are incubated for a sufficient time (typically 30-60 minutes) at the appropriate temperature (e.g., 37°C) to allow for complete cleavage of the AM ester.[2]
Dye leakage from cells.Add an anion transporter inhibitor like probenecid (B1678239) (0.5-1 mM) to the imaging buffer to prevent dye extrusion.[2]
Suboptimal filter sets or detector settings.Use a high-quality FITC/GFP filter set matched to the excitation/emission spectra of OGB-1. Optimize camera gain and binning settings.
Rapid photobleaching of OGB-1 AM. Excessive excitation light intensity.Reduce illumination intensity. Photobleaching and phototoxicity are often linked.[7]
Presence of reactive oxygen species.Add an antifade reagent or antioxidant (e.g., Trolox) to the imaging medium.
Altered cellular calcium signaling dynamics. Phototoxic effects on signaling pathways.Confirm that observed calcium signals are not artifacts of phototoxicity by performing control experiments with minimal light exposure. Compare results with a red-shifted, less phototoxic calcium indicator if possible.
Buffering of intracellular calcium by high dye concentration.Use the lowest possible concentration of OGB-1 AM that provides a detectable signal to minimize calcium buffering effects.

Quantitative Data Summary

Table 1: Properties of Common Fluorescent Calcium Indicators

IndicatorExcitation (nm)Emission (nm)Kd for Ca2+Quantum YieldBrightness (QY × ε)Phototoxicity Potential
Oregon Green 488 BAPTA-1 494 523 ~170 nM [11]~0.71 [11]~60,000 [11]Moderate
Fluo-4494516~345 nM[11]~0.85[11]~72,000[11]Moderate to High[15]
Calcium Green-1~490~530~190 nM[15]High[15]High[15]Lower than Fluo-3[15]
Cal-520492514~320 nM[11]~0.70[11]~56,000[11]Moderate
Rhod-4 (Red)556579~200 nM--Low

Note: Brightness is a product of the quantum yield (QY) and the molar extinction coefficient (ε). Higher brightness can allow for lower dye concentrations and reduced phototoxicity.

Experimental Protocols

Protocol 1: Standard OGB-1 AM Loading

This protocol provides a general guideline for loading OGB-1 AM into adherent cells.

  • Prepare Stock Solution: Dissolve OGB-1 AM in high-quality, anhydrous DMSO to a stock concentration of 2-5 mM.[2] Aliquot and store at -20°C, protected from light and moisture.[1]

  • Prepare Loading Buffer: On the day of the experiment, dilute the OGB-1 AM stock solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to a final working concentration of 2-5 µM.[2] For cells that are difficult to load, the addition of Pluronic® F-127 (final concentration 0.02-0.04%) can aid in dye solubilization.[16]

  • Cell Loading: Replace the cell culture medium with the loading buffer containing OGB-1 AM.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C.[2] The optimal time may vary depending on the cell type.

  • Wash: After incubation, wash the cells 2-3 times with warm imaging buffer to remove excess dye.

  • De-esterification: Incubate the cells for an additional 30 minutes in fresh imaging buffer to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging: Proceed with live cell imaging. To reduce dye leakage during long experiments, consider adding probenecid (0.5-1 mM) to the imaging buffer.[2]

Protocol 2: Low-Phototoxicity Imaging of OGB-1 AM

This protocol outlines key steps to minimize phototoxicity during image acquisition.

  • Microscope Setup:

    • Use a highly sensitive camera (sCMOS or EMCCD) to maximize light detection.

    • Ensure the light path is optimally aligned and clean to maximize signal transmission.

    • Use appropriate and high-quality filter sets for the FITC/GFP channel.[2]

  • Illumination Settings:

    • Start with the lowest possible laser power or LED intensity.

    • Use a short exposure time (e.g., 10-100 ms) that provides a sufficient signal-to-noise ratio.

    • Avoid continuous illumination. Use hardware triggering to synchronize the camera and light source, ensuring the sample is only illuminated during the camera exposure.[17]

  • Image Acquisition Parameters:

    • Set the imaging interval to the longest possible duration that still captures the dynamics of your biological process of interest.

    • If spatial resolution is not critical, consider using camera binning to increase the signal-to-noise ratio, which can allow for lower light exposure.

  • Environmental Control:

    • Maintain the cells at 37°C and 5% CO2 in a stage-top incubator.

    • Consider supplementing the imaging medium with an antioxidant such as 200 µM Trolox to mitigate ROS-induced damage.

  • Control Experiments:

    • Image a control group of cells that are not loaded with OGB-1 AM under the same illumination conditions to assess for phototoxicity independent of the dye.

    • Image OGB-1 AM-loaded cells with minimal light exposure as a baseline for normal cell health and calcium signaling.

Visualizations

OGB1_Loading_and_Activation cluster_extracellular Extracellular cluster_cell Live Cell OGB1_AM OGB-1 AM (Membrane Permeant) OGB1_AM_inside OGB-1 AM OGB1_AM->OGB1_AM_inside Diffusion OGB1_active OGB-1 (Active, Membrane Impermeant) OGB1_AM_inside->OGB1_active Cleavage Esterases Cytosolic Esterases Esterases->OGB1_active Ca2 Ca²⁺ OGB1_bound OGB-1-Ca²⁺ Complex (Fluorescent) Fluorescence Fluorescence OGB1_bound->Fluorescence Emits Light OGB1_activeCa2 OGB1_activeCa2 OGB1_activeCa2->OGB1_bound Binding

Caption: Workflow of OGB-1 AM loading and activation in a live cell.

Phototoxicity_Pathway Light Excitation Light (e.g., 488 nm) OGB1 OGB-1 Light->OGB1 OGB1_excited Excited State OGB-1* OGB1->OGB1_excited Absorption Oxygen Molecular Oxygen (O₂) ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) Cell_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cell_Damage Oxidation Phototoxicity Phototoxicity (Stress, Apoptosis, Necrosis) Cell_Damage->Phototoxicity OGB1_excitedOxygen OGB1_excitedOxygen OGB1_excitedOxygen->ROS Energy Transfer

Caption: Simplified signaling pathway of phototoxicity induction.

Troubleshooting_Workflow Start Signs of Phototoxicity Observed? Reduce_Light Decrease Excitation Intensity & Exposure Time Start->Reduce_Light Yes Problem_Solved Problem Resolved Start->Problem_Solved No Check_Dye Lower OGB-1 AM Concentration Reduce_Light->Check_Dye Add_Antioxidant Supplement with Antioxidants (e.g., Trolox) Check_Dye->Add_Antioxidant Check_Signal Is Signal Sufficient? Add_Antioxidant->Check_Signal Optimize_Detection Improve Detection Efficiency: - Higher Gain/Binning - Better Filters Check_Signal->Optimize_Detection No Check_Signal->Problem_Solved Yes Optimize_Detection->Check_Signal Consider_Alternative Consider Alternative Probe (e.g., Red-shifted dye) Optimize_Detection->Consider_Alternative If signal remains poor

Caption: A logical workflow for troubleshooting OGB-1 AM phototoxicity.

References

Technical Support Center: Optimizing Oregon Green BAPTA-1 AM Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oregon Green BAPTA-1 AM (OGB-1 AM), a high-affinity, visible light-excitable fluorescent indicator for intracellular calcium. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental setup and achieve a high signal-to-noise ratio.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during calcium imaging experiments using Oregon Green BAPTA-1 AM.

Q1: My fluorescence signal is weak. How can I increase it?

A weak signal can be due to several factors, including suboptimal dye concentration, insufficient loading time, or issues with de-esterification.

  • Optimize Dye Concentration: The optimal concentration of OGB-1 AM can vary between cell types. A typical starting concentration is 4-5 µM, but a concentration range of 2-20 µM may be explored to find the ideal balance between signal intensity and potential toxicity.[1][2]

  • Increase Incubation Time: Ensure cells are incubated with the dye for a sufficient period to allow for adequate loading. Typical incubation times range from 30 to 60 minutes, but extending this to 120 minutes can improve signal intensity in some cell lines.[1][2]

  • Ensure Complete De-esterification: After loading, allow for a post-incubation period of at least 30 minutes in dye-free medium to ensure intracellular esterases have fully cleaved the AM ester group, rendering the dye calcium-sensitive.[3] Incomplete hydrolysis results in a Ca²⁺-insensitive form of the dye, leading to a lower signal.[4]

Q2: I'm observing high background fluorescence. What are the potential causes and solutions?

High background can obscure the specific calcium signal, leading to a poor signal-to-noise ratio.

  • Incomplete Wash Steps: Ensure that all extracellular dye is removed by thoroughly washing the cells with dye-free buffer after loading. Residual extracellular dye will contribute to background fluorescence.[1]

  • Extracellular AM Ester Hydrolysis: The presence of extracellular esterases can cleave the AM ester, leading to a fluorescent signal outside the cells.[4] Minimize this by using a serum-free medium during dye loading.[1]

  • Autofluorescence: Cellular autofluorescence can contribute to background noise. To mitigate this, acquire a baseline fluorescence measurement before dye loading and subtract it from the final signal. Using appropriate filter sets designed for FITC/GFP can also help isolate the OGB-1 signal.[1][5]

Q3: The dye appears to be localized in specific organelles instead of the cytosol. How can I prevent this compartmentalization?

Compartmentalization, the sequestration of the dye within organelles like mitochondria or the endoplasmic reticulum, is a common issue with AM ester dyes and can lead to inaccurate measurements of cytosolic calcium.[4][6]

  • Lower Loading Temperature: Loading the cells at a lower temperature (e.g., room temperature instead of 37°C) can reduce the activity of transport mechanisms that lead to compartmentalization.[3][4]

  • Use the Lowest Effective Dye Concentration: Higher concentrations of OGB-1 AM are more prone to causing compartmentalization. Determine the minimal concentration that provides a sufficient signal for your experiment.[7]

  • Include Pluronic® F-127: This non-ionic detergent helps to disperse the water-insoluble AM ester in the loading buffer, promoting a more uniform distribution of the dye across the cell membrane and into the cytosol. A final concentration of 0.02% to 0.04% is often recommended.[1][2]

Q4: My signal fades quickly, or my cells appear unhealthy after imaging. What's happening?

Signal loss and cellular damage are often signs of phototoxicity and dye leakage.

  • Reduce Phototoxicity: Minimize the exposure of your cells to the excitation light. Use the lowest possible illumination intensity and exposure time that still provides a detectable signal. Avoid continuous illumination by using time-lapse imaging with appropriate intervals.[8]

  • Prevent Dye Leakage: Once inside the cell and cleaved, OGB-1 is less membrane-permeable. However, some cells actively extrude the dye using organic anion transporters.[9] To prevent this, include an organic anion transport inhibitor like probenecid (B1678239) (1-2.5 mM) or sulfinpyrazone (B1681189) (0.1-0.25 mM) in the dye-free medium after loading.[1][7][10]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for using Oregon Green BAPTA-1 AM.

ParameterRecommended RangeNotes
Stock Solution Concentration 2 to 5 mMDissolve in high-quality, anhydrous DMSO.[1][2]
Working Solution Concentration 2 to 20 µMOptimal concentration is cell-type dependent. Start with 4-5 µM.[1][2]
Pluronic® F-127 Concentration 0.02% to 0.04%Aids in dye solubilization and dispersal.[2]
Incubation Time 30 to 120 minutesLonger times may increase signal but also risk of compartmentalization.[1][2]
Incubation Temperature Room Temperature to 37°CLower temperatures can reduce compartmentalization.[3][4]
Probenecid Concentration 1 to 2.5 mMPrevents dye leakage via organic anion transporters.[7][10]
Optical PropertiesValue
Excitation Wavelength (Max) 494 nm
Emission Wavelength (Max) 523 nm
Kd for Ca2+ ~170 nM
Fluorescence Increase upon Ca2+ Binding ~14-fold[11]

Experimental Protocols

Standard Protocol for Loading Adherent Cells
  • Prepare Stock Solutions:

    • Prepare a 2 to 5 mM stock solution of Oregon Green BAPTA-1 AM in anhydrous DMSO.[1] Aliquot and store at -20°C, protected from light.[12]

    • Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.

  • Prepare Loading Buffer:

    • On the day of the experiment, thaw the OGB-1 AM and Pluronic® F-127 stock solutions.

    • Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution with HEPES - HHBS) containing the desired final concentration of OGB-1 AM (e.g., 4 µM) and Pluronic® F-127 (e.g., 0.02%).

  • Cell Loading:

    • Plate cells on a suitable imaging dish or plate and culture overnight.

    • Remove the culture medium and wash the cells once with HHBS.

    • Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C or room temperature.[1]

  • Wash and De-esterify:

    • Remove the loading buffer and wash the cells two to three times with warm HHBS to remove any extracellular dye.

    • Add fresh, warm HHBS (optionally containing 1-2 mM probenecid to prevent leakage) and incubate for an additional 30 minutes to allow for complete de-esterification of the dye.[1][3]

  • Imaging:

    • You are now ready to perform fluorescence imaging. Use a standard FITC/GFP filter set for excitation and emission.[1] The excitation maximum is 494 nm, and the emission maximum is 523 nm.

Visualizations

Signaling Pathway and Mechanism of Action

OGB1_Mechanism Mechanism of Oregon Green BAPTA-1 AM Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) OGB1_AM_ext OGB-1 AM (Cell-Permeant, Non-fluorescent) OGB1_AM_int OGB-1 AM OGB1_AM_ext->OGB1_AM_int Passive Diffusion OGB1 OGB-1 (Active Form) (Cell-Impermeant) OGB1_AM_int->OGB1 Cleavage of AM ester Esterases Intracellular Esterases Esterases->OGB1_AM_int Ca2 Ca²⁺ OGB1_Ca OGB-1-Ca²⁺ Complex (Fluorescent) OGB1_Ca->OGB1 Dissociation OGB1Ca2 OGB1Ca2 OGB1Ca2->OGB1_Ca Binding

Caption: Mechanism of Oregon Green BAPTA-1 AM cellular loading and calcium detection.

Experimental Workflow

OGB1_Workflow General Experimental Workflow Start Start: Plate Cells Prepare Prepare OGB-1 AM Loading Buffer Start->Prepare Load Remove Media & Add Loading Buffer Prepare->Load Incubate_Load Incubate (30-60 min) Load->Incubate_Load Wash Wash Cells 2-3x with Dye-Free Buffer Incubate_Load->Wash Deesterify Incubate in Dye-Free Buffer (with Probenecid) for 30 min Wash->Deesterify Image Acquire Baseline Fluorescence (F₀) Deesterify->Image Stimulate Apply Stimulus Image->Stimulate Record Record Fluorescence Changes (F) Stimulate->Record Analyze Analyze Data (e.g., ΔF/F₀) Record->Analyze End End Analyze->End

Caption: A typical experimental workflow for calcium imaging with OGB-1 AM.

Troubleshooting Logic

OGB1_Troubleshooting Troubleshooting Decision Tree Problem Problem Detected Weak_Signal Weak Signal? Problem->Weak_Signal High_Background High Background? Problem->High_Background Compart Compartmentalization? Problem->Compart Sol_Weak_Conc Increase [OGB-1 AM] Weak_Signal->Sol_Weak_Conc Yes Sol_Weak_Time Increase Incubation Time Weak_Signal->Sol_Weak_Time Yes Sol_Weak_Deester Ensure 30 min De-esterification Weak_Signal->Sol_Weak_Deester Yes Sol_BG_Wash Improve Wash Steps High_Background->Sol_BG_Wash Yes Sol_BG_Serum Use Serum-Free Loading Medium High_Background->Sol_BG_Serum Yes Sol_Compart_Temp Lower Loading Temp. Compart->Sol_Compart_Temp Yes Sol_Compart_Conc Decrease [OGB-1 AM] Compart->Sol_Compart_Conc Yes

Caption: A decision tree for troubleshooting common OGB-1 AM issues.

References

preventing Oregon-BAPTA Green 1AM leakage from cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oregon-BAPTA Green 1 AM (OBG-1 AM). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this fluorescent calcium indicator. Our goal is to help you overcome common challenges, particularly the issue of dye leakage from cells, to ensure the acquisition of high-quality, reliable experimental data.

Frequently Asked Questions (FAQs)

Q1: What is Oregon-BAPTA Green 1 AM and how does it work?

A1: Oregon-BAPTA Green 1 AM is a high-affinity, cell-permeant fluorescent indicator used to measure intracellular calcium concentrations. The acetoxymethyl (AM) ester group makes the molecule lipophilic, allowing it to passively cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM ester group, trapping the now membrane-impermeant Oregon-BAPTA Green 1 in the cytoplasm. Upon binding to calcium, its fluorescence intensity increases significantly (approximately 14-fold), which can be measured using fluorescence microscopy, flow cytometry, or a microplate reader.[1][2]

Q2: My fluorescence signal is decreasing over time, even in resting cells. What is causing this?

A2: A gradual decrease in fluorescence signal, independent of calcium signaling, is a classic sign of dye leakage from the cells. The de-esterified, fluorescent form of the indicator is a negatively charged organic anion. Many cell types express organic anion transporters (OATs) in their plasma membrane, which can actively extrude the dye from the cytoplasm into the extracellular medium, leading to signal loss.

Q3: What is the primary mechanism of Oregon-BAPTA Green 1 AM leakage from cells?

A3: The primary mechanism of leakage for de-esterified AM ester dyes like Oregon-BAPTA Green 1 is active transport out of the cell by endogenous organic anion transporters (OATs). These transporters are part of the cell's natural machinery for removing various anionic compounds.

Q4: Are there alternatives to Oregon-BAPTA Green 1 AM that are less prone to leakage?

A4: Yes, some manufacturers offer calcium indicators specifically designed for improved intracellular retention. These may have modifications that reduce their affinity for organic anion transporters. If leakage is a persistent and significant issue in your experiments, exploring these alternatives may be beneficial.

Troubleshooting Guide: Preventing Dye Leakage

This guide provides solutions to the common problem of Oregon-BAPTA Green 1 AM leakage. The following strategies can be used individually or in combination to improve dye retention.

Issue: Rapid loss of fluorescence signal after loading.

Cause: Active transport of the de-esterified dye out of the cell by organic anion transporters (OATs).

Solutions:

  • Use of Organic Anion Transporter Inhibitors: The most effective method to prevent leakage is to use a competitive inhibitor of OATs. Probenecid (B1678239) and sulfinpyrazone (B1681189) are commonly used for this purpose.

    • Probenecid: Typically used at a final concentration of 1-2.5 mM. It is often prepared as a stock solution in 1 M NaOH and the pH of the final buffer should be readjusted to physiological levels (around 7.4).

    • Sulfinpyrazone: Can be used at a final concentration of 0.1-0.25 mM.

  • Reduction of Experimental Temperature: Lowering the temperature can significantly slow down the activity of membrane transporters.

    • Loading: Consider loading the cells at room temperature (20-25°C) instead of 37°C.

    • Imaging: If your biological process of interest is not highly temperature-sensitive, performing the imaging at room temperature can also reduce leakage.

Data Presentation: Efficacy of Leakage Prevention Strategies

The following tables provide illustrative data on the expected improvements in Oregon-BAPTA Green 1 AM retention with the application of probenecid and reduced temperature.

Table 1: Effect of Probenecid on Oregon-BAPTA Green 1 AM Retention at 37°C

Time (minutes)Mean Fluorescence Intensity (% of initial) - No ProbenecidMean Fluorescence Intensity (% of initial) - with 1 mM Probenecid
0100%100%
1575%95%
3055%90%
4540%87%
6030%85%

Table 2: Effect of Temperature on Oregon-BAPTA Green 1 AM Retention (No Probenecid)

Time (minutes)Mean Fluorescence Intensity (% of initial) - 37°CMean Fluorescence Intensity (% of initial) - Room Temperature (~22°C)
0100%100%
1575%92%
3055%85%
4540%80%
6030%76%

Note: The data in these tables are illustrative and based on the known effects of these treatments on AM ester-based calcium indicators. Actual results may vary depending on the cell type and experimental conditions.

Experimental Protocols

Protocol 1: Standard Loading of Oregon-BAPTA Green 1 AM

This protocol is a baseline for loading the dye and can be modified as described in Protocol 2 to minimize leakage.

  • Prepare Stock Solution: Dissolve Oregon-BAPTA Green 1 AM in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.

  • Prepare Loading Buffer: Dilute the stock solution into a buffered physiological medium (e.g., HBSS or DMEM) to a final working concentration of 1-5 µM. To aid in dye dispersion, you can mix the DMSO stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting into the loading medium.

  • Cell Loading: Replace the culture medium with the loading buffer and incubate the cells for 15-60 minutes at 37°C in the dark.

  • Wash: Remove the loading buffer and wash the cells 2-3 times with fresh, dye-free buffer.

  • De-esterification: Incubate the cells in dye-free buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging: Proceed with your calcium imaging experiment.

Protocol 2: Enhanced Protocol to Minimize Leakage

This protocol incorporates the use of an organic anion transporter inhibitor and temperature control for improved dye retention.

  • Prepare Probenecid Stock Solution (if using): Prepare a 100 mM stock solution of probenecid in 1 M NaOH. Adjust the pH to ~7.4 with HCl.

  • Prepare Loading Buffer with Inhibitor: Dilute the Oregon-BAPTA Green 1 AM stock solution into a physiological buffer containing 1-2.5 mM probenecid. Add Pluronic® F-127 as described in the standard protocol.

  • Cell Loading: Replace the culture medium with the inhibitor-containing loading buffer and incubate for 30-60 minutes at room temperature (~22°C) in the dark.

  • Wash and De-esterification: Remove the loading buffer and wash the cells 2-3 times with a physiological buffer that also contains 1-2.5 mM probenecid. Incubate for 30 minutes at room temperature to allow for de-esterification.

  • Imaging: Perform your imaging experiment in the buffer containing the organic anion transporter inhibitor.

Visualizations

Signaling Pathway of OBG-1 AM Action

OBG1_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular OBG-1 AM OBG-1 AM OBG-1 AM_inside OBG-1 AM OBG-1 AM->OBG-1 AM_inside Passive Diffusion OBG-1 Oregon-BAPTA Green 1 (fluorescent, trapped) OBG-1 AM_inside->OBG-1 Cleavage Fluorescence Fluorescence OBG-1->Fluorescence Binding Esterases Esterases Esterases->OBG-1 AM_inside Ca2+ Ca2+ Ca2+->OBG-1

Caption: Mechanism of Oregon-BAPTA Green 1 AM loading and calcium detection.

Experimental Workflow for Minimizing Dye Leakage

Leakage_Prevention_Workflow cluster_preparation Preparation cluster_loading Loading & De-esterification cluster_imaging Imaging Prepare_Cells 1. Prepare Cells in Culture Prepare_Loading_Buffer 2. Prepare Loading Buffer (with Probenecid & Pluronic F-127) Prepare_Cells->Prepare_Loading_Buffer Load_Dye 3. Incubate cells with OBG-1 AM (Room Temperature, 30-60 min) Prepare_Loading_Buffer->Load_Dye Wash 4. Wash cells with buffer (containing Probenecid) Load_Dye->Wash De-esterify 5. Incubate for de-esterification (Room Temperature, 30 min) Wash->De-esterify Image_Cells 6. Perform Calcium Imaging (in buffer with Probenecid) De-esterify->Image_Cells

Caption: Recommended workflow to minimize Oregon-BAPTA Green 1 AM leakage.

Logical Relationship of Leakage and Interventions

Leakage_Logic OBG-1_de-esterified De-esterified OBG-1 OATs Organic Anion Transporters OBG-1_de-esterified->OATs Substrate for Leakage Dye Leakage OATs->Leakage causes Probenecid Probenecid/ Sulfinpyrazone Probenecid->OATs inhibits Low_Temp Lower Temperature Low_Temp->OATs reduces activity of

Caption: Interventions to counteract the mechanism of dye leakage.

References

issues with Oregon-BAPTA Green 1AM signal stability over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Oregon Green BAPTA-1, AM for intracellular calcium measurements.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues related to the signal stability and performance of Oregon Green BAPTA-1, AM.

Q1: Why is my Oregon Green BAPTA-1, AM signal weak or inconsistent across cells?

A1: Weak or variable fluorescence signals can stem from several factors related to dye loading and cell health.

  • Incomplete Hydrolysis of the AM Ester: The acetoxymethyl (AM) ester form of the dye is cell-permeant but not fluorescently responsive to calcium. Once inside the cell, cytosolic esterases must cleave the AM groups to trap the active, calcium-sensitive form of the dye. Inefficient cleavage can lead to a poor signal.

  • Suboptimal Dye Concentration: The optimal concentration of Oregon Green BAPTA-1, AM can vary between cell types. A concentration that is too low will result in a weak signal, while a concentration that is too high can be toxic or lead to compartmentalization.[1][2]

  • Poor Dye Solubility: Oregon Green BAPTA-1, AM is hydrophobic and can precipitate out of aqueous solutions if not handled correctly. This leads to uneven loading. The non-ionic detergent Pluronic® F-127 is often used to improve solubility.[1][2]

  • Cell Health: Unhealthy or dying cells will have compromised membrane integrity and reduced esterase activity, leading to poor dye loading and retention.

Troubleshooting Steps:

  • Optimize Dye Concentration: Perform a concentration titration to determine the optimal dye concentration for your specific cell type. Recommended starting concentrations are typically in the range of 4-5 µM.[2]

  • Use Pluronic® F-127: Incorporate Pluronic® F-127 (typically at a final concentration of 0.02% to 0.04%) in your loading buffer to aid in the dispersion of the AM ester.[1][2][3]

  • Optimize Loading Time and Temperature: Incubate cells with the dye for 30-60 minutes at 37°C.[1][2] Longer incubation times may be necessary for some cell types, but should be tested to avoid cytotoxicity.[2]

  • Ensure Fresh Dye Stocks: Prepare fresh stock solutions of Oregon Green BAPTA-1, AM in high-quality, anhydrous DMSO.[1][2] AM esters are susceptible to hydrolysis, so avoid repeated freeze-thaw cycles.[2]

  • Check Cell Viability: Before and after loading, assess cell health using a viability assay like Trypan Blue exclusion.

Q2: My fluorescent signal is decreasing over time, even in resting cells. What is causing this signal decay?

A2: A decreasing fluorescent signal in the absence of a specific stimulus can be attributed to dye leakage or photobleaching.

  • Dye Leakage: The active form of Oregon Green BAPTA-1 is negatively charged and should be well-retained within healthy cells. However, some cell types express organic anion transporters that can actively extrude the dye from the cytoplasm.[2]

  • Photobleaching: All fluorophores are susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. The rate of photobleaching depends on the intensity and duration of illumination.

Troubleshooting Steps:

  • Use Probenecid (B1678239): To inhibit organic anion transporters, include probenecid (typically 1-2.5 mM) in the loading and imaging buffers.[1][2]

  • Minimize Excitation Light Exposure:

    • Reduce the intensity of the excitation light to the lowest level that provides an adequate signal-to-noise ratio.

    • Use neutral density filters to attenuate the excitation light.

    • Keep the exposure time as short as possible.

    • Acquire images only when necessary, avoiding continuous illumination.

  • Use an Anti-fade Reagent: If imaging fixed cells or in applications where it is feasible, consider using a commercially available anti-fade mounting medium.

Q3: I am observing compartmentalization of the dye within the cell. How can I achieve uniform cytosolic loading?

A3: Compartmentalization, or the sequestration of the dye within organelles such as mitochondria or lysosomes, can lead to non-uniform cytosolic fluorescence and inaccurate calcium measurements.

  • Excessive Dye Concentration: High concentrations of the AM ester can lead to its accumulation in intracellular compartments.

  • Prolonged Incubation: Extended loading times can also contribute to dye sequestration.

Troubleshooting Steps:

  • Reduce Dye Concentration: Use the lowest effective concentration of Oregon Green BAPTA-1, AM as determined by your titration experiments.

  • Decrease Loading Temperature: While typically performed at 37°C, loading at a lower temperature (e.g., room temperature) can sometimes reduce compartmentalization, although it may require a longer incubation time.

  • Post-Loading Incubation: After loading, allow the cells to rest in a dye-free medium for a period (e.g., 30 minutes) to allow for complete de-esterification and more uniform cytosolic distribution.

Q4: Can Oregon Green BAPTA-1 bind to other ions besides calcium?

A4: While Oregon Green BAPTA-1 is designed to be selective for Ca2+, it can exhibit some cross-reactivity with other divalent cations, particularly zinc (Zn2+) and copper (Cu2+).[4] This is an important consideration in experimental systems where the concentrations of these ions may change.

Troubleshooting Steps:

  • Characterize Specificity: If you suspect interference from other ions, it may be necessary to perform control experiments using specific chelators for those ions to assess their contribution to the fluorescence signal.

  • Consider Alternative Indicators: If non-specific binding is a significant issue, consider using a different calcium indicator with a higher selectivity for Ca2+ over other ions.

Quantitative Data Summary

The following tables summarize key quantitative parameters for Oregon Green BAPTA-1.

Table 1: Spectroscopic and Binding Properties

ParameterValueReference
Excitation Wavelength (Max)494 nm[5]
Emission Wavelength (Max)523 nm[5]
Filter SetFITC[2][3]
Fluorescence Intensity Increase (upon Ca2+ binding)~14-fold[5]
Dissociation Constant (Kd) for Ca2+170 nM

Table 2: Recommended Reagent Concentrations for Cell Loading

ReagentStock SolutionFinal Working ConcentrationPurposeReference
Oregon Green BAPTA-1, AM2-5 mM in anhydrous DMSO4-5 µM (cell-type dependent)Calcium Indicator[1][2]
Pluronic® F-12710% (w/v) in distilled water0.02% - 0.04%Aids in dispersing the AM ester[1][2][3]
Probenecid25 mM in HHBS with NaOH1 - 2.5 mMInhibits anion transporters to prevent dye extrusion[1][2]

Experimental Protocols

Protocol: Loading Adherent Cells with Oregon Green BAPTA-1, AM

This is a general protocol that may require optimization for specific cell types and experimental conditions.

Materials:

  • Oregon Green BAPTA-1, AM

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127, 10% (w/v) solution in distilled water

  • Probenecid

  • Hanks' Balanced Salt Solution with HEPES (HHBS) or other suitable buffer

  • Adherent cells cultured in a multi-well plate

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 2 to 5 mM stock solution of Oregon Green BAPTA-1, AM in anhydrous DMSO.[2] Store desiccated and protected from light. It is recommended to prepare fresh or use aliquots to avoid moisture contamination.

    • If not already prepared, make a 10% (w/v) solution of Pluronic® F-127 in distilled water.

    • Prepare a 25 mM stock solution of Probenecid in HHBS, using NaOH to aid dissolution.[1]

  • Prepare the Loading Solution:

    • On the day of the experiment, warm the stock solutions to room temperature.

    • Prepare a 2X working solution. For a final in-well concentration of 5 µM Oregon Green BAPTA-1, AM, 0.04% Pluronic® F-127, and 1 mM Probenecid, you would prepare a 2X solution with 10 µM dye, 0.08% Pluronic® F-127, and 2 mM Probenecid in your buffer of choice (e.g., HHBS).[1]

  • Cell Loading:

    • Aspirate the culture medium from the wells containing your adherent cells.

    • Add an equal volume of the 2X loading solution to each well (e.g., add 100 µL of 2X solution to wells containing 100 µL of culture medium or buffer).[1][3]

    • Incubate the plate at 37°C for 30-60 minutes.[1][2]

  • Washing:

    • Remove the loading solution from the wells.

    • Wash the cells twice with fresh, pre-warmed HHBS or your preferred buffer. If dye leakage is a concern, include 1 mM Probenecid in the wash and final imaging buffer.[2]

  • Imaging:

    • Add your experimental buffer to the wells.

    • Proceed with your calcium imaging experiment using a fluorescence microscope, plate reader, or flow cytometer with a FITC filter set (Excitation/Emission ~490/525 nm).[2][3]

Visualizations

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm OG_AM Oregon Green BAPTA-1, AM (Membrane Permeant) OG_AM_inside Oregon Green BAPTA-1, AM OG_AM->OG_AM_inside Diffusion across plasma membrane OG_Active Oregon Green BAPTA-1 (Active, Membrane Impermeant) OG_AM_inside->OG_Active Cleavage of AM esters Esterases Cytosolic Esterases Esterases->OG_AM_inside OG_Bound Ca²⁺-Bound Oregon Green (Fluorescent) OG_Active->OG_Bound Binding Leakage Organic Anion Transporters OG_Active->Leakage Extrusion Ca2_free Free Ca²⁺ Ca2_free->OG_Bound OG_Bound->OG_Active Dissociation OG_leaked Leaked Dye Leakage->OG_leaked

Caption: Intracellular activation and potential leakage pathway of Oregon Green BAPTA-1, AM.

G start Start prep_stocks Prepare Stock Solutions (Dye, Pluronic, Probenecid) start->prep_stocks prep_loading Prepare 2X Loading Solution prep_stocks->prep_loading load_cells Incubate Cells with Loading Solution (30-60 min) prep_loading->load_cells wash_cells Wash Cells with Buffer (optional: with Probenecid) load_cells->wash_cells image Acquire Fluorescence Signal (Ex/Em ~490/525 nm) wash_cells->image end End image->end

Caption: Experimental workflow for loading cells with Oregon Green BAPTA-1, AM.

G cluster_weak Weak/Inconsistent Signal cluster_fading Signal Fading Over Time issue Signal Stability Issue (Weak, Fading, or Inconsistent) check_conc Optimize Dye Concentration issue->check_conc Is signal weak? check_leakage Add Probenecid issue->check_leakage Is signal fading? check_loading Optimize Loading Time/Temp check_conc->check_loading check_solubility Use Pluronic F-127 check_loading->check_solubility check_health Assess Cell Viability check_solubility->check_health check_bleaching Minimize Light Exposure check_leakage->check_bleaching

Caption: Troubleshooting logic for Oregon Green BAPTA-1, AM signal stability issues.

References

Oregon-BAPTA Green 1AM bleaching and how to avoid it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Oregon Green 488 BAPTA-1AM (OGB-1 AM) for calcium imaging. The focus is on understanding and mitigating photobleaching to ensure robust and reproducible experimental data.

Frequently Asked Questions (FAQs)

Q1: What is Oregon Green 488 BAPTA-1AM and how does it work?

Oregon Green 488 BAPTA-1AM is a high-affinity, cell-permeant fluorescent indicator used to measure intracellular calcium concentrations.[1] It consists of the green fluorescent dye Oregon Green 488 linked to the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid), with an acetoxymethyl (AM) ester group.[1] The AM ester allows the dye to cross the cell membrane. Once inside the cell, cellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye in the cytosol. The fluorescence intensity of Oregon Green 488 BAPTA-1 increases approximately 14-fold upon binding to calcium.[1]

Q2: What are the spectral properties of Oregon Green 488 BAPTA-1?

Oregon Green 488 BAPTA-1 is excited by visible light, which reduces the potential for cellular photodamage compared to UV-excitable dyes. Its spectral properties are compatible with standard FITC/GFP filter sets.

PropertyWavelength (nm)
Excitation Maximum~494 nm
Emission Maximum~523 nm

Source: Tocris Bioscience, R&D Systems[1]

Q3: What is photobleaching and why is it a problem?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This leads to a decrease in fluorescence signal over time, which can be misinterpreted as a change in intracellular calcium concentration. It can also limit the duration of imaging experiments and reduce the signal-to-noise ratio, making it difficult to detect subtle calcium transients.

Troubleshooting Guide: Oregon-BAPTA Green 1AM Bleaching

This guide addresses the common issue of photobleaching during calcium imaging experiments with Oregon Green 488 BAPTA-1AM and provides strategies to minimize it.

Issue: Rapid loss of fluorescence signal during imaging.

This is a classic sign of photobleaching. The following troubleshooting steps can help mitigate this issue.

1. Optimize Imaging Parameters:

The most direct way to reduce photobleaching is to minimize the exposure of the sample to excitation light.

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.

  • Minimize Exposure Time: Use the shortest possible exposure time for your camera or detector.

  • Reduce Frame Rate: Acquire images only as frequently as necessary to capture the biological event of interest. Avoid continuous illumination when not acquiring data.

2. Proper Dye Loading and Concentration:

Using the optimal concentration of the dye is crucial. Overloading can lead to cellular toxicity and may not necessarily improve the signal.

  • Recommended Concentration: The recommended final concentration for Oregon Green 488 BAPTA-1AM is typically between 1-10 µM. It is essential to empirically determine the optimal concentration for your specific cell type and experimental conditions.

  • Use of Pluronic™ F-127: Pluronic™ F-127 is a non-ionic surfactant that aids in the dispersion of the AM ester in aqueous media, improving loading efficiency and uniformity. A final concentration of 0.02-0.04% is often recommended.[2]

3. Consider the Imaging Medium:

The chemical environment of the fluorophore can influence its photostability.

  • Antifade Reagents: For live-cell imaging, consider adding antifade reagents to your imaging medium. A commonly used reagent is Trolox, a vitamin E analog, which can reduce the production of reactive oxygen species that contribute to photobleaching.

4. Explore More Photostable Alternatives:

If photobleaching remains a significant issue, consider using a more photostable calcium indicator. Newer generations of fluorescent calcium indicators have been developed with improved brightness and photostability.

IndicatorExcitation (nm)Emission (nm)Key Features
Fluo-4, AM ~494~516Brighter than Fluo-3, widely used.
Calbryte™-520, AM ~492~514High signal-to-noise ratio, good intracellular retention.[3]
BAPTA JF-549, AM ~546~569Janelia Fluor dye with excellent brightness and photostability.[4]

Note: The spectral properties of these dyes may require different filter sets than those used for Oregon Green 488 BAPTA-1.

Experimental Protocols

Protocol 1: Loading Oregon Green 488 BAPTA-1AM into Adherent Cells
  • Prepare Stock Solution: Dissolve Oregon Green 488 BAPTA-1AM in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM. Aliquot and store at -20°C, protected from light and moisture.

  • Prepare Loading Buffer: On the day of the experiment, dilute the stock solution into a physiological buffer (e.g., HBSS) to a final concentration of 1-10 µM. For improved loading, add Pluronic™ F-127 to a final concentration of 0.02-0.04%.

  • Cell Loading:

    • Plate cells on coverslips or in imaging dishes.

    • Remove the culture medium and wash the cells once with the physiological buffer.

    • Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C.

  • Wash: Remove the loading buffer and wash the cells 2-3 times with the physiological buffer to remove extracellular dye.

  • De-esterification: Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging: Proceed with fluorescence imaging, keeping the recommendations to minimize photobleaching in mind.

Protocol 2: Loading Calbryte™-520, AM into Adherent Cells
  • Prepare Stock Solution: Dissolve Calbryte™-520, AM in high-quality, anhydrous DMSO to a stock concentration of 2-5 mM.[5][6] Aliquot and store at -20°C, protected from light.[5][6]

  • Prepare Loading Buffer: Dilute the stock solution in a physiological buffer (e.g., HHBS) to a final concentration of 4-5 µM.[5][6] Add Pluronic® F-127 to a final concentration of 0.04%.[5][6] Probenecid (B1678239) (1-2.5 mM) can be included to inhibit anion exchangers and improve dye retention.[7]

  • Cell Loading:

    • Remove the culture medium.

    • Add the loading buffer to the cells and incubate for 45-60 minutes at 37°C.[5]

  • Wash: Remove the loading buffer and wash the cells with the physiological buffer (containing probenecid if used during loading).

  • Imaging: Proceed with imaging using a FITC filter set.[7]

Visualizations

Below are diagrams illustrating key concepts and workflows related to calcium imaging and photobleaching.

G Cellular Uptake and Activation of Oregon Green 488 BAPTA-1AM OGB1_AM Oregon Green 488 BAPTA-1AM (Membrane Permeant) Cell_Membrane Cell Membrane OGB1_AM->Cell_Membrane Esterases Intracellular Esterases Cell_Membrane->Esterases Diffusion Intracellular_Space Intracellular Space OGB1 Oregon Green 488 BAPTA-1 (Active, Membrane Impermeant) Calcium Ca²⁺ OGB1->Calcium Binding Esterases->OGB1 Cleavage of AM Ester Fluorescence Green Fluorescence Calcium->Fluorescence G Troubleshooting Workflow for Photobleaching Start Start: Rapid Signal Loss Observed Optimize_Imaging Optimize Imaging Parameters? - Reduce Light Intensity - Reduce Exposure Time - Reduce Frame Rate Start->Optimize_Imaging Check_Loading Check Dye Loading? - Optimal Concentration? - Use Pluronic F-127? Optimize_Imaging->Check_Loading Yes Unresolved Issue Persists Optimize_Imaging->Unresolved No Antifade Use Antifade Reagent? (e.g., Trolox) Check_Loading->Antifade Yes Check_Loading->Unresolved No Alternative_Dye Consider More Photostable Dye? (e.g., Calbryte-520) Antifade->Alternative_Dye Yes Antifade->Unresolved No Resolved Issue Resolved Alternative_Dye->Resolved Yes Alternative_Dye->Unresolved No

References

solving uneven Oregon-BAPTA Green 1AM staining in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing uneven Oregon-BAPTA Green 1, AM (OGB-1 AM) staining in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is Oregon Green BAPTA-1, AM, and how does it work?

Oregon Green BAPTA-1, AM (OGB-1 AM) is a high-affinity, fluorescent calcium indicator.[1][2][3] The acetoxymethyl (AM) ester group makes the molecule cell-permeant, allowing it to passively cross the cell membrane.[4][5][6] Once inside the cell, intracellular esterases cleave the AM group, trapping the now active, fluorescent OGB-1 dye in the cytoplasm.[4][5][7] Upon binding to free calcium ions (Ca²⁺), the fluorescence intensity of OGB-1 increases significantly (approximately 14-fold), enabling the measurement of intracellular calcium levels.[1]

Q2: Why is my OGB-1 AM staining uneven or patchy?

Uneven staining can arise from several factors:

  • Dye Aggregation: OGB-1 AM is hydrophobic and can form aggregates in aqueous solutions, leading to punctate staining.[4]

  • Incomplete AM Ester Hydrolysis: Insufficient esterase activity within the cells can result in only partial cleavage of the AM esters. Partially hydrolyzed dye is insensitive to calcium and may be unevenly distributed.[8]

  • Compartmentalization: The dye can accumulate in organelles like mitochondria or the endoplasmic reticulum, leading to a non-uniform cytosolic signal. This is more common at higher loading temperatures.[5][8]

  • Dye Extrusion: Many cell types express multidrug resistance (MDR) transporters that can actively pump the cleaved dye out of the cell, resulting in a weak and uneven signal over time.[4][9]

  • Cell Health and Density: Unhealthy or overly confluent cells may exhibit compromised membrane integrity or reduced esterase activity, affecting dye loading and retention.[10]

Q3: What is Pluronic F-127, and why is it used with OGB-1 AM?

Pluronic F-127 is a non-ionic surfactant that helps to disperse the hydrophobic OGB-1 AM in the aqueous loading buffer, preventing its aggregation and improving its solubility.[4] This facilitates a more uniform loading of the dye into the cells.[11]

Q4: Can I perform long-term imaging after OGB-1 AM staining?

While you can maintain the indicator in cells for several hours, long-term imaging (over days) is generally not feasible.[9] The dye can be extruded from the cells over time, and prolonged exposure to excitation light can cause phototoxicity and photobleaching.[8][9]

Troubleshooting Guide

Problem: Weak or No Fluorescence Signal
Possible Cause Troubleshooting Step
Improper Dye Preparation or Storage Ensure the OGB-1 AM stock solution is prepared in high-quality, anhydrous DMSO and stored in small aliquots at -20°C or -80°C, protected from light and moisture to prevent degradation.[12][13][14]
Inefficient Dye Loading Optimize loading concentration (typically 1-10 µM) and incubation time (15-60 minutes at 20-37°C).[8][12] Ensure the loading buffer is serum-free, as serum can contain esterases that cleave the AM ester extracellularly.[8]
Low Intracellular Esterase Activity Increase the incubation time or temperature to enhance esterase activity. However, be mindful that higher temperatures can increase compartmentalization.[8]
Dye Extrusion Add an anion transporter inhibitor, such as probenecid (B1678239) (1-2 mM), to the loading and imaging buffer to reduce dye leakage.[4][12]
Problem: Uneven or Punctate Staining
Possible Cause Troubleshooting Step
Dye Aggregation Use Pluronic F-127 (typically 0.02-0.04%) in the loading buffer to improve dye solubility. Ensure the final DMSO concentration is low (around 0.25%) to avoid cell toxicity and improve loading efficiency.[11][15]
Compartmentalization of the Dye Load cells at a lower temperature (e.g., room temperature) to reduce the sequestration of the dye into organelles.[8] Assess compartmentalization by observing the fluorescence distribution within the cell.
Uneven Cell Health or Density Ensure cells are healthy and sub-confluent. Overly dense cultures can lead to variability in dye loading.[10]
Incomplete Washing Wash cells thoroughly (2-3 times) with fresh, serum-free buffer after loading to remove extracellular dye.[8]

Data Summary Tables

Table 1: Recommended Loading Conditions for OGB-1 AM

ParameterRecommended RangeNotes
Final Dye Concentration 1 - 10 µMOptimal concentration should be determined empirically for each cell type.[8]
Incubation Time 15 - 60 minutesLonger incubation may be needed for some cell types but can increase compartmentalization.[8][12]
Incubation Temperature 20 - 37°CHigher temperatures can increase loading efficiency but also compartmentalization.[8]
Pluronic F-127 0.02 - 0.04%Helps to prevent dye aggregation.
Probenecid 1 - 2 mMReduces dye extrusion by anion transporters.[12]

Experimental Protocols

Protocol: Preparation of OGB-1 AM Stock Solution
  • Prepare a 2 to 5 mM stock solution of OGB-1 AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[12]

  • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, desiccated and protected from light.[12][13][14]

Protocol: Cell Loading with OGB-1 AM
  • Culture cells on a suitable imaging plate or coverslip to the desired confluence.

  • On the day of the experiment, thaw an aliquot of the OGB-1 AM stock solution to room temperature.[12]

  • Prepare a working solution of 1-10 µM OGB-1 AM in a serum-free buffer (e.g., Hanks and Hepes buffer). If using, add Pluronic F-127 to a final concentration of 0.02-0.04%.

  • Remove the culture medium from the cells and add the OGB-1 AM working solution.

  • Incubate the cells for 15-60 minutes at 20-37°C.[8][12]

  • Wash the cells 2-3 times with fresh, serum-free buffer to remove excess dye. If dye extrusion is an issue, include probenecid (1-2 mM) in the wash and final imaging buffer.[8][12]

  • Proceed with fluorescence imaging using a filter set appropriate for FITC (Excitation/Emission ≈ 494/523 nm).[1][12]

Visualizations

OGB1_AM_Processing cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) OGB1_AM OGB-1 AM (hydrophobic, non-fluorescent) OGB1_AM->Membrane Passive Diffusion Esterases Intracellular Esterases Cleaved_OGB1 Cleaved OGB-1 (hydrophilic, fluorescent) Esterases->Cleaved_OGB1 Hydrolysis Ca2 Ca²⁺ Fluorescence Fluorescence Signal Cleaved_OGB1Ca2 Cleaved_OGB1Ca2 Cleaved_OGB1Ca2->Fluorescence Binding

Caption: Cellular processing of Oregon Green BAPTA-1, AM.

Troubleshooting_Workflow Start Start: Uneven OGB-1 AM Staining Check_Dye Is the dye solution clear and freshly prepared? Start->Check_Dye Prep_Fresh Prepare fresh dye solution with Pluronic F-127 Check_Dye->Prep_Fresh No Check_Loading Are loading conditions (time, temp, conc.) optimal? Check_Dye->Check_Loading Yes Prep_Fresh->Check_Loading Optimize_Loading Optimize loading parameters (see Table 1) Check_Loading->Optimize_Loading No Check_Cells Are cells healthy and sub-confluent? Check_Loading->Check_Cells Yes Optimize_Loading->Check_Cells Culture_Cells Re-plate cells at optimal density Check_Cells->Culture_Cells No Check_Compartments Is staining punctate or localized to organelles? Check_Cells->Check_Compartments Yes Culture_Cells->Check_Compartments Lower_Temp Load at a lower temperature Check_Compartments->Lower_Temp Yes Check_Leakage Is the signal decreasing rapidly over time? Check_Compartments->Check_Leakage No Lower_Temp->Check_Leakage Add_Probenecid Add probenecid to loading/imaging buffer Check_Leakage->Add_Probenecid Yes Success Successful Staining Check_Leakage->Success No Add_Probenecid->Success

Caption: Troubleshooting workflow for uneven OGB-1 AM staining.

References

Technical Support Center: Oregon-BAPTA Green 1AM Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Oregon-BAPTA Green 1AM for intracellular calcium measurements.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a high-affinity, fluorescent calcium indicator.[1] The "AM" designation indicates an acetoxymethyl ester, which renders the molecule cell-permeant.[1] Once inside the cell, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye in the cytosol. The fluorescence intensity of Oregon-BAPTA Green 1 increases significantly upon binding to free calcium ions (Ca²⁺), with an approximate 14-fold increase from its resting state.[2] This change in fluorescence is used to monitor intracellular calcium dynamics.

Q2: What are the spectral properties of Oregon Green BAPTA-1?

Oregon Green BAPTA-1 is excited by visible light, which reduces the potential for cellular photodamage compared to UV-excitable dyes.[2] Its spectral characteristics are:

  • Excitation Maximum: ~494 nm[3]

  • Emission Maximum: ~523 nm[3]

This makes it compatible with standard FITC/GFP filter sets on most fluorescence microscopes, flow cytometers, and microplate readers.[4][5]

Q3: What are the key differences between Oregon-BAPTA Green 1 and other green fluorescent calcium indicators like Fluo-4?

While both are green fluorescent indicators, they have different properties. Oregon Green BAPTA-1 has a fluorescence intensity increase of about 14-fold upon calcium binding.[2] In contrast, Fluo-4 can exhibit a greater than 100-fold increase in fluorescence.[2] This means Fluo-4 may be more sensitive for detecting small changes in calcium concentration, especially in systems with high background fluorescence.[2]

Troubleshooting Guide

Problem: I am not observing any change in fluorescence after stimulating my cells.

This is a common issue that can arise from several factors throughout the experimental workflow. Follow this troubleshooting guide to identify the potential cause.

Step 1: Verify Dye Loading and Viability

Q1.1: How can I be sure the dye has been loaded into the cells?

  • Visual Inspection: After the loading and wash steps, you should be able to see a basal level of green fluorescence in your cells using a fluorescence microscope. Healthy, well-loaded cells will appear uniformly fluorescent in the cytoplasm.

  • Positive Control: Use a positive control to induce a strong calcium influx and confirm that the dye is responsive.

Q1.2: What are appropriate positive controls for calcium imaging?

Positive controls are crucial for validating that the dye is loaded correctly and is responsive to calcium.

  • Ionomycin: A calcium ionophore that creates pores in the cell membrane, allowing a rapid and maximal influx of extracellular calcium.[6][7]

  • Thapsigargin: An inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[6] This blocks the re-uptake of calcium into the endoplasmic reticulum, leading to a slower, more sustained increase in cytosolic calcium from intracellular stores.[6]

Step 2: Review Your Loading Protocol

Q2.1: My cells are not fluorescent after loading. What could be wrong?

  • Improper Dye Preparation: this compound should be dissolved in high-quality, anhydrous DMSO to make a stock solution.[4][5] This stock solution should be stored properly at -20°C or -80°C, protected from light and moisture to prevent hydrolysis of the AM ester.[8]

  • Suboptimal Loading Conditions: The concentration of the dye and the incubation time and temperature are critical. Refer to the table below for recommended starting points, but be aware that these may need to be optimized for your specific cell type.[4][5]

  • Presence of Serum: If your loading buffer contains serum, it may contain esterases that can cleave the AM ester extracellularly, preventing the dye from entering the cells.[4] It is recommended to load cells in a serum-free buffer like Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

Q2.2: The fluorescence signal is weak or uneven.

  • Low Dye Concentration: You may need to increase the final concentration of this compound.

  • Insufficient Incubation Time: For some cell lines, extending the incubation time can improve signal intensity.[4]

  • Dye Solubilization: The use of a non-ionic detergent like Pluronic® F-127 can aid in the aqueous solubility of the AM ester, leading to more efficient and uniform loading.[4][9]

  • Cell Health: Unhealthy or dying cells will not load the dye efficiently and may show punctate or irregular staining. Ensure your cells are healthy and not overly confluent.

Step 3: Investigate Cellular Mechanisms and Reagents

Q3.1: I see a good basal fluorescence, but there is no response to my stimulus.

  • Receptor Desensitization or Downregulation: If you are studying receptor-mediated calcium influx, prolonged exposure to an agonist or repeated stimulation can lead to a lack of response.

  • Dye Extrusion: Some cell types, particularly transformed cell lines, express multidrug resistance (MDR) transporters that can actively pump the de-esterified dye out of the cell over time.[10] This can be mitigated by including an anion transport inhibitor, such as probenecid, in the loading and imaging buffers.[4]

  • Calcium Store Depletion: If your stimulus relies on the release of calcium from intracellular stores, these stores may already be depleted.

  • Incorrect Buffer Composition: Ensure your imaging buffer contains an adequate concentration of extracellular calcium if your stimulus is expected to trigger calcium influx. Conversely, to study release from intracellular stores, you may need to perform the experiment in a calcium-free buffer containing a chelator like EGTA.

Q3.2: The fluorescence signal is decreasing over time (photobleaching).

  • Reduce Excitation Light Intensity: Use the lowest possible excitation light intensity that still provides a detectable signal.

  • Minimize Exposure Time: Use the shortest possible exposure times for image acquisition.

  • Reduce Frequency of Imaging: Only acquire images as frequently as is necessary to capture the dynamics of your calcium signal.[10]

Experimental Protocols & Data

General Protocol for Cell Loading with this compound

This is a general guideline; optimization for specific cell types is recommended.[4][5]

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 2-5 mM.[4] Aliquot and store at -20°C or -80°C, protected from light.[8]

  • Prepare Loading Solution: On the day of the experiment, thaw a stock solution aliquot. Prepare a working solution of 2-20 µM this compound in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺).[4] For most cell lines, a final concentration of 4-5 µM is recommended.[4][5] To aid solubilization, 0.02% - 0.04% Pluronic® F-127 can be included.[9]

  • Cell Loading: Replace the cell culture medium with the loading solution. Incubate at 37°C for 30-60 minutes.[4] For some cell types, incubation at room temperature may reduce dye compartmentalization.

  • Wash: After incubation, remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed buffer to remove any extracellular dye.[4]

  • De-esterification: Incubate the cells in fresh buffer for an additional 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging: You are now ready to begin your calcium imaging experiment.

Positive Control Protocol
  • After successfully loading cells with this compound, establish a baseline fluorescence recording for 1-2 minutes.

  • Add a known calcium mobilizing agent and continue recording.

    • For Ionomycin: Add to a final concentration of 1-5 µM.[7] This should elicit a rapid and large increase in fluorescence.

    • For Thapsigargin: Add to a final concentration of 1-10 µM.[10][11][12] This will cause a slower, more sustained rise in fluorescence.

Quantitative Data Summary
ParameterRecommended RangeNotes
Stock Solution Concentration 2-5 mM in anhydrous DMSOAliquot and store at -20°C or -80°C, protected from light and moisture.[4][8]
Final Loading Concentration 2-20 µM (typically 4-5 µM)Needs to be optimized for your specific cell type.[4][5]
Pluronic® F-127 Concentration 0.02% - 0.04%Aids in dye solubilization and loading efficiency.[9]
Probenecid Concentration 0.5 - 1 mMReduces leakage of the de-esterified dye from the cell.[4]
Loading Temperature 37°C or Room TemperatureRoom temperature may reduce compartmentalization in some cell types.
Loading Time 30-60 minutesMay be extended for some cell lines to improve signal.[4]
Ionomycin (Positive Control) 1-5 µMInduces a maximal calcium response.[7]
Thapsigargin (Positive Control) 1-10 µMInduces release of calcium from intracellular stores.[10][11][12]
Fluorescence Increase ~14-foldUpon saturation with Ca²⁺.

Visualizations

Signaling Pathway and Dye Mechanism

G Mechanism of this compound Action cluster_cell Intracellular Space (Cytosol) Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Binds OGB1AM This compound OGB1 Oregon-BAPTA Green 1 (Active Form) OGB1AM->OGB1 4. Enters cell & cleaved by Esterases Ca_channel Ca²⁺ Channel Receptor->Ca_channel 2. Opens ER Endoplasmic Reticulum (ER) [High Ca²⁺] Receptor->ER 2. Signals Release Ca_ion Ca²⁺ Ca_channel->Ca_ion 3. Influx ER->Ca_ion 3. Release Esterases Esterases Ca_OGB1 Ca²⁺-Bound OGB1 (Fluorescent) OGB1->Ca_OGB1 5. Binds Ca²⁺ Ca_ion->OGB1 G Experimental Workflow for Calcium Imaging Start Start Prepare_Cells 1. Plate and Culture Cells Start->Prepare_Cells Prepare_Reagents 2. Prepare Dye Loading Solution Prepare_Cells->Prepare_Reagents Load_Dye 3. Incubate Cells with OGB-1AM Prepare_Reagents->Load_Dye Wash 4. Wash to Remove Extracellular Dye Load_Dye->Wash Deesterify 5. Allow for Dye De-esterification Wash->Deesterify Image_Baseline 6. Acquire Baseline Fluorescence Deesterify->Image_Baseline Add_Stimulus 7. Add Experimental Stimulus Image_Baseline->Add_Stimulus Image_Response 8. Record Fluorescence Changes Add_Stimulus->Image_Response Positive_Control 9. Add Positive Control (e.g., Ionomycin) Image_Response->Positive_Control Analyze_Data 10. Analyze Data (e.g., ΔF/F₀) Positive_Control->Analyze_Data End End Analyze_Data->End G Troubleshooting this compound Experiments Start No response to stimulus Check_Basal Is there basal fluorescence? Start->Check_Basal No_Fluorescence Problem: No Dye Loading Check_Basal->No_Fluorescence No Yes_Fluorescence Basal fluorescence is present Check_Basal->Yes_Fluorescence Yes Check_Loading Review Loading Protocol: - Dye prep (anhydrous DMSO) - Concentration & time - Cell health - Serum-free buffer No_Fluorescence->Check_Loading Check_Positive_Control Does a positive control (e.g., Ionomycin) work? Yes_Fluorescence->Check_Positive_Control No_Response_PC Problem: Dye is non-responsive Check_Positive_Control->No_Response_PC No Yes_Response_PC Problem: Issue with stimulus/cell signaling Check_Positive_Control->Yes_Response_PC Yes Check_Dye_Health Check: - Dye age/storage (hydrolysis) - Incomplete de-esterification - Photobleaching No_Response_PC->Check_Dye_Health Check_Stimulus Check: - Stimulus activity/concentration - Receptor desensitization - Dye extrusion (use Probenecid) - Ca²⁺ in imaging buffer Yes_Response_PC->Check_Stimulus

References

improving Oregon-BAPTA Green 1AM fluorescence signal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oregon Green 488 BAPTA-1, AM (OGB-1 AM). This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and achieve robust fluorescence signals for intracellular calcium imaging.

Frequently Asked Questions (FAQs)

Q1: What is Oregon Green BAPTA-1 AM and how does it work?

Oregon Green BAPTA-1 AM is a high-affinity, cell-permeant fluorescent indicator used to measure intracellular calcium concentrations.[1][2][3] The acetoxymethyl (AM) ester group makes the molecule lipophilic, allowing it to cross the cell membrane. Once inside the cell, cytosolic esterases cleave the AM esters, trapping the now membrane-impermeant Oregon Green BAPTA-1 dye. Upon binding to free calcium ions (Ca²⁺), the dye exhibits a significant increase in fluorescence intensity (approximately 14-fold), which can be measured to determine intracellular calcium levels.[4][5][6]

Q2: What are the optimal excitation and emission wavelengths for Oregon Green BAPTA-1?

The spectral properties of Oregon Green BAPTA-1 are compatible with standard FITC/GFP filter sets. The approximate excitation and emission maxima are:

  • Excitation: 494 nm[6][7]

  • Emission: 523 nm[6][7] For practical purposes, excitation is often performed using the 488 nm laser line.[5][8]

Q3: What is the role of Pluronic® F-127 in the loading protocol?

Pluronic® F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble OGB-1 AM in the aqueous loading buffer.[8][9] This prevents dye aggregation and facilitates a more uniform loading of cells, ultimately leading to a better signal-to-noise ratio.[10][11]

Q4: Why is probenecid (B1678239) sometimes recommended for use with OGB-1 AM?

Probenecid is an inhibitor of organic anion transporters (OATs).[12][13] After the AM ester is cleaved, the resulting OGB-1 is negatively charged. In some cell types, these OATs can actively extrude the dye from the cell, leading to a progressive loss of fluorescence signal over time.[12][13][14] Probenecid blocks these transporters, improving the intracellular retention of the dye and ensuring a more stable signal for longer-term experiments.[8][12] However, it's important to note that probenecid can have off-target effects and may alter cellular physiology.[12][15]

Q5: How does Oregon Green BAPTA-1 compare to other green fluorescent calcium indicators like Fluo-4?

Both OGB-1 and Fluo-4 are popular green fluorescent calcium indicators. Key differences include their resting fluorescence and dynamic range. OGB-1 has a moderate baseline fluorescence in Ca²⁺-free conditions, which can make it easier to visualize resting cells.[5] Fluo-4, on the other hand, has a very dim baseline fluorescence and exhibits a much larger fluorescence increase upon calcium binding (over 100-fold compared to OGB-1's ~14-fold).[4] This larger dynamic range can be advantageous for detecting small or rapid changes in calcium concentration, especially in systems with high background fluorescence.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low/No Fluorescence Signal 1. Inefficient Dye Loading: - Suboptimal dye concentration. - Insufficient incubation time or temperature. - Poor dye solubility. - Presence of serum in loading buffer.- Optimize Dye Concentration: Empirically determine the optimal OGB-1 AM concentration, typically in the range of 1-10 µM.[8][9]- Adjust Incubation: Increase incubation time (e.g., 60-90 minutes) or ensure incubation is at 37°C.[8]- Ensure Proper Dissolving: Use high-quality, anhydrous DMSO for the stock solution. Ensure adequate mixing with Pluronic® F-127 in the final working solution.[8][9]- Load in Serum-Free Medium: Serum esterases can cleave the AM esters extracellularly. Load cells in a serum-free buffer like Hanks' Balanced Salt Solution (HBSS).[8]
2. Incomplete De-esterification: - Insufficient esterase activity in cells. - Cells are unhealthy or dead.- Allow Time for De-esterification: After loading, incubate cells in fresh, dye-free buffer for at least 30 minutes at room temperature or 37°C to allow for complete cleavage of the AM esters.- Check Cell Viability: Use a viability stain (e.g., Trypan Blue) to ensure a healthy cell population before the experiment.
3. Dye Extrusion: - Active transport of the dye out of the cells by organic anion transporters.- Use Probenecid: Add probenecid (typically 0.5-2.5 mM) to the loading and imaging buffers to inhibit anion transporters.[8][16]
High Background Fluorescence 1. Incomplete Washout: - Residual extracellular or membrane-bound dye.- Thorough Washing: Wash cells 2-3 times with fresh, dye-free buffer after loading to remove extracellular dye.
2. Dye Compartmentalization: - Accumulation of dye in organelles like mitochondria.- Lower Loading Temperature: Try loading at a lower temperature (e.g., room temperature or 4°C) to reduce active transport into organelles.[17]- Reduce Loading Concentration/Time: Use the lowest effective dye concentration and incubation time.
Phototoxicity/Photobleaching 1. Excessive Light Exposure: - High laser power or prolonged exposure during imaging.- Minimize Light Exposure: Use the lowest possible laser power that provides an adequate signal. Reduce the frequency and duration of image acquisition.[14]- Use Antifade Reagents: If imaging fixed cells or for certain applications, consider using an antifade mounting medium.
Heterogeneous Cell Staining 1. Uneven Dye Distribution: - Inadequate mixing of the loading solution. - Cell clumping.- Ensure Homogeneous Loading Solution: Vortex the OGB-1 AM/Pluronic® F-127 mixture well before adding to the buffer.[18]- Maintain Monolayer Culture: Ensure cells are plated at an appropriate density to avoid clumping.

Experimental Protocols

Standard Protocol for Loading Adherent Cells with OGB-1 AM

This protocol provides a general guideline and should be optimized for specific cell types and experimental conditions.

Materials:

  • Oregon Green BAPTA-1, AM (OGB-1 AM)

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127, 20% solution in DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Probenecid (optional)

Procedure:

  • Prepare Stock Solutions:

    • OGB-1 AM Stock (2-5 mM): Dissolve OGB-1 AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[8][9]

    • Probenecid Stock (250 mM, optional): Prepare in a suitable buffer or as per manufacturer's instructions.

  • Prepare Loading Buffer (Working Solution):

    • For a final concentration of 5 µM OGB-1 AM:

    • In a microfuge tube, add the required volume of OGB-1 AM stock solution.

    • Add an equal volume of 20% Pluronic® F-127 solution (e.g., for 1 µL of OGB-1 AM stock, add 1 µL of Pluronic® F-127).

    • Vortex thoroughly to mix.

    • Dilute this mixture into the desired volume of pre-warmed (37°C) HBSS to achieve the final working concentration. The final Pluronic® F-127 concentration is typically 0.02-0.04%.[9]

    • If using probenecid, add it to the loading buffer at the desired final concentration (e.g., 1 mM).

  • Cell Loading:

    • Plate cells on a suitable imaging dish or plate and grow to the desired confluency.

    • Remove the culture medium and wash the cells once with pre-warmed HBSS.

    • Add the OGB-1 AM loading buffer to the cells.

    • Incubate for 30-60 minutes at 37°C.[8] Incubation times may need to be optimized for different cell types.

  • Wash and De-esterification:

    • Remove the loading buffer and wash the cells 2-3 times with fresh, pre-warmed HBSS to remove extracellular dye.

    • Add fresh HBSS (containing probenecid, if used) and incubate for an additional 30 minutes at room temperature or 37°C to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging:

    • Proceed with fluorescence imaging using appropriate filters (Ex/Em ≈ 494/523 nm).

Signaling Pathways & Workflows

OGB1_Mechanism cluster_outside Extracellular Space cluster_inside Cytosol OGB1_AM_ext OGB-1 AM (Lipophilic) OGB1_AM_int OGB-1 AM OGB1_AM_ext->OGB1_AM_int Passive Diffusion OGB1 OGB-1 (Hydrophilic, Low Fluorescence) OGB1_AM_int->OGB1 Cleavage of AM esters Esterases Cytosolic Esterases Esterases->OGB1_AM_int Ca Ca²⁺ OGB1_Ca OGB-1-Ca²⁺ Complex (High Fluorescence) OGB1Ca OGB1Ca OGB1Ca->OGB1_Ca Binding

Caption: Mechanism of OGB-1 AM action in cells.

Troubleshooting_Workflow Start Start: Low Fluorescence Signal CheckLoading Check Loading Protocol (Concentration, Time, Temp) Start->CheckLoading CheckWash Check Wash Steps & De-esterification Time CheckLoading->CheckWash If loading is optimal ResultOK Signal Improved CheckLoading->ResultOK If protocol adjusted UseProbenecid Add Probenecid to Buffer CheckWash->UseProbenecid If washing is sufficient CheckWash->ResultOK If steps improved CheckHealth Assess Cell Viability UseProbenecid->CheckHealth If signal still low UseProbenecid->ResultOK If dye retained CheckHealth->ResultOK If cells are healthy ResultBad Signal Still Low CheckHealth->ResultBad If cells are unhealthy

Caption: Troubleshooting workflow for low OGB-1 AM signal.

References

Technical Support Center: Oregon-BAPTA Green 1AM Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Oregon-BAPTA Green 1AM (OGB-1 AM) for calcium imaging.

Frequently Asked Questions (FAQs)

Q1: What is this compound (OGB-1 AM) and how does it work?

A1: Oregon-BAPTA Green 1, acetoxymethyl ester (OGB-1 AM) is a high-affinity, single-wavelength fluorescent indicator used for measuring intracellular calcium concentrations. The AM ester group makes the molecule cell-permeant, allowing it to be loaded into live cells. Once inside the cell, cellular esterases cleave the AM group, trapping the active indicator (OGB-1) in the cytosol. Upon binding to calcium ions (Ca²⁺), the fluorescence intensity of OGB-1 increases significantly (approximately 14-fold), allowing for the visualization of changes in intracellular calcium levels.[1]

Q2: What are the excitation and emission wavelengths for OGB-1?

A2: The approximate excitation maximum for OGB-1 is 494 nm, and its emission maximum is 523 nm, making it compatible with standard fluorescein (B123965) (FITC) filter sets.

Q3: How does OGB-1 AM compare to other green fluorescent calcium indicators?

A3: OGB-1 has been a widely used calcium indicator known for its good signal-to-noise ratio and ability to detect single action potentials.[2] However, newer indicators like Cal-520 may offer advantages in terms of intracellular retention and signal-to-noise ratio. The choice of indicator often depends on the specific experimental requirements, such as the desired affinity for calcium and kinetic properties.

Q4: Can OGB-1 be used for quantitative calcium measurements?

A4: While OGB-1 is a single-wavelength indicator, which can be challenging for quantitative measurements due to its dependence on dye concentration, techniques like fluorescence lifetime imaging microscopy (FLIM) can be employed to adapt it for ratiometric and quantitative imaging of cellular calcium.[3][4]

Troubleshooting Guides

Issue 1: Low Signal-to-Noise Ratio (S/N)

A low signal-to-noise ratio can manifest as dim fluorescence, high background, and difficulty in detecting calcium transients.

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Dye Loading Increase the final concentration of OGB-1 AM during loading (typically in the range of 1-10 µM).Brighter cellular fluorescence and more pronounced calcium transients.
Extend the incubation time (e.g., from 30 minutes to 60 minutes).Increased intracellular concentration of the de-esterified indicator.
Optimize the concentration of Pluronic F-127 (typically 0.02-0.1%) to improve dye solubility and cell loading.[5]Enhanced dye uptake and more uniform staining.
Incomplete De-esterification Allow for a longer de-esterification period (e.g., 30 minutes) at room temperature or 37°C after loading and before imaging.Increased responsiveness of the indicator to calcium changes.
High Background Fluorescence Ensure complete removal of extracellular dye by washing cells 2-3 times with fresh buffer after loading.Reduced background signal and improved contrast.
Use a buffer containing a probenecid (B1678239) (an anion-exchange pump inhibitor) to reduce dye leakage from the cells.Better retention of the indicator inside the cells, leading to a more stable signal.
Inappropriate Imaging Settings Optimize microscope settings, including excitation intensity, exposure time, and detector gain.A stronger signal without excessive photobleaching or phototoxicity.
Issue 2: Uneven or Patchy Staining

This artifact presents as inconsistent fluorescence intensity across the cell population or within a single cell.

Potential Cause Troubleshooting Step Expected Outcome
Poor Dye Solubility Ensure OGB-1 AM is fully dissolved in high-quality, anhydrous DMSO before preparing the final loading solution.A homogenous loading solution leading to more uniform staining.
Optimize the concentration of Pluronic F-127 to aid in the dispersion of the dye in the aqueous loading buffer.[5]Prevents dye aggregation and promotes even loading.
Cell Health Issues Ensure cells are healthy and not overly confluent before loading.Healthy cells will load the dye more consistently.
Inadequate Mixing Gently agitate the loading solution during incubation to ensure even distribution of the dye.Uniform exposure of all cells to the indicator.
Issue 3: Phototoxicity and Photobleaching

These related artifacts result from excessive light exposure, leading to cell damage and a decrease in fluorescence signal over time.[6][7][8][9]

Potential Cause Troubleshooting Step Expected Outcome
High Excitation Light Intensity Reduce the intensity of the excitation light to the minimum level required for adequate signal detection.Minimized phototoxicity and photobleaching, allowing for longer imaging sessions.
Prolonged Exposure Time Decrease the exposure time per frame and/or the frequency of image acquisition.Reduced cumulative light exposure to the sample.
Oxygen Radicals Consider adding an antioxidant, such as Trolox, to the imaging medium to quench reactive oxygen species.Reduced phototoxic effects on the cells.
Issue 4: Dye Compartmentalization

This occurs when the indicator is not localized in the cytosol but instead accumulates in organelles like mitochondria or the nucleus.[10][11][12][13][14]

Potential Cause Troubleshooting Step Expected Outcome
Incomplete De-esterification Optimize loading conditions (temperature and time) to ensure complete cleavage of the AM ester group by cytosolic esterases.The charged, de-esterified form of the dye is better retained in the cytosol.
Cellular Stress Ensure cells are healthy and not under stress, as this can affect organelle membrane potential and lead to dye sequestration.Uniform cytosolic distribution of the indicator.
Lower Loading Temperature Try loading the cells at a lower temperature (e.g., room temperature instead of 37°C) to slow down organelle uptake.Reduced accumulation of the dye in non-cytosolic compartments.

Experimental Protocols

Protocol 1: OGB-1 AM Loading in Cultured Cells
  • Prepare Stock Solution: Dissolve OGB-1 AM in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.

  • Prepare Loading Solution: On the day of the experiment, dilute the OGB-1 AM stock solution in a physiological buffer (e.g., HBSS or DMEM) to a final working concentration of 1-10 µM. To aid in solubilization, first mix the OGB-1 AM stock with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before diluting in the final buffer.

  • Cell Preparation: Plate cells on a suitable imaging dish or coverslip and allow them to adhere.

  • Dye Loading: Replace the culture medium with the loading solution and incubate the cells for 15-60 minutes at 37°C or room temperature. The optimal time and temperature should be determined empirically.

  • Wash: After incubation, wash the cells 2-3 times with fresh, pre-warmed buffer to remove extracellular dye.

  • De-esterification: Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging: Proceed with fluorescence imaging using appropriate filter sets (Excitation/Emission: ~494/523 nm).

Protocol 2: OGB-1 AM Bulk Loading in Brain Slices
  • Prepare Stock Solution: Prepare a 1-5 mM stock solution of OGB-1 AM in anhydrous DMSO.

  • Prepare Loading Solution: Dilute the OGB-1 AM stock solution in artificial cerebrospinal fluid (aCSF) to a final concentration of 5-10 µM. Add Pluronic F-127 to a final concentration of 0.05-0.1% to aid in solubilization.

  • Slice Preparation: Prepare acute brain slices (200-400 µm thick) using a vibratome in ice-cold, oxygenated aCSF.

  • Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.

  • Dye Loading: Transfer the slices to a small chamber containing the loading solution and incubate for 30-60 minutes at 37°C, ensuring continuous oxygenation.

  • Wash: After loading, transfer the slices back to regular aCSF and allow them to wash for at least 30 minutes before imaging.

  • Imaging: Transfer a slice to the recording chamber of the microscope and perfuse with oxygenated aCSF. Proceed with imaging.

Visualizations

Troubleshooting_Workflow Start Start Imaging Problem Problem Encountered? Start->Problem Low_SN Low Signal-to-Noise Problem->Low_SN Yes Uneven_Staining Uneven Staining Problem->Uneven_Staining Yes Phototoxicity Phototoxicity/ Photobleaching Problem->Phototoxicity Yes Compartmentalization Compartmentalization Problem->Compartmentalization Yes End Successful Imaging Problem->End No Check_Loading Optimize Loading Protocol: - Increase [Dye] - Extend Incubation - Optimize Pluronic F-127 Low_SN->Check_Loading Check_Deesterification Ensure Complete De-esterification Low_SN->Check_Deesterification Check_Wash Improve Washing Steps & Consider Probenecid Low_SN->Check_Wash Check_Imaging_Settings Adjust Microscope Settings: - Excitation Intensity - Exposure Time - Gain Low_SN->Check_Imaging_Settings Check_Solubility Improve Dye Solubility: - High-quality DMSO - Optimize Pluronic F-127 Uneven_Staining->Check_Solubility Check_Cell_Health Verify Cell Health & Confluency Uneven_Staining->Check_Cell_Health Reduce_Light Reduce Light Exposure: - Lower Excitation Intensity - Shorter Exposure - Add Antioxidants Phototoxicity->Reduce_Light Compartmentalization->Check_Deesterification Optimize_Loading_Temp Optimize Loading Temperature Compartmentalization->Optimize_Loading_Temp Check_Loading->Problem Check_Deesterification->Problem Check_Wash->Problem Check_Imaging_Settings->Problem Check_Solubility->Problem Check_Cell_Health->Problem Reduce_Light->Problem Optimize_Loading_Temp->Problem

Caption: A troubleshooting workflow for common issues in OGB-1 AM imaging.

Astrocyte_Calcium_Signaling cluster_neuron Presynaptic Neuron cluster_astrocyte Astrocyte Glutamate (B1630785) Glutamate mGluR mGluR Glutamate->mGluR binds PLC PLC mGluR->PLC activates IP3 IP3 PLC->IP3 produces IP3R IP3 Receptor IP3->IP3R binds to ER Endoplasmic Reticulum (ER) (Ca²⁺ Store) Ca_cytosol Increased Cytosolic Ca²⁺ ER->Ca_cytosol releases Ca²⁺ IP3R->ER on

Caption: Astrocyte calcium signaling cascade initiated by neuronal glutamate release.[15][16][17][18]

Neuron_Calcium_Signaling AP Action Potential Depolarization Membrane Depolarization AP->Depolarization VGCC Voltage-Gated Ca²⁺ Channels (VGCCs) Depolarization->VGCC opens Ca_influx Ca²⁺ Influx VGCC->Ca_influx Ca_cytosol Increased Cytosolic Ca²⁺ Ca_influx->Ca_cytosol Neurotransmitter_Release Neurotransmitter Release Ca_cytosol->Neurotransmitter_Release triggers

Caption: A simplified diagram of neuronal calcium signaling leading to neurotransmitter release.[19][20][21]

References

effect of temperature on Oregon-BAPTA Green 1AM loading and signal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Oregon Green BAPTA-1 AM (OGB-1 AM). The content focuses on the critical role of temperature in the loading process and its impact on the final fluorescent signal.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for loading Oregon Green BAPTA-1 AM into cells?

The most commonly recommended and utilized temperature for loading OGB-1 AM into live cells is 37°C for a duration of 30 to 60 minutes.[1] This temperature facilitates efficient passive diffusion of the AM ester across the cell membrane and promotes the activity of intracellular esterases, which are necessary to cleave the AM group and trap the active indicator in the cytosol.

Q2: Can I load cells with OGB-1 AM at room temperature?

Yes, loading at room temperature (typically 20-25°C) is a viable alternative, though it may require a longer incubation time to achieve a comparable intracellular concentration of the dye. One protocol suggests incubating the dye-loading plate at room temperature for 30 minutes. The efficiency of both membrane permeation and enzymatic de-esterification will be reduced at lower temperatures.

Q3: Are there any advantages to loading OGB-1 AM at a lower temperature, such as 4°C?

Some studies have employed a low-temperature loading protocol, for instance, incubating cells with OGB-1 AM at 4°C for an extended period (e.g., 3 hours), followed by a warming step (e.g., 2 hours at 26°C) to activate the esterases.[2] The primary proposed advantage of this method is the potential reduction of dye compartmentalization into organelles.[2] However, this significantly increases the complexity and duration of the protocol.

Q4: How does temperature affect the de-esterification of OGB-1 AM?

The cleavage of the acetoxymethyl (AM) ester group from the OGB-1 molecule is an enzymatic process catalyzed by intracellular esterases. Like most enzymatic reactions, the rate of this cleavage is temperature-dependent. At 37°C, esterase activity is generally optimal, leading to efficient trapping of the active, calcium-sensitive form of the dye within the cell. At lower temperatures, this process is significantly slower.

Q5: Does the fluorescence signal of the active OGB-1 indicator depend on temperature?

The fluorescence lifetime of the active, calcium-bound Oregon Green BAPTA-1 is reported to be unaffected by physiological changes in temperature.[3] However, the overall signal intensity in an experiment is critically dependent on the initial loading and de-esterification efficiency, which are temperature-sensitive processes.

Troubleshooting Guide

Issue 1: Weak or No Fluorescence Signal

Potential Cause Troubleshooting Steps
Suboptimal Loading Temperature Ensure your incubation is performed at 37°C for 30-60 minutes for most cell types. If loading at room temperature, consider extending the incubation time.
Incomplete De-esterification After loading, allow for a de-esterification period of at least 30 minutes at 37°C in a dye-free medium to ensure the AM esters are fully cleaved.
Low Dye Concentration The optimal concentration of OGB-1 AM should be determined empirically for your specific cell type, typically in the range of 2-20 µM.[1]
Dye Extrusion Some cell types actively pump out the dye. Consider adding probenecid (B1678239) to your loading and imaging buffers to inhibit organic anion transporters.

Issue 2: High Background Fluorescence

Potential Cause Troubleshooting Steps
Extracellular Dye Residue Thoroughly wash the cells with a dye-free buffer after the loading incubation to remove any remaining extracellular OGB-1 AM.
Incomplete De-esterification Incomplete cleavage can lead to poorly localized fluorescence. Ensure adequate de-esterification time at an appropriate temperature (e.g., 37°C).
Dye Compartmentalization If the signal appears punctate or localized to specific organelles, consider a lower loading temperature (e.g., room temperature or 4°C) to potentially reduce sequestration into organelles.
Cell Death/Damage High dye concentrations or prolonged exposure can be cytotoxic. Optimize the dye concentration and incubation time. Perform a viability assay to check for cytotoxicity.

Quantitative Data Summary

Direct quantitative comparisons of OGB-1 AM loading at different temperatures are not extensively available in the literature. The following table summarizes the expected outcomes based on established protocols and qualitative observations.

Parameter4°CRoom Temperature (20-25°C)37°C
Membrane Permeation Rate Very SlowModerateOptimal
Esterase Activity NegligibleReducedOptimal
Recommended Incubation Time ≥ 3 hours (followed by warming)30 - 90 minutes30 - 60 minutes
Relative Signal Intensity Potentially lower without extended incubationModerate to HighHigh
Risk of Compartmentalization Potentially ReducedModerateHigher

Experimental Protocols

Standard Loading Protocol (37°C)
  • Prepare OGB-1 AM Stock Solution: Dissolve OGB-1 AM in high-quality, anhydrous DMSO to a stock concentration of 2 to 5 mM.

  • Prepare Working Solution: On the day of the experiment, dilute the OGB-1 AM stock solution in a physiological buffer (e.g., Hanks and Hepes buffer) to a final working concentration of 2-20 µM. For many cell lines, a final concentration of 4-5 µM is a good starting point.[1] To aid in solubilization, 0.04% Pluronic® F-127 can be included in the working solution.[1]

  • Cell Loading: Replace the cell culture medium with the OGB-1 AM working solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a cell incubator.[1]

  • Wash: Remove the loading solution and wash the cells 2-3 times with a warm (37°C) physiological buffer to remove extracellular dye.

  • De-esterification: Incubate the cells in the physiological buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye.

  • Imaging: Proceed with fluorescence imaging.

Low-Temperature Loading Protocol
  • Prepare Solutions: Prepare OGB-1 AM stock and working solutions as described in the standard protocol.

  • Cell Loading: Replace the cell culture medium with the OGB-1 AM working solution.

  • Low-Temperature Incubation: Incubate the cells for 3 hours at 4°C.[2]

  • Wash: Gently wash the cells with a cold physiological buffer to remove extracellular dye.

  • De-esterification (Warming Step): Replace the cold buffer with a warm (e.g., 26°C or 37°C) physiological buffer and incubate for 2 hours to allow for enzymatic cleavage of the AM ester.[2]

  • Imaging: Proceed with fluorescence imaging.

Visualizations

OGB1_Loading_Pathway OGB1_AM OGB-1 AM (Extracellular) Membrane Cell Membrane OGB1_AM->Membrane Passive Diffusion (Temp. Dependent) OGB1_AM_Intra OGB-1 AM (Intracellular) Membrane->OGB1_AM_Intra OGB1_Active Active OGB-1 (Ca²⁺ Sensitive) OGB1_AM_Intra->OGB1_Active Cleavage of AM Group Esterases Intracellular Esterases Esterases->OGB1_AM_Intra Catalyzes (Temp. Dependent)

Caption: OGB-1 AM loading and activation pathway.

Troubleshooting_Workflow Start Start: Signal Issue WeakSignal Weak or No Signal? Start->WeakSignal HighBg High Background? WeakSignal->HighBg No CheckTemp Verify 37°C Incubation WeakSignal->CheckTemp Yes CheckWash Improve Washing Steps HighBg->CheckWash Yes End Signal Optimized HighBg->End No ExtendInc Extend Incubation Time CheckTemp->ExtendInc CheckConc Optimize Dye Concentration ExtendInc->CheckConc CheckConc->End CheckDeEster Ensure Complete De-esterification CheckWash->CheckDeEster ConsiderLowTemp Try Lower Temp Loading CheckDeEster->ConsiderLowTemp ConsiderLowTemp->End

Caption: Troubleshooting workflow for OGB-1 AM signal issues.

Temp_Effect_Relationship Temp Temperature Permeation Membrane Permeation Temp->Permeation + Esterase Esterase Activity Temp->Esterase + Compartment Compartmentalization Temp->Compartment + (potential) Loading Loading Efficiency Permeation->Loading + Esterase->Loading + Signal Signal Intensity Loading->Signal + Compartment->Signal - (quality)

Caption: Conceptual relationship of temperature and experimental factors.

References

Validation & Comparative

Oregon Green BAPTA-1 AM vs. Fluo-4 AM: A Comparative Guide for Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the world of intracellular calcium imaging, the choice of fluorescent indicator is a critical decision that can significantly impact experimental outcomes. Among the plethora of available green fluorescent calcium indicators, Oregon Green BAPTA-1 AM (OGB-1) and Fluo-4 AM have long been two of the most widely utilized probes. This guide provides an objective comparison of their performance characteristics, supported by experimental data, to aid in the selection of the optimal dye for your specific research needs.

Performance Characteristics at a Glance

A summary of the key quantitative properties of OGB-1 and Fluo-4 is presented in the table below. These parameters are crucial in determining the suitability of a dye for a particular application, influencing factors such as the brightness of the signal, the sensitivity to calcium concentration changes, and the overall signal-to-noise ratio.

PropertyOregon Green BAPTA-1 AM (OGB-1)Fluo-4 AMReference
Dissociation Constant (Kd) for Ca2+ ~170 nM~345 nM[1][2]
Excitation Maximum (Ca2+-bound) ~494 nm~494 nm[3]
Emission Maximum (Ca2+-bound) ~523 nm~516 nm[4]
Fluorescence Enhancement upon Ca2+ Binding ~14-fold>100-fold[5]
Quantum Yield (Ca2+-saturated) ~0.75Not explicitly stated, but Fluo-4 is noted to be brighter than Fluo-3[3]

In-Depth Comparison

Sensitivity to Calcium (Kd): OGB-1 exhibits a higher affinity for calcium ions with a lower dissociation constant (Kd) of approximately 170 nM, compared to Fluo-4's Kd of about 345 nM.[1][2] This higher affinity makes OGB-1 more sensitive to smaller, resting levels of intracellular calcium and subtle fluctuations. In contrast, Fluo-4, with its lower affinity, is well-suited for detecting larger and more rapid calcium transients that might saturate a higher-affinity indicator.

Dynamic Range and Signal-to-Background Ratio: A significant advantage of Fluo-4 is its substantially larger dynamic range. It demonstrates a greater than 100-fold increase in fluorescence intensity upon binding to calcium, whereas OGB-1 shows a more modest ~14-fold increase.[5] This superior fluorescence enhancement of Fluo-4 often translates to a higher signal-to-background ratio, making it an excellent choice for high-throughput screening and for detecting robust calcium signals with high clarity.

Brightness: While both dyes are excited efficiently by the 488 nm argon-ion laser line, Fluo-4 is generally considered to be brighter than OGB-1 upon calcium binding.[4][6] This is a consequence of both its high extinction coefficient and quantum yield in the calcium-bound state. The increased brightness of Fluo-4 allows for the use of lower dye concentrations, which can reduce potential cytotoxicity and compartmentalization artifacts.

Applications: The choice between OGB-1 and Fluo-4 often depends on the specific biological question being addressed. OGB-1's higher affinity makes it a good candidate for studies focusing on baseline calcium levels and small, localized calcium signals.[1][2] Fluo-4's large dynamic range and brightness are advantageous for applications involving the detection of large, transient calcium spikes, such as those seen in response to agonist stimulation in drug discovery assays.[7]

Signaling Pathway and Experimental Workflow

To visualize the context in which these indicators are used, the following diagrams illustrate a typical intracellular calcium signaling pathway and a general experimental workflow for calcium imaging using these cell-permeant dyes.

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R 4. Binding Ca_cyto Cytosolic Ca2+ IP3R->Ca_cyto 5. Ca2+ Release Ca_ER Ca2+ Ca_ER->IP3R Downstream Downstream Cellular Responses Ca_cyto->Downstream 6. Activation Agonist Agonist Agonist->GPCR 1. Binding

Caption: Generalized IP3-mediated calcium signaling pathway.

G A Prepare Cell Culture B Prepare Dye Loading Solution (e.g., Fluo-4 AM in DMSO + Pluronic F-127) A->B C Load Cells with Dye (e.g., 30-60 min at 37°C) B->C D Wash to Remove Excess Dye C->D E Incubate for De-esterification (e.g., 30 min at room temperature) D->E F Acquire Baseline Fluorescence E->F G Add Stimulus (e.g., Agonist) F->G H Record Fluorescence Changes (Microscopy or Plate Reader) G->H I Data Analysis H->I

Caption: General experimental workflow for calcium imaging.

Experimental Protocols

Below are generalized protocols for loading cells with Oregon Green BAPTA-1 AM and Fluo-4 AM. It is important to note that optimal loading conditions can vary significantly between cell types and experimental setups, and therefore, these protocols should be considered as a starting point for optimization.

Oregon Green BAPTA-1 AM Loading Protocol
  • Prepare Stock Solution: Prepare a 1 to 5 mM stock solution of Oregon Green BAPTA-1 AM in anhydrous DMSO.

  • Prepare Loading Buffer: On the day of the experiment, dilute the stock solution into a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to a final concentration of 2-10 µM. To aid in dye solubilization and cell loading, Pluronic F-127 (0.02-0.04% final concentration) can be added to the loading buffer.

  • Cell Loading: Remove the cell culture medium and wash the cells once with the physiological buffer. Add the loading buffer containing OGB-1 AM to the cells and incubate for 30-60 minutes at 37°C.[8]

  • Wash: After incubation, remove the loading buffer and wash the cells 2-3 times with the physiological buffer to remove extracellular dye.

  • De-esterification: Incubate the cells for an additional 30 minutes at room temperature in the physiological buffer to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging: The cells are now ready for imaging. Acquire baseline fluorescence before adding the experimental stimulus and record the subsequent changes in fluorescence intensity.

Fluo-4 AM Loading Protocol
  • Prepare Stock Solution: Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.[9]

  • Prepare Loading Buffer: Dilute the Fluo-4 AM stock solution into a physiological buffer (e.g., HBSS with 20 mM HEPES) to a final working concentration of 1-5 µM.[4] The addition of Pluronic F-127 (0.04% final concentration) is recommended to facilitate dye loading.[7] For certain cell types that actively extrude the dye, an anion-exchange pump inhibitor like probenecid (B1678239) can be included in the loading and imaging buffers.[9]

  • Cell Loading: Replace the culture medium with the Fluo-4 AM loading solution and incubate the cells for 30-60 minutes at 37°C.[10] Some protocols suggest a subsequent incubation at room temperature for 15-30 minutes.[11]

  • Wash: Remove the loading solution and wash the cells once with the physiological buffer.

  • De-esterification and Imaging: Add fresh physiological buffer and proceed with the imaging experiment. Baseline fluorescence should be recorded before the application of a stimulus.

Conclusion

Both Oregon Green BAPTA-1 AM and Fluo-4 AM are powerful tools for investigating intracellular calcium dynamics. The choice between them hinges on the specific requirements of the experiment. OGB-1, with its higher calcium affinity, is well-suited for detailed studies of subtle calcium fluctuations around baseline levels. In contrast, Fluo-4, with its superior brightness and expansive dynamic range, excels in applications where large and rapid calcium signals are anticipated, making it a workhorse for high-throughput screening and robust signal detection. Careful consideration of the experimental goals and the inherent properties of each dye will enable researchers to make an informed decision and generate high-quality, reliable data.

References

A Head-to-Head Comparison: Oregon Green BAPTA-1 AM vs. GCaMP Calcium Indicators

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of cellular and neuroscience research, the precise measurement of intracellular calcium (Ca²⁺) dynamics is paramount to understanding a vast array of physiological processes, from neurotransmission to muscle contraction. Researchers primarily rely on two classes of fluorescent indicators to visualize these intricate Ca²⁺ signals: the traditional small-molecule BAPTA-based chemical dyes and the more recent genetically encoded calcium indicators (GECIs).

This guide provides a comprehensive comparison of a popular chemical dye, Oregon Green® 488 BAPTA-1 AM (OGB-1), and the versatile GCaMP family of GECIs. We will objectively compare their performance characteristics, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal tool for their specific experimental needs.

Mechanism of Action

Oregon Green BAPTA-1 (OGB-1) is a synthetic, single-wavelength indicator. It consists of a green fluorescent probe (Oregon Green™ 488) linked to a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelator.[1] In its acetoxymethyl (AM) ester form, OGB-1 is membrane-permeable and can be loaded into cells.[2] Inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the now membrane-impermeable active dye in the cytosol.[2][3] When Ca²⁺ ions bind to the BAPTA moiety, the dye undergoes a conformational change that dramatically increases its fluorescence quantum yield, resulting in a bright green signal. The fluorescence intensity of OGB-1 increases approximately 14-fold upon saturation with Ca²⁺.[4]

GCaMP is a fusion protein that integrates a circularly permuted enhanced green fluorescent protein (cpEGFP), the calcium-binding protein calmodulin (CaM), and the M13 peptide from myosin light-chain kinase.[5][6][7] When intracellular Ca²⁺ levels rise, calcium binds to the CaM domain. This triggers a conformational change that allows CaM to bind to the M13 peptide, which in turn alters the structure of the cpEGFP chromophore, increasing its brightness.[5][7] Unlike chemical dyes, GCaMP must be introduced into cells genetically, for instance, through transfection or viral transduction.[2][3] This allows for cell-type-specific expression and targeting to subcellular compartments.[2][8]

Core Performance Metrics: OGB-1 vs. GCaMP Variants

The choice between a chemical dye and a GECI often hinges on the specific requirements of the experiment, such as the desired temporal resolution, signal-to-noise ratio, and the need for cell-type-specific targeting. The following table summarizes key quantitative performance metrics for OGB-1 and several popular GCaMP variants.

Parameter Oregon Green BAPTA-1 (OGB-1) GCaMP6s GCaMP6f jGCaMP7f jGCaMP8f
Indicator Type Small Molecule Chemical DyeGenetically Encoded (GECI)Genetically Encoded (GECI)Genetically Encoded (GECI)Genetically Encoded (GECI)
Affinity (Kd for Ca²⁺) ~170 - 190 nM[9]~144 nM[10]~375 nM[10]~220 nM~230 nM
Dynamic Range (ΔF/F₀) ~14-fold[9]>10-fold[5]>10-fold[5]~25-50% faster decay than 6f[11]Higher than jGCaMP7f
Rise Time (t₁/₂ rise) Very Fast (Faster than GECIs)[12]~58 ms (B15284909) (1 AP)[11]~26 ms (1 AP)[11]~26 ms (1 AP)[11]~2 ms[13]
Decay Time (t₁/₂ decay) Very Fast (Faster than GECIs)[12]~455 ms (1 AP)[11]~140 ms (1 AP)[11]~265 ms (1 AP)[11]2.5x faster than jGCaMP7f[14]
Signal-to-Noise Ratio High[12]High; detects more active neurons than OGB-1[5]High; comparable to OGB-1[5]HighHigh
Photostability Moderate; prone to photobleaching[15]Moderate[3]Moderate[3]Improved over GCaMP6Improved over jGCaMP7
Cellular Delivery AM Ester Loading[2]Transfection, Viral Transduction[16]Transfection, Viral Transduction[16]Transfection, Viral TransductionTransfection, Viral Transduction
Targeting Specificity No; loads into most cells in a populationYes; promoter-driven expression[2][8]Yes; promoter-driven expression[2][8]Yes; promoter-driven expressionYes; promoter-driven expression
Toxicity / Cellular Burden Can be phototoxic at high concentrations[12]Low; overexpression can be an issue[3]Low; overexpression can be an issue[3]LowLow

Visualizing Calcium Signaling and Experimental Workflows

Diagrams created using Graphviz provide a clear visual representation of the signaling pathways and experimental steps involved in using OGB-1 and GCaMP.

G cluster_0 General Calcium Signaling Stimulus Stimulus Ca_Influx Ca²⁺ Influx / Release (ER, Extracellular) Stimulus->Ca_Influx Ca_Increase ↑ Cytosolic [Ca²⁺] Ca_Influx->Ca_Increase Indicator Fluorescent Indicator (OGB-1 or GCaMP) Ca_Increase->Indicator Binding Ca²⁺ Binding Indicator->Binding Ca²⁺ Fluorescence ↑ Fluorescence Binding->Fluorescence Microscope Detection via Fluorescence Microscopy Fluorescence->Microscope

Caption: Principle of fluorescent calcium indicator function.

G cluster_1 OGB-1 AM Loading Workflow Prepare_Stock Prepare OGB-1 AM Stock in DMSO Prepare_Working Dilute to Working Solution in Buffer (e.g., HHBS) + Pluronic® F-127 Prepare_Stock->Prepare_Working Incubate Incubate Cells with Working Solution (30-60 min at 37°C) Prepare_Working->Incubate Wash Wash Cells to Remove Excess Dye Incubate->Wash De_esterification Allow Time for Cytosolic De-esterification Wash->De_esterification Image Image Cells (Ex/Em ~494/523 nm) De_esterification->Image

Caption: Experimental workflow for OGB-1 AM loading.

G cluster_2 GCaMP Expression Workflow Vector Obtain GCaMP Plasmid or Viral Vector (AAV) Delivery Introduce into Cells via Transfection or Transduction Vector->Delivery Expression Incubate for Protein Expression (24-72+ hrs) Delivery->Expression Verify Verify Expression (Basal Fluorescence) Expression->Verify Image Image Cellular Activity (Ex/Em ~480/510 nm) Verify->Image

Caption: Experimental workflow for GCaMP expression.

Experimental Protocols

Key Experiment 1: Loading Cultured Cells with Oregon Green BAPTA-1 AM

This protocol is a general guideline for loading adherent cells in a 96-well plate format and can be adapted for other culture vessels.[17][18]

Materials:

  • Oregon Green™ 488 BAPTA-1, AM (e.g., Invitrogen O6807)[4]

  • High-quality, anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Pluronic® F-127, 20% solution in DMSO

  • Hanks' Balanced Salt Solution with HEPES (HHBS) or other appropriate physiological buffer

  • Probenecid (B1678239) (optional, to prevent dye leakage)

  • Adherent cells cultured on black-wall, clear-bottom microplates

Procedure:

  • Prepare Stock Solution: Prepare a 2 to 5 mM stock solution of OGB-1 AM in anhydrous DMSO.[17] Aliquot and store unused stock solution at -20°C or below, protected from light and moisture.[19]

  • Prepare Working Solution: On the day of the experiment, thaw a stock solution aliquot. Prepare a working solution of 2-20 µM OGB-1 AM in your buffer of choice (e.g., HHBS).[18] To aid in solubilization, add Pluronic® F-127 to a final concentration of 0.02-0.04%.[17][20] For a final in-well dye concentration of 4-5 µM, this is a good starting point.[17] If dye leakage is an issue, probenecid can be added to the working solution (e.g., 1-2 mM).

  • Cell Loading: Remove the cell culture medium from the wells. Add an equal volume of the OGB-1 AM working solution to each well.

  • Incubation: Incubate the plate at 37°C for 30 to 60 minutes.[17][18] The optimal time may vary between cell types.

  • Washing: After incubation, carefully remove the dye-loading solution and wash the cells 2-3 times with fresh HHBS or buffer to remove any extracellular dye.[17] If used, the final wash buffer can contain probenecid.

  • De-esterification: Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye within the cytoplasm.

  • Imaging: The cells are now ready for imaging. Use a fluorescence microscope, plate reader, or flow cytometer with standard FITC/GFP filter sets (Excitation ≈ 494 nm, Emission ≈ 523 nm).[17]

Key Experiment 2: GCaMP Expression in Neuronal Cells via AAV Transduction

This protocol provides a general method for expressing GCaMP in cultured or in vivo neurons using Adeno-Associated Virus (AAV), a common and effective delivery vehicle.[16]

Materials:

  • High-titer recombinant AAV (rAAV) encoding the desired GCaMP variant under a suitable promoter (e.g., AAV-Syn-GCaMP6s).[16]

  • Cultured neurons or target animal for in vivo injection.

  • For cultured cells: complete growth medium, transfection reagents (if using plasmids).

  • For in vivo: Stereotaxic apparatus, microinjection pump, and appropriate surgical tools.

Procedure (In Vitro Example):

  • Cell Preparation: Plate neurons at the desired density and allow them to adhere and mature according to your standard protocol.

  • Viral Transduction: Thaw the AAV-GCaMP viral stock. Dilute the virus in pre-warmed culture medium to the desired multiplicity of infection (MOI).

  • Incubation for Expression: Remove the existing medium from the neuronal culture and replace it with the virus-containing medium. Return the cells to the incubator (37°C, 5% CO₂). Allow the virus to infect and the GCaMP protein to express for a period ranging from 3 days to several weeks. Robust expression is often seen after 2-3 weeks for in vivo applications.[21]

  • Verification of Expression: Monitor the cells for basal green fluorescence using a fluorescence microscope. Healthy, expressing cells should show diffuse cytosolic fluorescence. Nuclear filling can be a sign of cytomorbidity.[21]

  • Imaging: Once expression levels are sufficient, the cells can be used for calcium imaging experiments. Stimulate the cells as required by your experimental design and record the fluorescence changes using a microscope equipped for time-lapse imaging with a GFP/FITC filter set.

Comparison of Advantages and Disadvantages

FeatureOregon Green BAPTA-1 AMGCaMP Indicators
Simplicity & Speed Advantage: Simple, rapid loading protocol (1-2 hours).[3] Ideal for acute experiments.Disadvantage: Requires genetic delivery and protein expression, which is a multi-day process.[3]
Kinetics Advantage: Generally exhibits faster on- and off-rates for Ca²⁺ binding, allowing for higher temporal resolution of fast signals like action potentials.[3][12]Disadvantage: Kinetics can be slower, which may lead to temporal smearing of very rapid Ca²⁺ transients.[3][10] However, newer "f" (fast) variants like GCaMP6f and jGCaMP8f have significantly improved kinetics.[5][14]
Cell-Type Specificity Disadvantage: Loads non-specifically into most cells in a mixed culture.[15]Advantage: Can be expressed in specific cell types using targeted promoters, enabling the study of defined neural circuits.[8][12]
Subcellular Targeting Disadvantage: Generally remains in the cytoplasm and can sometimes compartmentalize into organelles.[2]Advantage: Can be fused with targeting sequences to monitor Ca²⁺ in specific organelles like mitochondria or the endoplasmic reticulum.[2][8]
Long-Term Imaging Disadvantage: Signal can diminish over time due to dye leakage and phototoxicity. Not suitable for chronic, multi-day imaging.[12]Advantage: Stable protein expression allows for chronic, longitudinal imaging of the same cells over days or weeks in vivo.[12][16]
Signal-to-Noise Ratio High SNR, but dynamic range is more limited (~14-fold).[2][12]Modern variants (GCaMP6+) have excellent SNR and can detect neuronal activity that OGB-1 may miss.[5]
In Vivo Application Difficult to load in deep tissues and requires invasive delivery methods.Advantage: Ideal for in vivo imaging in behaving animals through the creation of transgenic lines or targeted viral injections.[12][16]

Conclusion: Making the Right Choice

The selection between Oregon Green BAPTA-1 AM and GCaMP indicators is fundamentally driven by the scientific question at hand.

Choose Oregon Green BAPTA-1 AM for:

  • Acute experiments in cell culture or brain slices.

  • High-throughput screening applications where speed and simplicity are crucial.[3]

  • Studies requiring the highest possible temporal resolution to resolve very fast Ca²⁺ dynamics.[12]

Choose GCaMP indicators for:

  • Chronic, longitudinal imaging of the same cells over extended periods.[12]

  • In vivo experiments in behaving animals to correlate neural activity with behavior.

  • Experiments requiring cell-type or subcellular compartment specificity.[2][8]

  • Detecting small numbers of action potentials or subtle Ca²⁺ signals, where the high sensitivity of modern GCaMPs is an advantage.[5]

While BAPTA-based dyes like OGB-1 offer simplicity and speed, the continuous evolution of genetically encoded indicators has revolutionized neuroscience. The GCaMP series, particularly the latest generations like jGCaMP7 and jGCaMP8, provides unparalleled sensitivity and targeting capabilities, making them the superior choice for dissecting the function of specific neural circuits in complex biological systems.[12][13]

References

Oregon-BAPTA Green 1AM vs. Cal-520: A Comparative Guide for Detecting Local Calcium Signals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection of localized intracellular calcium (Ca²⁺) signals is paramount to understanding a vast array of cellular processes, from neurotransmission to apoptosis. The choice of fluorescent indicator can significantly impact the quality and interpretation of experimental data. This guide provides an objective comparison of two widely used green fluorescent Ca²⁺ indicators, Oregon-BAPTA Green 1AM (OGB-1) and Cal-520, with a focus on their performance in resolving local Ca²⁺ events.

This comparison draws upon experimental data to highlight the key performance differences between these two dyes, offering insights to guide the selection of the most appropriate tool for your specific research needs.

Quantitative Performance Comparison

A direct comparison of this compound and Cal-520 in detecting local Ca²⁺ "puffs" evoked by inositol (B14025) 1,4,5-trisphosphate (IP₃) in SH-SY5Y neuroblastoma cells reveals significant performance differences. The following tables summarize the key quantitative metrics from this comparative analysis.

PropertyThis compound (OGB-1)Cal-520Reference
Dissociation Constant (Kd) ~170 nM~320 nM[1][2]
Max Excitation Wavelength ~494 nm~492 nm[3][4]
Max Emission Wavelength ~523 nm~515 nm[3][4]

Table 1: Spectroscopic and Binding Properties. This table outlines the fundamental characteristics of each indicator. The lower Kd of OGB-1 suggests a higher affinity for Ca²⁺, which may be advantageous for detecting very small Ca²⁺ fluctuations.

Performance MetricThis compound (OGB-1)Cal-520Reference
Mean Puff Amplitude (ΔF/F₀) ~0.129~0.702[2]
Signal-to-Noise Ratio (SNR) per Spike ~4.32~6.63[2]
Rise Time (20-80%) SlowerFaster[1]
Fall Time (80-20%) SlowerFaster[1]

Table 2: Performance in Detecting Local Ca²⁺ Puffs. This table highlights the superior performance of Cal-520 in resolving local Ca²⁺ events. Cal-520 exhibits a significantly larger fluorescence change upon Ca²⁺ binding, leading to a much higher signal-to-noise ratio.[1][5][6] Its faster kinetics also allow for a more accurate representation of the rapid dynamics of local Ca²⁺ signals.[1] In studies monitoring the activity of individual neurons, Cal-520 has demonstrated clear advantages over OGB-1.[2][7]

Key Distinctions and Recommendations

The experimental data strongly indicates that Cal-520 is the optimal indicator for detecting and faithfully tracking local Ca²⁺ events .[1][5][6] Its superior signal-to-noise ratio and faster kinetics make it particularly well-suited for resolving small, transient Ca²⁺ signals such as sparks and puffs. While OGB-1 has been a widely used indicator, its lower fluorescence enhancement and slower kinetics can limit the detection and accurate measurement of these discrete events.

For studies where the detection of subtle, rapid, and localized Ca²⁺ signals is critical, Cal-520 is the recommended choice. OGB-1 may still be suitable for applications involving larger, more sustained global Ca²⁺ changes where its higher Ca²⁺ affinity might be beneficial.

Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding, the following diagrams illustrate a typical local calcium signaling pathway and the experimental workflow for cellular imaging with these indicators.

G Local Calcium Signaling Pathway cluster_0 Extracellular Signal Extracellular Signal GPCR GPCR Extracellular Signal->GPCR 1. Activation PLC PLC GPCR->PLC 2. Activates PIP2 PIP2 PLC->PIP2 3. Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R 4. Binds to ER ER ER->IP3R Ca2+_release Local Ca2+ Signal (Puff/Spark) IP3R->Ca2+_release 5. Ca2+ Release Downstream Effectors Downstream Effectors Ca2+_release->Downstream Effectors 6. Cellular Response

Caption: Diagram of a common local calcium signaling cascade.

G Experimental Workflow for Calcium Imaging cluster_1 Cell_Culture 1. Cell Seeding & Culture Dye_Loading 2. Indicator Loading (Oregon Green BAPTA-1 AM or Cal-520 AM) Cell_Culture->Dye_Loading Incubation 3. Incubation (De-esterification) Dye_Loading->Incubation Wash 4. Wash to Remove Excess Dye Incubation->Wash Imaging 5. Live Cell Imaging (Microscopy) Wash->Imaging Stimulation 6. Cell Stimulation (e.g., Agonist Application) Imaging->Stimulation Data_Acquisition 7. Fluorescence Data Acquisition Imaging->Data_Acquisition Stimulation->Data_Acquisition Analysis 8. Data Analysis (ΔF/F₀, Kinetics, etc.) Data_Acquisition->Analysis

Caption: A typical workflow for cellular calcium imaging experiments.

Experimental Protocols

The following are generalized protocols for loading acetoxymethyl (AM) ester forms of calcium indicators into cultured cells. Specific concentrations and incubation times may need to be optimized for different cell types and experimental conditions.

Loading Protocol for Cal-520 AM
  • Prepare Stock Solution: Prepare a 2 to 5 mM stock solution of Cal-520® AM in high-quality, anhydrous DMSO.[8]

  • Prepare Working Solution: On the day of the experiment, dilute the Cal-520® AM stock solution in a buffer of your choice (e.g., Hanks and Hepes buffer) to a final concentration of 4-5 µM. For most cell lines, the addition of Pluronic® F-127 (0.02% to 0.04%) is recommended to aid in dye solubilization.[4]

  • Cell Loading: Replace the cell culture medium with the dye working solution.

  • Incubation: Incubate the cells at 37°C for 30 to 60 minutes. Longer incubation times may improve signal intensities in some cell lines.[4]

  • Wash: Replace the dye working solution with fresh buffer (containing an anion transporter inhibitor like probenecid (B1678239), if necessary) to remove excess, non-hydrolyzed dye.[4]

  • Imaging: Proceed with fluorescence imaging. For Cal-520, use an excitation wavelength of approximately 490 nm and collect emission at around 525 nm.[8]

Loading Protocol for this compound (OGB-1 AM)
  • Prepare Stock Solution: Prepare a 2 to 5 mM stock solution of OGB-1 AM in high-quality, anhydrous DMSO.[4]

  • Prepare Working Solution: On the day of the experiment, dilute the OGB-1 AM stock solution in a suitable buffer (e.g., Hanks and Hepes buffer) to a final concentration of 2 to 20 µM. The addition of Pluronic® F-127 (e.g., 0.04%) is often used to improve solubility.[4]

  • Cell Loading: Add the working solution to the cells.

  • Incubation: Incubate the cells at 37°C for 30 to 60 minutes.[4]

  • Wash: Replace the loading solution with fresh buffer to remove extracellular dye. The use of an anion transporter inhibitor such as probenecid (1 mM) can help to improve dye retention.[4]

  • Imaging: Proceed with fluorescence imaging using an excitation wavelength of around 490 nm and collecting emission at approximately 525 nm.[4]

Note: The AM ester forms of these dyes are cell-permeable. Once inside the cell, intracellular esterases cleave the AM groups, trapping the fluorescent indicator in the cytosol.[9]

References

Oregon Green BAPTA-1 AM: A Superior Choice for Green Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of cellular analysis, the precise measurement of intracellular calcium (Ca²⁺) signaling is paramount for understanding a vast array of physiological and pathological processes. For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent indicator is a critical determinant of experimental success. This guide provides an in-depth comparison of Oregon Green 488 BAPTA-1 AM (OGB-1 AM) with other popular green calcium dyes, highlighting its distinct advantages backed by experimental data.

Performance Comparison of Green Calcium Dyes

The efficacy of a calcium indicator is determined by several key photophysical and chemical properties. Oregon Green BAPTA-1 AM distinguishes itself from other widely used green fluorescent dyes such as Fluo-4 AM, Fluo-8 AM, and Cal-520 AM in several critical aspects.

A primary advantage of OGB-1 AM is its lower dissociation constant (Kd) of approximately 170 nM, indicating a higher affinity for Ca²⁺ ions.[1] This high affinity makes it particularly well-suited for detecting small, localized Ca²⁺ transients and subtle changes from basal calcium levels, which might be missed by indicators with a lower affinity.[2][3] In contrast, Fluo-4 AM and Fluo-8 AM have Kd values of around 335-345 nM and 390 nM, respectively, while Cal-520 AM has a Kd of approximately 320 nM.[3][4][5][6][7][8][9]

Furthermore, OGB-1 AM exhibits a high quantum yield of approximately 0.91 and a significant 14-fold increase in fluorescence intensity upon binding to Ca²⁺.[1][10] This intrinsic brightness allows for the use of lower dye concentrations, minimizing potential cytotoxicity and off-target effects. While Fluo-4 AM can boast a greater than 100-fold fluorescence enhancement, its lower quantum yield compared to OGB-1 AM can necessitate higher loading concentrations for comparable signal intensity.[6][11] Cal-520 AM also demonstrates a high quantum yield of 0.75 and a fluorescence enhancement of over 100 times.[12][13] Fluo-8 AM is noted for being brighter than Fluo-4 AM, with some sources claiming it to be 1.5 to 2 times brighter in cellular experiments.[4][5][14]

Another key benefit of OGB-1 AM is its uniform cellular distribution with minimal subcellular compartmentalization, ensuring a more accurate representation of cytosolic Ca²⁺ dynamics.[1] Some other dyes can be prone to sequestration into organelles, which can complicate data interpretation. Additionally, OGB-1 AM has demonstrated good photostability, which is crucial for long-term imaging experiments.

PropertyOregon Green BAPTA-1 AMFluo-4 AMFluo-8 AMCal-520 AM
Dissociation Constant (Kd) ~170 nM[1]~335-345 nM[6][7]~390 nM[4][5][8]~320 nM[9]
Excitation Maximum (Ex) 494 nm[1]494 nm[6]490 nm[4][8]492 nm[13]
Emission Maximum (Em) 523 nm[1]516 nm[6]520 nm[4][8]515 nm[13]
Quantum Yield (Φ) ~0.91[1]Not consistently reportedNot consistently reported~0.75[12][13]
Fluorescence Enhancement ~14-fold[1]>100-fold[6][11]~2-fold brighter than Fluo-4[14]>100-fold[12][13]

Experimental Protocols

To achieve reliable and reproducible results in calcium imaging studies, adherence to a well-defined experimental protocol is essential. The following provides a detailed methodology for a typical calcium imaging experiment using AM ester-based dyes.

Cell Preparation and Dye Loading:
  • Cell Culture: Plate cells on an appropriate imaging substrate (e.g., glass-bottom dishes or plates) and culture overnight to ensure adherence.

  • Dye Stock Solution: Prepare a 2 to 5 mM stock solution of the acetoxymethyl (AM) ester of the calcium dye (e.g., Oregon Green BAPTA-1 AM) in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[15]

  • Working Solution: On the day of the experiment, prepare a working solution of the dye at a final concentration of 2 to 20 µM in a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[15] To aid in the solubilization of the AM ester, 0.02-0.04% Pluronic® F-127 can be included in the working solution.[6][15]

  • Cell Loading: Remove the culture medium from the cells and add the dye working solution. Incubate the cells for 30 to 60 minutes at 37°C in a cell incubator.[15] For some dyes like Fluo-8 AM, loading can be performed at room temperature.[4][5][14]

  • Wash: After incubation, wash the cells with fresh HBSS (with HEPES) to remove excess dye. An optional incubation with a buffer containing an anion transporter inhibitor, such as 1 mM probenecid, can help to reduce dye leakage from the cells.[15]

Calcium Imaging:
  • Microscopy Setup: Use a fluorescence microscope equipped with a suitable light source (e.g., a 488 nm laser line) and filter set (e.g., FITC filter set).[15]

  • Image Acquisition: Acquire baseline fluorescence images before stimulating the cells.

  • Cell Stimulation: Add the desired stimulant (e.g., agonist, ionophore) to the cells and immediately begin acquiring a time-lapse series of fluorescence images to capture the change in intracellular calcium concentration.

  • Data Analysis: Measure the fluorescence intensity of individual cells or regions of interest over time. The change in fluorescence (ΔF) is typically normalized to the initial baseline fluorescence (F₀) to represent the relative change in calcium concentration (ΔF/F₀).

Visualizing Cellular Mechanisms and Workflows

To better understand the processes involved in calcium imaging, the following diagrams illustrate the mechanism of AM ester dyes and a typical experimental workflow.

Calcium_Signaling_Pathway Mechanism of AM Ester Calcium Dyes cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) Dye_AM Cell-Permeant Dye (e.g., OGB-1 AM) Dye_Active Active, Cell-Impermeant Dye Dye_AM->Dye_Active Hydrolysis Fluorescence Fluorescence Signal Dye_Active->Fluorescence Emits Light Esterases Intracellular Esterases Esterases->Dye_Active Calcium Ca²⁺ Calcium->Dye_Active Binding

Caption: Mechanism of AM ester-based calcium indicators.

Experimental_Workflow Calcium Imaging Experimental Workflow Start Start Cell_Culture Plate and Culture Cells Start->Cell_Culture Prepare_Dye Prepare Dye Working Solution Cell_Culture->Prepare_Dye Load_Dye Incubate Cells with Dye Prepare_Dye->Load_Dye Wash_Cells Wash to Remove Excess Dye Load_Dye->Wash_Cells Acquire_Baseline Acquire Baseline Fluorescence Wash_Cells->Acquire_Baseline Stimulate Add Stimulant Acquire_Baseline->Stimulate Acquire_Data Time-Lapse Image Acquisition Stimulate->Acquire_Data Analyze Analyze Fluorescence Changes Acquire_Data->Analyze End End Analyze->End

Caption: A typical workflow for a calcium imaging experiment.

References

A Comparative Guide to Oregon-Green BAPTA-1 AM for Intracellular Calcium Calibration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of intracellular calcium ([Ca²⁺]i) is crucial for understanding cellular signaling pathways and identifying potential therapeutic targets. Oregon-Green BAPTA-1 AM (OGB-1 AM) is a widely used fluorescent indicator for monitoring these calcium dynamics. This guide provides a comprehensive comparison of OGB-1 AM with other common calcium indicators, supported by experimental data and detailed protocols for generating a calibration curve.

Mechanism of Intracellular Calcium Measurement with AM Ester Dyes

Acetoxymethyl (AM) ester forms of calcium indicators are cell-permeant compounds that can be loaded into live cells. Once inside, cellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye in the cytoplasm. Upon binding to Ca²⁺, these indicators exhibit a change in their fluorescent properties, which can be measured to determine the intracellular calcium concentration.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space OGB1_AM_ext Oregon-Green BAPTA-1 AM OGB1_AM_int Oregon-Green BAPTA-1 AM OGB1_AM_ext->OGB1_AM_int Passive Diffusion Membrane OGB1 Oregon-Green BAPTA-1 (Ca²⁺-sensitive) OGB1_AM_int->OGB1 Cleavage Esterases Esterases Esterases->OGB1_AM_int OGB1_Ca OGB-1-Ca²⁺ Complex (Fluorescent) OGB1->OGB1_Ca Ca_free Free Ca²⁺ Ca_free->OGB1_Ca Fluorescence Fluorescence OGB1_Ca->Fluorescence

Caption: Mechanism of intracellular calcium detection using Oregon-Green BAPTA-1 AM.

Comparison of Common Fluorescent Calcium Indicators

The choice of a calcium indicator depends on several factors, including the expected calcium concentration range, the desired sensitivity, and the instrumentation available. Below is a comparison of key properties for OGB-1 AM and other widely used indicators.

IndicatorDissociation Constant (Kd)Fluorescence Increase (Fmax/Fmin)Excitation (nm)Emission (nm)
Oregon-Green BAPTA-1 ~170 nM[1][2]~14-fold[3]494523
Fluo-4 ~345 nM[1][2]>100-fold494516
Fura-2 ~145 nMRatiometric340/380510
Rhod-2 ~570 nM>100-fold552581
Cal-520 ~320 nM[1][2]>100-fold492514

Experimental Protocol: In Vitro Calibration of Oregon-Green BAPTA-1

This protocol details the steps to generate a calibration curve for determining intracellular calcium concentrations using Oregon-Green BAPTA-1. The principle involves measuring the fluorescence of the dye in a series of buffers with precisely known free Ca²⁺ concentrations.

Materials:
  • Oregon-Green BAPTA-1, potassium salt

  • Calcium Calibration Buffer Kit (or prepare Ca²⁺-EGTA buffers)

  • Molecular biology grade water

  • DMSO

  • Pipettes and tips

  • Fluorometer or fluorescence microscope

  • Cuvettes or 96-well black plates

Procedure:
  • Preparation of Calcium Buffers:

    • Prepare a "High Ca²⁺" buffer (e.g., 10 mM CaEGTA) and a "Zero Ca²⁺" buffer (e.g., 10 mM K₂EGTA) containing 100 mM KCl and 30 mM MOPS at pH 7.2.

    • Create a series of calibration buffers with free Ca²⁺ concentrations ranging from 0 to 39 µM by mixing the "High Ca²⁺" and "Zero Ca²⁺" buffers in different ratios.[4]

  • Preparation of OGB-1 Stock Solution:

    • Dissolve Oregon-Green BAPTA-1 (salt form) in DMSO to create a stock solution of 1-5 mM.

  • Fluorescence Measurement:

    • Add a small aliquot of the OGB-1 stock solution to each calcium calibration buffer to achieve a final concentration of approximately 1-10 µM.

    • Measure the fluorescence intensity of each sample using a fluorometer or microscope with excitation at ~494 nm and emission at ~523 nm.

    • Determine the minimum fluorescence (Fmin) from the "Zero Ca²⁺" buffer and the maximum fluorescence (Fmax) from the saturating Ca²⁺ buffer.

  • Data Analysis:

    • Plot the fluorescence intensity against the free Ca²⁺ concentration to generate a calibration curve.

    • Calculate the dissociation constant (Kd) using the following equation, which is derived from the law of mass action for the dye-calcium reaction: [Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)] Where:

      • [Ca²⁺] is the free calcium concentration.

      • Kd is the dissociation constant.

      • F is the measured fluorescence intensity.

      • Fmin is the fluorescence intensity in the absence of Ca²⁺.

      • Fmax is the fluorescence intensity at saturating Ca²⁺ concentrations.

A Prepare Ca²⁺ Calibration Buffers (Varying [Ca²⁺]) C Add OGB-1 to each buffer A->C B Prepare OGB-1 Stock Solution B->C D Measure Fluorescence Intensity (Excitation: 494nm, Emission: 523nm) C->D E Determine Fmin (Zero Ca²⁺) and Fmax (Saturating Ca²⁺) D->E F Plot Fluorescence vs. [Ca²⁺] E->F G Calculate Kd using the equation: [Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)] F->G

Caption: Workflow for generating an in vitro calcium calibration curve for OGB-1.

In Situ Calibration Protocol

For more accurate measurements that account for the intracellular environment, an in situ calibration is recommended.

  • Cell Loading: Load cells with OGB-1 AM (typically 1-5 µM) for 30-60 minutes at 37°C. Allow for de-esterification for at least 30 minutes at room temperature.[5]

  • Determining Fmax: Treat the loaded cells with a calcium ionophore (e.g., 5-10 µM ionomycin) in the presence of high extracellular calcium (e.g., 1-2 mM CaCl₂) to equilibrate intracellular and extracellular Ca²⁺, thus saturating the dye. Measure the maximum fluorescence (Fmax).

  • Determining Fmin: After measuring Fmax, perfuse the cells with a Ca²⁺-free buffer containing a high concentration of a calcium chelator (e.g., 5-10 mM EGTA) and the ionophore. This will remove intracellular Ca²⁺, allowing for the measurement of minimum fluorescence (Fmin).

  • Calculation: Use the same equation as for the in vitro calibration to determine the intracellular Ca²⁺ concentration from the fluorescence measurements of your experimental samples.

Conclusion

Oregon-Green BAPTA-1 AM remains a valuable tool for intracellular calcium measurement due to its high affinity for Ca²⁺ and significant fluorescence increase upon binding. However, its performance should be compared with other indicators like Fluo-4, which offers a larger dynamic range, and ratiometric dyes like Fura-2, which can provide more quantitative data independent of dye concentration. The choice of indicator should be tailored to the specific experimental needs and conditions. Proper calibration, either in vitro or in situ, is essential for obtaining accurate and reproducible measurements of intracellular calcium concentrations.

References

A Comparative Guide to Ratiometric Calcium Imaging: Oregon Green BAPTA-1 AM vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the dynamic world of intracellular calcium signaling, the choice of a fluorescent indicator is paramount. This guide provides an objective comparison of Oregon Green BAPTA-1 AM (OGB-1 AM) with other widely used calcium indicators, supported by experimental data and detailed protocols to aid in the selection of the most suitable tool for your research needs.

Intracellular calcium (Ca2+) is a ubiquitous second messenger that governs a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis.[1][2] The ability to accurately measure and visualize fluctuations in intracellular Ca2+ concentration is therefore crucial for understanding cellular physiology and pathology. Fluorescent indicators are indispensable tools for this purpose, and among them, ratiometric indicators offer significant advantages in providing quantitative and reliable measurements.

This guide focuses on Oregon Green BAPTA-1 AM, a popular green fluorescent Ca2+ indicator, and compares its performance with three key alternatives: Fura-2 AM, Indo-1 AM, and the genetically encoded indicator GCaMP. We will explore their respective strengths and weaknesses, supported by a comprehensive data summary and detailed experimental protocols.

Performance Comparison of Calcium Indicators

The selection of a calcium indicator is a critical step in experimental design, with the ideal choice depending on the specific application, instrumentation available, and the biological question being addressed. Key performance parameters to consider include the dissociation constant (Kd), dynamic range, signal-to-noise ratio (SNR), and photostability. The following table summarizes these parameters for Oregon Green BAPTA-1 AM and its alternatives.

IndicatorTypeExcitation (Ex) / Emission (Em) Wavelengths (nm)Dissociation Constant (Kd)Dynamic Range (Fold Increase)RatiometricKey AdvantagesKey Disadvantages
Oregon Green BAPTA-1 AM Chemical494 / 523[3]~170 nM[3]~14[3]No (Intensity-based)Visible light excitation (less phototoxic), High quantum yield.[3]Susceptible to artifacts from uneven loading and photobleaching.[4]
Fura-2 AM Chemical340 (Ca2+-bound) / 380 (Ca2+-free) / 510[5]~145 nM[5]RatiometricYes (Excitation ratio)Ratiometric measurement minimizes artifacts, High affinity for Ca2+.[5][6]Requires UV excitation (potential for phototoxicity), Requires rapid wavelength switching.[4]
Indo-1 AM Chemical~355 / 401 (Ca2+-bound) & 475 (Ca2+-free)[7]~230 - 250 nM[7]RatiometricYes (Emission ratio)Ratiometric measurement, Suitable for flow cytometry.[7]UV excitation, Can be photounstable.[8]
GCaMP (e.g., GCaMP6f) Genetically Encoded~480 / ~510[9]~375 nM (for GCaMP6f)[10]>10 (for GCaMP6f)[10]No (Intensity-based)Cell-type specific targeting, Long-term expression, No dye loading required.[9]Lower signal-to-noise ratio in some cases, Slower kinetics than chemical dyes.[10]

Visualizing the Concepts

To better understand the principles and workflows discussed, the following diagrams, generated using the DOT language, illustrate the intracellular calcium signaling pathway, the experimental workflow for ratiometric imaging, and the logical relationship of ratiometric measurements.

intracellular_calcium_signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Stimulus Stimulus (e.g., Neurotransmitter, Hormone) Receptor Receptor (e.g., GPCR, RTK) Stimulus->Receptor 1. Binds to PLC Phospholipase C (PLC) Receptor->PLC 2. Activates IP3 IP3 PLC->IP3 3. Generates Ca_Channel Ca2+ Channel Ca_ion Ca2+ Ca_Channel->Ca_ion Ca2+ Influx IP3R IP3 Receptor IP3->IP3R 4. Binds to Calmodulin Calmodulin Ca_ion->Calmodulin 6. Binds to Cellular_Response Cellular Response (e.g., Muscle Contraction, Gene Expression) Calmodulin->Cellular_Response 7. Activates IP3R->Ca_ion 5. Releases Ca2+ ER_Ca Ca2+ Store

Intracellular Calcium Signaling Pathway.

ratiometric_imaging_workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis A 1. Cell Culture/ Tissue Preparation B 2. Dye Loading (e.g., Fura-2 AM) A->B C 3. De-esterification & Washing B->C D 4. Excite at λ1 (e.g., 340 nm) & Capture Emission at λem C->D E 5. Excite at λ2 (e.g., 380 nm) & Capture Emission at λem D->E Rapidly alternate excitation F 6. Calculate Ratio Image (Intensity at λ1 / Intensity at λ2) E->F G 7. Relate Ratio to [Ca2+] (Calibration) F->G H 8. Visualize & Interpret Results G->H

Experimental Workflow for Ratiometric Calcium Imaging.

ratiometric_logic cluster_measurement Measurement cluster_factors Confounding Factors F1 Fluorescence Intensity at λ1 (F1) Ratio Ratio (R) = F1 / F2 F1->Ratio F2 Fluorescence Intensity at λ2 (F2) F2->Ratio DF Dye Concentration DF->F1 DF->F2 PL Path Length (Cell Thickness) PL->F1 PL->F2 IS Illumination Intensity IS->F1 IS->F2 Calcium Intracellular [Ca2+] Ratio->Calcium Directly Proportional to

References

A Head-to-Head Comparison: Cross-Validating Oregon Green BAPTA-1 AM with Electrophysiology for Neuronal Activity Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of neuronal activity is paramount. While electrophysiology remains the gold standard for its direct and high-fidelity recording of action potentials, fluorescent calcium indicators offer a less invasive method to monitor large neuronal populations. This guide provides an objective comparison of Oregon Green BAPTA-1 AM (OGB-1), a widely used synthetic calcium indicator, with direct electrophysiological recordings, supported by experimental data and detailed protocols.

Oregon Green BAPTA-1 AM has established itself as a reliable tool for monitoring intracellular calcium dynamics, which are a close proxy for neuronal spiking. Its ability to be loaded into a large number of cells simultaneously makes it particularly attractive for studying network activity. However, understanding its performance characteristics in relation to ground-truth electrophysiological data is crucial for the accurate interpretation of fluorescence signals.

Performance of Oregon Green BAPTA-1 AM against Electrophysiology

Simultaneous two-photon calcium imaging with OGB-1 and electrophysiological recordings, such as patch-clamp, have demonstrated a strong correlation between fluorescence transients and action potentials. A key advantage of OGB-1 is its high sensitivity, which allows for the reliable detection of single action potentials, a feat that can be challenging for some genetically encoded calcium indicators (GECIs).[1][2]

The fluorescence response of OGB-1 (expressed as ΔF/F) exhibits a clear relationship with the frequency of action potential firing. Studies have shown that as the frequency of an action potential train increases, the corresponding ΔF/F signal from OGB-1 also increases, although this relationship can exhibit saturation at very high firing rates.[1]

Performance MetricOregon Green BAPTA-1 AMElectrophysiology (Patch-Clamp)Key Findings
Signal Type Change in fluorescence intensity (ΔF/F) upon Ca²⁺ bindingChange in membrane potential (mV)OGB-1 provides an indirect measure of spiking activity via calcium influx.
Single Spike Detection Yes, reliably reported in multiple studies.[1][2]Gold standard for single spike detection.OGB-1 is sensitive enough to detect the calcium transient associated with a single action potential.
Temporal Resolution Milliseconds, but limited by the kinetics of Ca²⁺ binding and unbinding.Microseconds, providing precise spike timing.Electrophysiology offers superior temporal precision.
Response to Firing Rate ΔF/F increases with firing frequency, with potential saturation at high rates.[1]Accurately captures the full range of physiological firing rates.The relationship between OGB-1 fluorescence and high-frequency firing is non-linear.
Invasiveness Less invasive; bulk loading possible.Highly invasive; requires physical contact with the neuron.OGB-1 allows for the monitoring of larger, less perturbed neuronal populations.

Comparison with Alternative Calcium Indicators

While OGB-1 demonstrates robust performance, it is important to consider its characteristics in the context of other available calcium indicators, particularly the ever-evolving suite of GECIs.

Indicator TypeAdvantagesDisadvantages
Oregon Green BAPTA-1 AM High sensitivity (single spike detection).[1][2] Bright fluorescence. Well-established protocols.Can be prone to compartmentalization. Phototoxicity at high laser powers. Signal-to-noise ratio can be lower than some newer indicators.
Genetically Encoded Calcium Indicators (GECIs) (e.g., GCaMP variants) Cell-type specific expression. Lower phototoxicity. Improved dynamic range in newer variants.Some variants may not reliably detect single spikes.[1][2] Slower kinetics can distort the representation of rapid spike trains.

Experimental Protocols

To ensure the robust cross-validation of OGB-1 with electrophysiology, the following experimental procedures are critical.

OGB-1 AM Bulk Loading Protocol for In Vivo Two-Photon Imaging
  • Preparation of OGB-1 AM solution: Dissolve Oregon Green BAPTA-1 AM in DMSO with 20% Pluronic F-127 to a final concentration of 1-2 mM.

  • Craniotomy: Perform a craniotomy over the brain region of interest in an anesthetized animal.

  • Dye Injection: Use a micropipette to pressure-inject the OGB-1 AM solution into the target brain region.

  • Incubation: Allow 1-2 hours for the dye to be taken up by the cells and for the AM ester to be cleaved by intracellular esterases, trapping the active indicator inside the neurons.

Simultaneous Two-Photon Imaging and Whole-Cell Patch-Clamp Recording
  • Animal Preparation: Anesthetize the animal and secure it in a stereotaxic frame. Perform a craniotomy and load the cortical area with OGB-1 AM as described above.

  • Electrophysiology: Under two-photon guidance, target a fluorescently labeled neuron with a patch pipette filled with an internal solution. Establish a whole-cell patch-clamp recording to monitor the neuron's membrane potential.

  • Simultaneous Recording: Acquire time-series images of the OGB-1 fluorescence from the patched neuron and surrounding cells using the two-photon microscope. Simultaneously, record the electrical activity of the patched neuron using the patch-clamp amplifier.

  • Data Analysis: Extract the fluorescence time course from the region of interest corresponding to the patched neuron. Correlate the fluorescence transients with the recorded action potentials to determine the indicator's performance.

Visualizing the Workflow and Underlying Principles

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the experimental workflow and the fundamental relationship between neuronal activity and the resulting optical and electrical signals.

experimental_workflow cluster_preparation Animal Preparation cluster_recording Simultaneous Recording cluster_analysis Data Analysis anesthesia Anesthesia craniotomy Craniotomy anesthesia->craniotomy ogb1_loading OGB-1 AM Loading craniotomy->ogb1_loading two_photon Two-Photon Imaging ogb1_loading->two_photon patch_clamp Patch-Clamp Electrophysiology ogb1_loading->patch_clamp fluorescence_extraction Extract Fluorescence Trace two_photon->fluorescence_extraction spike_detection Detect Action Potentials patch_clamp->spike_detection correlation Correlate Signals fluorescence_extraction->correlation spike_detection->correlation

Experimental workflow for cross-validation.

signaling_pathway AP Action Potential Ca_influx Ca²⁺ Influx (VGCCs) AP->Ca_influx Ephys_signal Electrophysiological Signal (mV) AP->Ephys_signal OGB1_binding OGB-1 + Ca²⁺ ⇌ OGB-1-Ca²⁺ Ca_influx->OGB1_binding Fluorescence Increased Fluorescence OGB1_binding->Fluorescence

Relationship between electrical and optical signals.

References

A Researcher's Guide to Oregon-BAPTA Green 1AM and its Combinations with Other Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Oregon-BAPTA Green 1AM (OGB-1 AM) with alternative fluorescent calcium indicators and details its application in multiplexed imaging experiments. This document summarizes key performance data, provides detailed experimental methodologies, and visualizes relevant biological pathways and workflows.

This compound is a widely used green fluorescent, cell-permeant calcium indicator. Its utility is significantly enhanced when used in combination with other fluorescent probes, allowing for the simultaneous measurement of multiple cellular parameters. This guide explores these applications, offering a comparative analysis to aid in experimental design.

Performance Comparison of Green Fluorescent Calcium Indicators

The selection of a calcium indicator is critical for the successful monitoring of intracellular calcium dynamics. OGB-1 AM is often compared with other popular green fluorescent calcium indicators such as Fluo-4 and Cal-520. The ideal indicator should possess a high affinity for calcium (appropriate for the expected concentration changes), a large dynamic range, high brightness, good photostability, and a high signal-to-noise ratio (SNR).

IndicatorDissociation Constant (Kd) (nM)Fluorescence Enhancement upon Ca2+ BindingRelative BrightnessSignal-to-Noise Ratio (SNR)Key Characteristics
Oregon-BAPTA Green 1 AM ~170[1][2][3][4][5]~14-fold[6][7]ModerateGood; reliably detects single action potentials, though with lower SNR than Cal-520[2]Moderately fluorescent in the Ca2+-free form, which can be useful for baseline measurements.[6][7] Efficiently excited by the 488 nm laser line.[8]
Fluo-4 AM ~345[1][2][3][4][5]>100-fold[9]HighGoodEssentially non-fluorescent in the absence of Ca2+, providing a large dynamic range.[8] More phototoxic than OGB-1 at higher concentrations.[6]
Cal-520 AM ~320[1][2][3][4][5]>100-fold[9]Very HighExcellent; superior for detecting single action potentials compared to OGB-1[2]Optimized for cytosolic localization, reducing compartmentalization in organelles. Exhibits a high signal-to-noise ratio.[10]

Multiplexing OGB-1 AM with Other Fluorescent Probes

A significant advantage of OGB-1 AM is its spectral compatibility with a range of other fluorescent probes, enabling the simultaneous investigation of multiple physiological events within the same cell.

Simultaneous Imaging of Intracellular Calcium and Sodium

Understanding the interplay between calcium and sodium ion dynamics is crucial in many cellular processes, particularly in excitable cells like neurons.

Recommended Probe Pairing:

  • Calcium: Oregon-BAPTA Green 1 AM (Excitation/Emission: ~494 nm / ~523 nm)

  • Sodium: SBFI (Sodium-Binding Benzofuran Isophthalate) AM (Excitation: UV, ~340/380 nm; Emission: ~500 nm)

The significant separation in the excitation spectra of OGB-1 AM and SBFI allows for their simultaneous use with appropriate filter sets.

cluster_workflow Experimental Workflow: Simultaneous Ca2+ and Na+ Imaging prep Cell Preparation loading Co-load with OGB-1 AM and SBFI AM prep->loading wash Wash and De-esterification loading->wash imaging Simultaneous Imaging wash->imaging analysis Data Analysis imaging->analysis

Workflow for simultaneous calcium and sodium imaging.
Correlating Cytosolic Calcium with Mitochondrial Membrane Potential

Mitochondria play a vital role in cellular calcium homeostasis, and changes in mitochondrial membrane potential are linked to calcium signaling.

Recommended Probe Pairing:

  • Cytosolic Calcium: Oregon-BAPTA Green 1 AM (Excitation/Emission: ~494 nm / ~523 nm)

  • Mitochondrial Membrane Potential: TMRM (Tetramethylrhodamine, Methyl Ester) (Excitation/Emission: ~548 nm / ~573 nm)

The distinct spectral properties of OGB-1 AM (green emission) and TMRM (red emission) allow for their simultaneous visualization with minimal spectral overlap.

cluster_workflow Experimental Workflow: Cytosolic Ca2+ and Mitochondrial Potential prep Cell Preparation load_ogb1 Load with OGB-1 AM prep->load_ogb1 wash1 Wash load_ogb1->wash1 load_tmrm Load with TMRM wash1->load_tmrm wash2 Wash load_tmrm->wash2 imaging Simultaneous Dual-Color Imaging wash2->imaging analysis Image Analysis imaging->analysis

Workflow for simultaneous cytosolic Ca2+ and mitochondrial potential imaging.
Investigating the Link between Calcium Signaling and Reactive Oxygen Species (ROS)

Calcium signaling and the production of reactive oxygen species are interconnected cellular events implicated in various physiological and pathological processes.

Recommended Probe Pairing:

  • Calcium: Oregon-BAPTA Green 1 AM (Excitation/Emission: ~494 nm / ~523 nm)

  • ROS: CellROX® Green Reagent (Excitation/Emission: ~485 nm / ~520 nm) or CellROX® Deep Red Reagent (Excitation/Emission: ~644 nm / ~665 nm)

Due to spectral overlap with CellROX® Green, CellROX® Deep Red is the preferred choice for simultaneous imaging with OGB-1 AM.

Simultaneous Measurement of Intracellular Calcium and pH

Intracellular pH can influence calcium signaling, and conversely, calcium transients can affect cellular pH.

Recommended Probe Pairing:

  • Calcium: Oregon-BAPTA Green 1 AM (Excitation/Emission: ~494 nm / ~523 nm)

  • pH: SNARF-1 AM (Excitation: ~540 nm; Emission: ~580 nm and ~640 nm)

The ratiometric pH indicator SNARF-1 can be spectrally distinguished from OGB-1 AM.

Experimental Protocols

General Protocol for Loading OGB-1 AM

This is a generalized protocol that should be optimized for specific cell types and experimental conditions.

  • Prepare Stock Solution: Dissolve Oregon Green™ 488 BAPTA-1, AM in high-quality, anhydrous DMSO to a stock concentration of 2-5 mM.

  • Prepare Loading Solution: On the day of the experiment, dilute the stock solution to a final working concentration of 2-5 µM in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The addition of Pluronic® F-127 (0.02-0.04% final concentration) can aid in dye solubilization.[11][12][13]

  • Cell Loading: Replace the cell culture medium with the loading solution and incubate for 30-60 minutes at 37°C.

  • Wash: Remove the loading solution and wash the cells with fresh, warm buffer to remove excess dye.

  • De-esterification: Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the dye inside the cells.

  • Imaging: Proceed with fluorescence imaging using appropriate filter sets for OGB-1 (Excitation ~490 nm, Emission ~525 nm).[11][12][13]

Protocol for Simultaneous Imaging of Intracellular Calcium (OGB-1 AM) and Mitochondrial Membrane Potential (TMRM)
  • Cell Preparation: Plate cells on a suitable imaging dish or coverslip and allow them to adhere.

  • Load with OGB-1 AM: Load cells with OGB-1 AM as described in the general protocol.

  • Wash: Wash the cells twice with warm imaging buffer.

  • Load with TMRM: Incubate the cells with TMRM (e.g., 25 nM) in imaging buffer for 20-30 minutes at 37°C.[14]

  • Wash: Wash the cells twice with warm imaging buffer.

  • Simultaneous Imaging: Image the cells using a fluorescence microscope equipped with appropriate filter sets for both OGB-1 (green channel) and TMRM (red channel). Time-lapse imaging can be used to monitor changes in both signals simultaneously in response to a stimulus.

Signaling Pathways Involving Calcium

Calcium is a ubiquitous second messenger involved in a multitude of signaling pathways. Understanding these pathways is essential for interpreting experimental data from calcium imaging studies.

Calcium Signaling in Synaptic Plasticity

Long-term potentiation (LTP), a cellular correlate of learning and memory, is heavily dependent on postsynaptic calcium influx.

cluster_ltp Calcium Signaling in Long-Term Potentiation (LTP) cluster_membrane Postsynaptic Membrane glutamate Glutamate nmda NMDA Receptor glutamate->nmda ca_influx Ca2+ Influx nmda->ca_influx vgcc L-type VGCC vgcc->ca_influx cam Calmodulin ca_influx->cam camk CaMKII cam->camk creb CREB camk->creb gene_expression Gene Expression creb->gene_expression ltp LTP gene_expression->ltp

Key components of calcium-dependent LTP signaling.

Synaptic activity leads to the opening of NMDA receptors and L-type voltage-gated calcium channels (VGCCs), resulting in an influx of calcium into the postsynaptic terminal.[3][15][16][17] This rise in intracellular calcium activates downstream signaling cascades, including calmodulin (CaM) and Ca2+/calmodulin-dependent protein kinase II (CaMKII), which ultimately lead to changes in gene expression and the strengthening of the synapse.[3][15]

Calcium Release from the Endoplasmic Reticulum

The endoplasmic reticulum (ER) is a major intracellular calcium store. The release of calcium from the ER is mediated by two main types of channels: inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs) and ryanodine (B192298) receptors (RyRs).

cluster_er_release ER Calcium Release Pathways agonist Agonist gpcr GPCR agonist->gpcr plc PLC gpcr->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r er_ca ER Ca2+ ip3r->er_ca ryr Ryanodine Receptor ryr->er_ca cyto_ca Cytosolic Ca2+ Increase er_ca->cyto_ca Release

IP3R and RyR-mediated calcium release from the ER.

Activation of G-protein coupled receptors (GPCRs) can lead to the production of IP3, which binds to and opens IP3Rs on the ER membrane.[9][18][19][20] RyRs can be activated by calcium itself, a process known as calcium-induced calcium release (CICR).[9][18][19]

Role of Bcl-2 Family Proteins in Calcium-Mediated Apoptosis

The Bcl-2 family of proteins, known for their role in regulating apoptosis, also modulates calcium signaling at the interface between the ER and mitochondria.

cluster_apoptosis Bcl-2 Family and Calcium in Apoptosis bcl2 Bcl-2 / Bcl-xL ip3r IP3 Receptor bcl2->ip3r Inhibits er_ca ER Ca2+ Release ip3r->er_ca mito_ca Mitochondrial Ca2+ Uptake er_ca->mito_ca apoptosis Apoptosis mito_ca->apoptosis Promotes

Inhibition of IP3R by Bcl-2/Bcl-xL modulates apoptosis.

Anti-apoptotic proteins like Bcl-2 and Bcl-xL can bind to IP3Rs, inhibiting their activity and thereby reducing the release of calcium from the ER.[15] This modulation of calcium signaling at the ER-mitochondria interface can prevent mitochondrial calcium overload and the subsequent initiation of the apoptotic cascade.

References

A Comparative Performance Review of Oregon Green BAPTA-1 AM and Other Leading Calcium Indicators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of intracellular calcium detection, the selection of an appropriate fluorescent indicator is a critical determinant of experimental success. This guide provides a comprehensive comparison of Oregon Green BAPTA-1 AM (OGB-1 AM) with other widely used calcium indicators: Fluo-4 AM, the genetically encoded GCaMP series, and the ratiometric dye Fura-2 AM. By presenting key performance metrics, detailed experimental methodologies, and visual representations of relevant signaling pathways, this document aims to facilitate an informed choice for your specific research needs.

Performance Comparison of Calcium Indicators

The ideal calcium indicator possesses a combination of high sensitivity, a large dynamic range, photostability, and minimal perturbation of intracellular calcium dynamics. The following table summarizes the key performance characteristics of OGB-1 AM and its alternatives, compiled from various studies. It is important to note that performance can vary depending on the specific experimental conditions, cell type, and instrumentation used.

Performance MetricOregon Green BAPTA-1 AMFluo-4 AMGCaMP6 (variants)Fura-2 AM
Signal-to-Noise Ratio (SNR) Good[1][2]High[1]High (variant dependent)[1][3][4]Good (ratiometric advantage)[5]
Quantum Yield ~0.91~0.14[6]Not directly comparableNot applicable (ratiometric)
Dissociation Constant (Kd) ~170 nM[1][7]~345 nM[1][7]~144-375 nM (variant dependent)[1][8]~145 nM
Loading Efficiency Good (AM ester)[9][10]Good (AM ester)[9][10]Genetically encoded (transfection/transduction)Good (AM ester)[5]
Photostability ModerateModerate to low[11]Generally higher than chemical dyes[8]Good (ratiometric advantage)
Fluorescence Enhancement ~14-fold>100-fold[12]Variable (e.g., GCaMP6s >10-fold)[3]Ratiometric shift
Excitation/Emission (nm) ~494 / 523~494 / 516~488 / 510340 & 380 / 510

In-Depth Experimental Protocols

Accurate and reproducible data acquisition is contingent on meticulous experimental execution. Below are detailed protocols for cell loading and imaging using the discussed calcium indicators, based on methodologies reported in the literature.[1][13][14]

Chemical Indicator Loading (OGB-1 AM, Fluo-4 AM, Fura-2 AM)

This protocol is a general guideline for loading acetoxymethyl (AM) ester-based dyes into cultured cells. Optimization for specific cell types is recommended.

Materials:

  • Oregon Green BAPTA-1 AM, Fluo-4 AM, or Fura-2 AM

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Pluronic F-127

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Probenecid (B1678239) (optional, to inhibit dye extrusion)

Protocol:

  • Stock Solution Preparation: Prepare a 1 to 5 mM stock solution of the AM ester dye in anhydrous DMSO.

  • Loading Solution Preparation: On the day of the experiment, dilute the stock solution to a final working concentration of 1-5 µM in a physiological salt solution. To aid in solubilization and cell loading, add Pluronic F-127 to a final concentration of 0.02-0.04%. If dye leakage is a concern, probenecid can be added to the loading solution at a final concentration of 1 mM.

  • Cell Loading: Remove the cell culture medium and wash the cells once with the physiological salt solution. Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • De-esterification: After loading, wash the cells twice with the physiological salt solution (containing probenecid if used) to remove extracellular dye. Incubate the cells for an additional 15-30 minutes at room temperature in the dark to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging:

    • OGB-1 AM and Fluo-4 AM: Image the cells using a standard FITC filter set (Excitation: ~490 nm, Emission: ~520 nm). Changes in intracellular calcium are observed as an increase in fluorescence intensity.

    • Fura-2 AM: Image the cells by alternately exciting at 340 nm and 380 nm and collecting the emission at ~510 nm. The ratio of the fluorescence intensities (F340/F380) is then calculated to determine the intracellular calcium concentration.[14][15][16]

Genetically Encoded Indicator (GCaMP) Expression and Imaging

This protocol outlines the general steps for using GCaMP indicators. The specific method of gene delivery will vary depending on the experimental system.

Materials:

  • GCaMP expression vector (e.g., plasmid or viral vector)

  • Transfection or transduction reagents appropriate for the cell type

  • Cell culture medium

  • Imaging system with appropriate filter sets for GFP (Excitation: ~488 nm, Emission: ~510 nm)

Protocol:

  • Gene Delivery: Introduce the GCaMP expression vector into the target cells using a suitable method such as plasmid transfection (e.g., using lipofection reagents) or viral transduction (e.g., using adeno-associated virus, AAV).

  • Expression: Allow sufficient time for the expression of the GCaMP protein. This can range from 24-72 hours for transient transfection to several weeks for stable expression or in vivo models.[3]

  • Imaging: Image the cells using a standard GFP filter set. An increase in intracellular calcium will result in an increase in GCaMP fluorescence intensity.

Visualizing the Underlying Biology: Signaling Pathways and Workflows

To provide a clearer understanding of the biological context and experimental processes, the following diagrams were generated using the Graphviz DOT language.

G cluster_stimulus External Stimulus cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Stimulus Hormone/Neurotransmitter GPCR GPCR Stimulus->GPCR Binds PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates IP3R IP3 Receptor IP3->IP3R Binds Ca_cytosol ↑ [Ca²⁺] Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Ca_ER->Ca_cytosol Release

Caption: Gq-coupled GPCR calcium signaling pathway.

G cluster_prep Preparation cluster_loading Loading & De-esterification cluster_imaging Imaging & Analysis prep_cells Prepare Cells load_dye Incubate with Indicator prep_cells->load_dye prep_dye Prepare Indicator Solution prep_dye->load_dye wash Wash Excess Dye load_dye->wash deesterify Allow De-esterification wash->deesterify acquire Acquire Images deesterify->acquire analyze Analyze Data acquire->analyze interpret Interpret Results analyze->interpret

Caption: General experimental workflow for calcium imaging.

References

A Researcher's Guide to Calcium Imaging: Limitations of Oregon-Green BAPTA-1 AM and a Comparison with Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in calcium signaling studies, the selection of an appropriate fluorescent indicator is paramount to generating accurate and reproducible data. This guide provides a comprehensive comparison of the widely used calcium indicator, Oregon-Green BAPTA-1 AM (OGB-1 AM), with its contemporary chemical and genetically-encoded counterparts. By objectively evaluating their performance based on experimental data, this guide aims to equip researchers with the necessary information to make informed decisions for their specific experimental needs.

Oregon-Green BAPTA-1 AM has long been a staple in calcium imaging due to its bright fluorescence and high affinity for calcium. However, the advent of newer chemical dyes and genetically encoded calcium indicators (GECIs) has highlighted several limitations of OGB-1 AM. This guide will delve into these limitations, present a side-by-side comparison with popular alternatives, and provide detailed experimental protocols for their application.

Key Performance Metrics: A Head-to-Head Comparison

The choice of a calcium indicator is often a trade-off between various performance characteristics. The following tables summarize the key quantitative metrics for OGB-1 AM and its alternatives, providing a clear basis for comparison.

IndicatorTypeDissociation Constant (Kd) for Ca²⁺Fluorescence Enhancement upon Ca²⁺ BindingExcitation (nm)Emission (nm)
Oregon-Green BAPTA-1 AM Chemical~170 nM[1]~14-fold[2]494[2]523[2]
Fluo-4 AM Chemical~345 nM[3]>100-fold[3]494[3]516[3]
Cal-520 AM Chemical~320 nM[3]>100-fold492514
Rhod-4 AM Chemical~525 nM-530555
GCaMP6f Genetically Encoded~375 nM>50-fold488510

Table 1: Comparison of Key Properties of Selected Calcium Indicators.

IndicatorSignal-to-Noise Ratio (SNR)PhotostabilitypH SensitivityCompartmentalization
Oregon-Green BAPTA-1 AM GoodModerateSensitiveCan occur
Fluo-4 AM Very Good[3]ModerateSensitiveCan be significant
Cal-520 AM Excellent[3]HighLess SensitiveLow
Rhod-4 AM GoodHighModerateCan occur
GCaMP6f ExcellentHighSensitiveTargeted expression minimizes this

Table 2: Performance Characteristics of Selected Calcium Indicators.

Limitations of Oregon-Green BAPTA-1 AM

While OGB-1 AM offers good brightness and a high affinity for calcium, making it suitable for detecting small, resting-level calcium fluctuations, it presents several drawbacks in more demanding applications:

  • Lower Signal-to-Noise Ratio (SNR): Compared to newer dyes like Fluo-4 and Cal-520, OGB-1 AM exhibits a significantly lower fluorescence enhancement upon calcium binding (~14-fold)[2]. This results in a lower signal-to-noise ratio, making it challenging to detect small or rapid calcium transients, especially in noisy environments.

  • Phototoxicity and Photobleaching: Like many chemical dyes, OGB-1 AM is susceptible to phototoxicity and photobleaching, especially with the high-intensity illumination required for time-lapse imaging. This can lead to cell damage and a gradual loss of signal over time, compromising the integrity of long-term experiments.

  • pH Sensitivity: The fluorescence of OGB-1 AM is sensitive to changes in intracellular pH, which can be a significant confounding factor in experiments where cellular metabolism or activity leads to pH fluctuations.

  • Compartmentalization: Acetoxymethyl (AM) ester forms of chemical indicators, including OGB-1 AM, can be sequestered into intracellular organelles such as mitochondria and the endoplasmic reticulum. This can lead to inaccurate measurements of cytosolic calcium concentrations and introduce artifacts into the data. While OGB-1 is reported to show more uniform cellular distribution with minimal subcellular compartmentalization, this can still be a concern in certain cell types and experimental conditions.

The Rise of Alternatives: Fluo-4, Cal-520, and GECIs

The limitations of OGB-1 AM have driven the development and adoption of more advanced calcium indicators.

Fluo-4 AM has become a popular alternative due to its significantly larger dynamic range, with a fluorescence increase of over 100-fold upon calcium binding[3]. This translates to a much-improved signal-to-noise ratio, enabling the detection of weaker and faster calcium signals.

Cal-520 AM represents a further improvement, offering a high signal-to-noise ratio comparable to Fluo-4, but with the added advantages of better intracellular retention and reduced compartmentalization. It also exhibits high photostability, making it well-suited for long-term imaging experiments.

Genetically Encoded Calcium Indicators (GECIs) , such as the GCaMP series, have revolutionized calcium imaging, particularly in vivo. Their key advantage lies in the ability to be targeted to specific cell types or even subcellular compartments, thereby eliminating the issue of non-specific labeling and compartmentalization associated with chemical dyes. While their kinetics were initially slower than chemical dyes, newer variants like GCaMP6f offer improved temporal resolution, making them competitive for a wide range of applications.

Experimental Protocols

To facilitate the objective comparison and application of these indicators, detailed experimental protocols are provided below.

Protocol 1: Loading of Chemical Calcium Indicators in Cultured Cells

This protocol is a general guideline for loading AM ester forms of OGB-1, Fluo-4, and Cal-520 into adherent cells. Optimization for specific cell types and experimental conditions is recommended.

Materials:

  • Calcium indicator AM ester (OGB-1 AM, Fluo-4 AM, or Cal-520 AM)

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Probenecid (B1678239) (optional, to inhibit dye extrusion)

Procedure:

  • Prepare Stock Solution: Dissolve the calcium indicator AM ester in DMSO to a stock concentration of 1-5 mM.

  • Prepare Loading Buffer: On the day of the experiment, dilute the stock solution into HBSS to a final working concentration of 1-5 µM. To aid in dye solubilization, add Pluronic F-127 to a final concentration of 0.02-0.04%. If dye leakage is a concern, probenecid can be added to a final concentration of 1-2.5 mM.

  • Cell Loading: Remove the culture medium and wash the cells once with HBSS. Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C.

  • Wash: After incubation, remove the loading solution and wash the cells two to three times with HBSS to remove any extracellular dye.

  • De-esterification: Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging: The cells are now ready for imaging. Use the appropriate filter sets for the chosen indicator (see Table 1).

Experimental_Workflow_Chemical_Indicators cluster_prep Preparation cluster_loading Cell Loading cluster_post_loading Post-Loading cluster_imaging Imaging prep_stock Prepare Stock Solution (1-5 mM in DMSO) prep_loading Prepare Loading Buffer (1-5 µM in HBSS + Pluronic F-127) prep_stock->prep_loading wash_cells Wash Cells with HBSS prep_loading->wash_cells add_loading Incubate with Loading Buffer (30-60 min at 37°C) wash_cells->add_loading wash_again Wash Cells to Remove Extracellular Dye add_loading->wash_again deesterify De-esterification (30 min at RT) wash_again->deesterify image_cells Fluorescence Imaging deesterify->image_cells Experimental_Workflow_In_Vivo_Imaging prep_animal Animal Preparation (Anesthesia, Craniotomy) dye_loading Bolus Loading of Dye via Micropipette prep_animal->dye_loading prep_dye Prepare Dye Solution prep_dye->dye_loading incubation Incubation and De-esterification (≥30 min) dye_loading->incubation imaging Two-Photon Calcium Imaging incubation->imaging GPCR_Signaling_Pathway Ligand Ligand GPCR GPCR Ligand->GPCR G_protein G Protein (Gq) GPCR->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R ER Endoplasmic Reticulum (ER) Ca_release Ca²⁺ Release ER->Ca_release IP3R->ER on Ca_indicator Calcium Indicator (e.g., OGB-1) Ca_release->Ca_indicator binds to Fluorescence Fluorescence Increase Ca_indicator->Fluorescence

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Oregon-BAPTA Green 1AM

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Oregon-BAPTA Green 1AM, a fluorescent Ca2+ indicator. Adherence to these protocols is critical for maintaining a safe research environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. This substance is potentially harmful, and repeated or prolonged exposure should be avoided.[1]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves should be worn at all times.

  • Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.

  • Lab Coat: A lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If there is a risk of inhaling dust or vapors, a suitable respirator should be used.[1]

In the event of exposure, follow these first aid measures immediately:

  • Eye or Skin Contact: Wash the affected area with soap and copious amounts of water for at least 15 minutes. Ensure adequate flushing by separating the eyelids with fingers.[1]

  • Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious.[1]

  • Inhalation: Move the individual to fresh air.[1]

In all cases of exposure, seek medical advice.[1]

Step-by-Step Disposal Procedure

The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local environmental regulations.

  • Waste Collection:

    • Solid Waste: Collect any solid this compound waste, including empty or contaminated vials and contaminated lab materials (e.g., pipette tips, absorbent pads), in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless approved by your environmental health and safety (EHS) department.

  • Spill Management:

    • In case of a spill, prevent further leakage if it is safe to do so.[1]

    • Absorb the spill using an inert material, such as vermiculite, dry sand, or earth.[1]

    • Collect the absorbed material and place it into a designated hazardous waste container.[1]

    • Clean the spill area thoroughly with soap and water.

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate should be collected as hazardous liquid waste.

    • After rinsing, deface the label on the container to prevent misuse.

    • Dispose of the rinsed container in accordance with your institution's guidelines for chemically contaminated glassware or plastic.

  • Final Disposal:

    • All collected hazardous waste must be disposed of through your institution's EHS-approved hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

For optimal stability and handling, refer to the storage and solution stability data below.

ParameterConditionDuration
Storage of Powder -20°C, protected from lightUp to 3 years[2]
Storage of Stock Solution -80°C, protected from light, under nitrogenUp to 6 months[3][4][5]
-20°C, protected from light, under nitrogenUp to 1 month[3][4][5]
-20°C, desiccated, protected from light (aliquots)Up to 3 months[6]

Experimental Protocol: Preparation of a Stock Solution

Proper preparation of stock solutions is crucial for experimental accuracy and safety.

Materials:

  • This compound powder

  • Anhydrous DMSO (or other suitable solvent)

  • Vortex mixer

  • Microcentrifuge

  • Light-blocking or amber vials

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution by dissolving the this compound powder in anhydrous DMSO to the desired concentration (typically 1-5 mM).

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Briefly centrifuge the vial to collect the solution at the bottom.

  • Aliquot the stock solution into smaller, single-use volumes in light-blocking or amber vials to avoid repeated freeze-thaw cycles.[3]

  • Store the aliquots at -20°C or -80°C as indicated in the table above, protected from light.[3][4][5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill assess_waste Assess Waste Type ppe->assess_waste solid_waste Solid Waste (Powder, Contaminated Materials) assess_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) assess_waste->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid final_disposal Dispose Through Institutional EHS Program collect_solid->final_disposal collect_liquid->final_disposal absorb_spill Absorb with Inert Material spill->absorb_spill collect_spill Collect Absorbed Material in Hazardous Waste Container absorb_spill->collect_spill collect_spill->final_disposal end End: Safe and Compliant Disposal final_disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Oregon-BAPTA Green 1, AM

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Oregon-BAPTA Green 1, AM. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your experimental data.

Oregon-BAPTA Green 1, Acetoxymethyl (AM) ester, is a valuable fluorescent indicator for measuring intracellular calcium concentrations. However, its chemical nature as an acetoxymethyl ester and its use in solution with dimethyl sulfoxide (B87167) (DMSO) necessitate specific handling precautions to mitigate potential hazards. This document outlines the required personal protective equipment (PPE), step-by-step operational procedures, and detailed disposal plans to ensure the safe and effective use of this compound in your laboratory.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling Oregon-BAPTA Green 1, AM, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, as well as inhalation of the powdered form or aerosolized droplets of the solution.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves is recommended.Provides protection against incidental splashes. Nitrile offers good resistance to DMSO, the solvent typically used for this compound.[1][2][3][4]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of the chemical solution.
Body Protection A lab coat, preferably with long sleeves and a closed front.Protects skin and clothing from spills.
Respiratory Protection Not generally required when handling solutions in a well-ventilated area. Use a certified respirator if there is a risk of generating aerosols or handling the powder outside of a chemical fume hood.Prevents inhalation of the powdered compound or aerosolized solution.

Operational Protocol: From Preparation to Experimentation

Following a standardized protocol for the preparation and use of Oregon-BAPTA Green 1, AM is crucial for both safety and experimental success.

Reagent Preparation
  • Stock Solution Preparation:

    • Work in a chemical fume hood when handling the powdered form of Oregon-BAPTA Green 1, AM.

    • Prepare a stock solution, typically in the range of 1 to 5 mM, by dissolving the compound in high-quality, anhydrous DMSO.

    • Ensure the vial is tightly capped and stored upright in a cool, dry, and dark place, as the compound is light-sensitive.

  • Working Solution Preparation:

    • Dilute the stock solution to the final working concentration (typically 1-10 µM) in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

    • The addition of a non-ionic detergent like Pluronic® F-127 can aid in the dispersion of the dye in the aqueous loading medium.

Experimental Procedure: Measurement of Intracellular Calcium

This protocol provides a general workflow for loading cells with Oregon-BAPTA Green 1, AM and measuring changes in intracellular calcium.

  • Cell Culture: Plate cells on a suitable imaging dish or microplate and allow them to adhere overnight.

  • Loading Solution Preparation: Prepare the working solution of Oregon-BAPTA Green 1, AM in a physiological buffer.

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C. The optimal loading time may vary depending on the cell type.

  • Washing: After incubation, wash the cells with fresh, warm physiological buffer to remove any extracellular dye.

  • Imaging:

    • Mount the dish on a fluorescence microscope equipped with appropriate filters for Oregon Green® (excitation ~494 nm, emission ~523 nm).

    • Acquire baseline fluorescence images.

    • Stimulate the cells with your agonist of interest to induce a calcium response.

    • Record the changes in fluorescence intensity over time.

Decontamination and Disposal: A Critical Final Step

Proper decontamination and disposal procedures are essential to prevent environmental contamination and ensure a safe laboratory environment.

Decontamination Protocol

For Spills:

  • Alert personnel in the immediate area.

  • Don appropriate PPE (double nitrile gloves, safety goggles, and a lab coat).

  • Contain the spill with absorbent pads.

  • For small spills of the DMSO solution: Use a detergent and water solution to clean the area, followed by a rinse with 70% ethanol.

  • For larger spills or spills of the powder: Cover the spill with a damp paper towel to avoid raising dust. Gently scoop the material into a designated hazardous waste container. Clean the area with a detergent and water solution, followed by a rinse with 70% ethanol.

For Equipment and Surfaces:

  • Wipe down all surfaces (benchtops, microscope stages, etc.) that may have come into contact with Oregon-BAPTA Green 1, AM with a detergent and water solution, followed by 70% ethanol.

  • Glassware should be soaked in a mild detergent solution and then thoroughly rinsed with deionized water.

Waste Disposal Plan

All waste materials containing Oregon-BAPTA Green 1, AM must be disposed of as hazardous chemical waste.

Waste StreamDisposal Procedure
Solid Waste Contaminated gloves, absorbent pads, and other solid materials should be collected in a clearly labeled hazardous waste bag or container.
Liquid Waste Unused stock solutions, working solutions, and any buffers that have come into contact with the dye should be collected in a designated, leak-proof hazardous waste container. Do not pour this waste down the drain.
Sharps Contaminated pipette tips and any other sharps should be placed in a designated sharps container for hazardous chemical waste.

All hazardous waste must be disposed of in accordance with your institution's and local regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal.

Workflow for Safe Handling of Oregon-BAPTA Green 1, AM

Safe_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE (Double Nitrile Gloves, Safety Goggles, Lab Coat) prep_fume_hood 2. Work in a Chemical Fume Hood (for powdered form) prep_ppe->prep_fume_hood prep_stock 3. Prepare Stock Solution in DMSO prep_fume_hood->prep_stock prep_working 4. Prepare Working Solution in Buffer prep_stock->prep_working exp_load 5. Load Cells with Working Solution prep_working->exp_load exp_wash 6. Wash Cells to Remove Excess Dye exp_load->exp_wash exp_image 7. Perform Fluorescence Imaging exp_wash->exp_image cleanup_decon 8. Decontaminate Surfaces and Equipment exp_image->cleanup_decon cleanup_solid 9. Dispose of Solid Waste as Hazardous cleanup_decon->cleanup_solid cleanup_liquid 10. Dispose of Liquid Waste as Hazardous cleanup_solid->cleanup_liquid cleanup_remove_ppe 11. Remove and Dispose of PPE cleanup_liquid->cleanup_remove_ppe cleanup_wash 12. Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Safe handling workflow for Oregon-BAPTA Green 1, AM.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.